Arginine Vasopressin-d5
Description
Properties
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1/i1D,2D,3D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZOIRJILGZLEJ-WLZQOHKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65N15O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Arginine Vasopressin-d5: A Technical Guide for Advanced Bioanalytical Applications
This guide provides an in-depth technical overview of Arginine Vasopressin-d5 (AVP-d5), a critical tool in modern bioanalytical research. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles behind its primary application and provides detailed methodologies for its effective use.
Foundational Understanding: Arginine Vasopressin (AVP)
Arginine Vasopressin (AVP), also known as antidiuretic hormone (ADH), is a nonapeptide hormone synthesized in the hypothalamus and released from the posterior pituitary gland.[1][2][3] It plays a pivotal role in maintaining water homeostasis, blood pressure regulation, and has complex functions within the central nervous system as a neurotransmitter/neuromodulator.[3][4][5] AVP exerts its physiological effects by binding to three distinct G protein-coupled receptors (GPCRs): V1a, V1b (or V3), and V2.[4][6][7]
-
V1a Receptors: Primarily located on vascular smooth muscle cells, V1a receptor activation leads to vasoconstriction.[4][8]
-
V1b Receptors: Found in the anterior pituitary, these receptors are involved in the regulation of adrenocorticotropic hormone (ACTH) release.[4][6]
-
V2 Receptors: Predominantly expressed in the collecting ducts of the kidneys, V2 receptor stimulation mediates the antidiuretic effect by promoting water reabsorption.[4][6]
The accurate quantification of endogenous AVP is crucial for diagnosing and understanding various pathological conditions, including diabetes insipidus and the syndrome of inappropriate antidiuretic hormone secretion (SIADH).[2][9] However, the low physiological concentrations of AVP in biological fluids present a significant analytical challenge.[2][10]
AVP Signaling Pathways
The binding of AVP to its receptors initiates distinct intracellular signaling cascades. Understanding these pathways is fundamental to appreciating the hormone's physiological effects and the context in which its quantification is critical.
This compound: The Rationale for Deuteration
This compound is a stable isotope-labeled (SIL) analog of AVP.[11] In AVP-d5, five hydrogen atoms on the phenylalanine residue's phenyl group are replaced with deuterium atoms.[12]
Chemical Properties of AVP vs. AVP-d5
| Property | Arginine Vasopressin (AVP) | This compound (AVP-d5) |
| Molecular Formula | C₄₆H₆₅N₁₅O₁₂S₂ | C₄₆D₅H₆₀N₁₅O₁₂S₂ |
| Molecular Weight | ~1084.23 g/mol | ~1089.26 g/mol [13] |
| Isotopic Enrichment | Natural Abundance | Enriched with 5 Deuterium atoms |
| Chemical Reactivity | Identical | Virtually Identical |
| Biological Activity | Biologically Active | Assumed to be Biologically Identical |
The core principle behind using AVP-d5 in research is that it is chemically and physically identical to endogenous AVP in its behavior during sample extraction, chromatography, and ionization in a mass spectrometer.[14][15] However, due to the mass difference imparted by the deuterium atoms, it can be distinctly identified and measured by a mass spectrometer.[11] This characteristic makes AVP-d5 an ideal internal standard for quantitative bioanalysis.[11]
Primary Research Application: AVP-d5 as an Internal Standard in LC-MS/MS
The gold standard for the quantification of small molecules and peptides in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10] The primary and most critical use of AVP-d5 is as an internal standard (IS) in such assays.[11]
Causality Behind Using a Stable Isotope-Labeled Internal Standard
Using a SIL-IS like AVP-d5 is a self-validating system that corrects for variability at multiple stages of the analytical process:
-
Sample Preparation and Extraction: During procedures like solid-phase extraction (SPE) or protein precipitation, any loss of the analyte (AVP) will be mirrored by a proportional loss of the IS (AVP-d5).[15] This is because their identical chemical structures result in the same extraction recovery.
-
Chromatographic Separation: AVP and AVP-d5 co-elute or elute very closely during liquid chromatography, ensuring they enter the mass spectrometer under the same conditions.
-
Mass Spectrometric Ionization: Variations in ionization efficiency within the mass spectrometer's source, often caused by matrix effects, will affect both the analyte and the IS equally.
By measuring the ratio of the analyte's signal to the internal standard's signal, these sources of error are normalized, leading to highly accurate and precise quantification.[15] This is a significant advantage over traditional methods like radioimmunoassay (RIA), which can be less specific and accurate, especially at low concentrations.[9][10]
Experimental Workflow: Quantification of AVP in Human Plasma
The following protocol is a synthesized, representative methodology based on established practices for AVP quantification.[10][16][17]
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of AVP-d5 in a suitable solvent (e.g., 0.1% formic acid in water).
-
Prepare calibration standards by spiking known concentrations of unlabeled AVP into a surrogate matrix (e.g., charcoal-stripped plasma).
-
To each plasma sample, quality control sample, and calibrator, add a fixed amount of the AVP-d5 internal standard solution.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak cation exchange SPE cartridge.
-
Load the plasma samples onto the cartridges. AVP and AVP-d5 will bind to the sorbent.
-
Wash the cartridges to remove interfering substances.
-
Elute AVP and AVP-d5 with an appropriate solvent mixture.
-
-
Evaporation and Reconstitution:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatography: Separate the analytes from matrix components on a C18 reverse-phase column using a gradient elution.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
MRM Transition for AVP: Monitor the transition from the precursor ion (e.g., [M+2H]²⁺ at m/z 542.8) to a specific product ion (e.g., m/z 328.3).[17][18]
-
MRM Transition for AVP-d5: Monitor the transition from its precursor ion (e.g., [M+2H]²⁺ at m/z ~545.3) to the same or a corresponding product ion.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the AVP and AVP-d5 MRM transitions.
-
Calculate the peak area ratio (AVP/AVP-d5) for all samples.
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of AVP in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Other Research Applications
While its primary use is as an internal standard, AVP-d5 can also serve as a tracer in studies investigating the pharmacokinetics (PK) and metabolism of AVP.[11] By administering AVP-d5, researchers can differentiate the exogenous, labeled hormone from the endogenous, unlabeled AVP. This allows for precise tracking of its absorption, distribution, metabolism, and excretion (ADME) without the confounding presence of the body's own AVP.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of Arginine Vasopressin. Its role as a stable isotope-labeled internal standard in LC-MS/MS methodologies represents the pinnacle of bioanalytical rigor, enabling the generation of reliable data essential for both clinical diagnostics and fundamental research. By compensating for analytical variability, AVP-d5 ensures that measurements of this potent and low-abundance hormone are both trustworthy and reproducible.
References
-
Arginine-vasopressin (AVP) signal transduction pathway in the collecting duct. (n.d.). ResearchGate. Retrieved from [Link]
-
Wasilewski, M. A., Myers, V. D., Recchia, F. A., Feldman, A. M., & Tilley, D. G. (2016). Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure. Cellular Signalling, 28(3), 224–233. Retrieved from [Link]
-
Baylis, P. H. (1987). Measurement of arginine vasopressin. Annals of Clinical Biochemistry, 24(Pt 6), 547–557. Retrieved from [Link]
-
The Arginine Vasopressin Receptor (AVPR). (n.d.). Indigo Biosciences. Retrieved from [Link]
-
Arginine vasopressin (AVP) receptors. (2010). Cardio-guide. Retrieved from [Link]
-
Oiso, Y., et al. (2024). A cAMP-biosensor-based assay for measuring plasma arginine-vasopressin levels. Scientific Reports, 14(1), 9478. Retrieved from [Link]
-
Baylis, P. H. (1987). Measurement of Arginine Vasopressin. ResearchGate. Retrieved from [Link]
-
Goldsmith, S. R. (2006). Is there a cardiovascular rationale for the use of combined vasopressin V1a/V2 receptor antagonists? The American Journal of Medicine, 119(7 Suppl 1), S72–S78. Retrieved from [Link]
-
Vilhardt, H., & Lundin, S. (1986). Metabolism of vasopressin, oxytocin, and their analogues in the human gastrointestinal tract. Acta Endocrinologica, 113(3), 425–431. Retrieved from [Link]
-
Jurek, B., & Neumann, I. D. (2018). Arginine Vasopressin, Synaptic Plasticity, and Brain Networks. CNS Neuroscience & Therapeutics, 24(7), 587–597. Retrieved from [Link]
-
AVP gene. (n.d.). Wikipedia. Retrieved from [Link]
-
Gazis, D., & Sawyer, W. H. (1978). Elimination of infused arginine-vasopressin and its long-acting deaminated analogue in rats. Journal of Endocrinology, 78(2), 177–184. Retrieved from [Link]
-
Tsukazaki, H., et al. (2021). Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin. Journal of Chromatography B, 1181, 122903. Retrieved from [Link]
-
Wu, J., et al. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. ResearchGate. Retrieved from [Link]
-
Hirasawa, A., et al. (1999). V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones. The Journal of Physiology, 518(Pt 3), 747–759. Retrieved from [Link]
-
Vasopressin receptor. (n.d.). Wikipedia. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Vasopressin Manufacturing Profile. (n.d.). Peptide Forge. Retrieved from [Link]
-
Wu, J., et al. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(12), e8799. Retrieved from [Link]
-
Zhang, D., et al. (2014). Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child. Journal of Pharmaceutical and Biomedical Analysis, 98, 330–337. Retrieved from [Link]
-
Flegel, M., et al. (1993). Synthesis and Biological Activities of Arginine-Vasopressin Analogues With 4-hydroxyproline in Position 7. Peptides, 14(3), 451–457. Retrieved from [Link]
-
Horie, K., et al. (2014). Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. Analytical Sciences, 30(6), 665–672. Retrieved from [Link]
-
Fjellestad-Paulsen, A., et al. (1993). Pharmacokinetics of 1-deamino-8-D-arginine vasopressin after various routes of administration in healthy volunteers. Clinical Endocrinology, 38(2), 177–182. Retrieved from [Link]
-
Williams, T. D., et al. (1986). Antidiuretic effect and pharmacokinetics of oral 1-desamino-8-D-arginine vasopressin. 1. Studies in adults and children. The Journal of Clinical Endocrinology and Metabolism, 63(1), 129–132. Retrieved from [Link]
-
Yoshimura, M., Conway-Campbell, B., & Ueta, Y. (2021). Arginine-vasopressin: Direct-and-indirect-action-on-metabolism. Peptides, 142, 170555. Retrieved from [Link]
-
Yoshimura, M., Conway-Campbell, B., & Ueta, Y. (2021). Arginine vasopressin: Direct and indirect action on metabolism. Peptides, 142, 170555. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. Retrieved from [Link]
-
Lam, K. S., et al. (1997). Pharmacokinetics, pharmacodynamics, long-term efficacy and safety of oral 1-deamino-8-D-arginine vasopressin in adult patients with central diabetes insipidus. British Journal of Clinical Pharmacology, 44(3), 259–265. Retrieved from [Link]
-
AVP (arginine vasopressin) synthesis and structure. (n.d.). ResearchGate. Retrieved from [Link]
-
Rado, J. P., et al. (1979). Pharmacokinetics of 1-desamino-8-D-arginine vasopressin (DDAVP) in patients with central diabetes insipidus. The Journal of Clinical Endocrinology and Metabolism, 49(6), 958–961. Retrieved from [Link]
-
Igarashi, T., et al. (1995). Bioavailability assessment of arginine-vasopressin (AVP) using pharmacokinetic-pharmacodynamic (PK-PD) modeling in the rat. Biological & Pharmaceutical Bulletin, 18(9), 1251–1256. Retrieved from [Link]
-
Zhang, D., et al. (2014). Development and validation of a highly sensitive LC–MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child. ResearchGate. Retrieved from [Link]
-
Bioanalytical method validation. (n.d.). Science.gov. Retrieved from [Link]
-
Yoshimura, M., Conway-Campbell, B., & Ueta, Y. (2021). Arginine vasopressin: Direct and indirect action on metabolism. University of Bristol. Retrieved from [Link]
-
Horie, K., et al. (2014). Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. ResearchGate. Retrieved from [Link]
Sources
- 1. Measurement of arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arginine Vasopressin, Synaptic Plasticity, and Brain Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. johnsonfrancis.org [johnsonfrancis.org]
- 7. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 8. Is there a cardiovascular rationale for the use of combined vasopressin V1a/V2 receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cAMP-biosensor-based assay for measuring plasma arginine-vasopressin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | C46H65N15O12S2 | CID 71313452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Arginine Vasopressin-d5 chemical structure and properties
An In-Depth Technical Guide to Arginine Vasopressin-d5 for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound (AVP-d5), a critical tool for researchers, scientists, and drug development professionals. We will delve into its chemical architecture, physicochemical properties, and its indispensable role as an internal standard in quantitative mass spectrometry. The narrative will explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system for robust and reproducible results.
Foundational Understanding: From Endogenous Hormone to Analytical Standard
Arginine Vasopressin (AVP), also known as antidiuretic hormone (ADH), is a nonapeptide hormone synthesized in the hypothalamus.[1][2] It plays a pivotal role in regulating water balance, blood pressure, and social behaviors.[3][4] As a hormone, AVP's primary functions include increasing water reabsorption in the kidneys and constricting arterioles, which raises peripheral vascular resistance and arterial blood pressure.[1] Beyond its hormonal role, AVP also acts as a neurotransmitter within the brain, influencing complex processes like social bonding and memory.[5]
This compound is a stable isotope-labeled (SIL) analog of the endogenous AVP molecule.[6] In AVP-d5, five hydrogen atoms on the phenylalanine residue's benzene ring are replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[7] This subtle yet critical modification makes AVP-d5 an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[6][8]
The utility of deuterated standards is rooted in the principle of Stable Isotope Dilution (SID) . Because AVP-d5 is chemically identical to native AVP, it exhibits nearly identical physicochemical properties, including extraction efficiency, chromatographic retention time, and ionization response in a mass spectrometer.[9][10] By introducing a known quantity of AVP-d5 into a biological sample, it serves as a precise reference to correct for analyte loss during sample preparation and for signal fluctuations (ion suppression or enhancement) during MS analysis, ensuring the highest possible accuracy and precision.[9][11]
Chemical Structure and Physicochemical Properties
The native Arginine Vasopressin sequence is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂, with a disulfide bond between the two cysteine residues creating a cyclic structure.[1][12] In this compound, the key modification is on the Phenylalanine residue.
IUPAC Name: L-cysteinyl-L-tyrosyl-2,3,4,5,6-pentadeutero-L-phenylalanyl-L-glutaminyl-L-asparagyl-L-cysteinyl-L-prolyl-L-arginyl-glycinamide (1->6)-disulfide.[7]
Caption: Schematic of AVP-d5 highlighting the peptide sequence and disulfide bridge.
Comparative Physicochemical Data
| Property | Arginine Vasopressin (AVP) | This compound (AVP-d5) |
| Molecular Formula | C₄₆H₆₅N₁₅O₁₂S₂ | C₄₆H₆₀D₅N₁₅O₁₂S₂[6][13] |
| Average Molecular Weight | 1084.24 g/mol [13] | 1089.26 g/mol [6][13] |
| Monoisotopic Mass | 1083.4418 Da | 1088.4692 Da[7] |
| CAS Number | 113-79-1[13] | 1356383-11-3[7][14] |
The Indispensable Role of AVP-d5 in Quantitative Bioanalysis
Quantifying endogenous peptides like AVP in complex biological matrices such as plasma or urine presents significant analytical challenges. These matrices contain a multitude of interfering substances that can cause matrix effects , leading to unpredictable ionization suppression or enhancement in the mass spectrometer.[9] Furthermore, variability in sample preparation, especially during multi-step extraction procedures, can lead to inconsistent analyte recovery.[11]
Using AVP-d5 as an internal standard is the gold standard for mitigating these issues.[9]
-
Co-elution: AVP-d5 has nearly identical chromatographic properties to AVP, meaning they elute from the LC column at the same time. This ensures that both the analyte and the internal standard experience the same degree of matrix effects at the point of ionization.[10][11]
-
Correction for Sample Loss: Since AVP-d5 behaves identically to AVP during extraction, any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard.[9]
-
Improved Precision and Accuracy: By calculating the ratio of the AVP signal to the AVP-d5 signal, the variability from sample preparation and matrix effects is normalized. This results in a highly robust, accurate, and reproducible quantification.[8][15]
Caption: Typical LC-MS/MS workflow using AVP-d5 as an internal standard.
Experimental Protocol: Quantification of AVP in Human Plasma
This protocol outlines a validated methodology for the sensitive quantification of AVP in human plasma using LC-MS/MS with AVP-d5 as an internal standard. The causality for key steps is explained to ensure methodological integrity.
4.1 Materials and Reagents
-
Arginine Vasopressin (AVP) certified reference material
-
This compound (AVP-d5)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Dichloromethane, LC-MS grade
-
Ultrapure water
-
Weak Cation Exchange Solid-Phase Extraction (SPE) cartridges
-
Human plasma (K₂EDTA)
4.2 Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: SPE is employed to isolate AVP from complex plasma components like proteins and salts, which would otherwise interfere with the analysis. A weak-cation exchange mechanism is effective for retaining the positively charged AVP peptide.
-
Thaw Plasma: Thaw frozen human plasma samples on ice.
-
Spike Internal Standard: To 500 µL of plasma, add 10 µL of AVP-d5 working solution (concentration determined during method development, e.g., 1 ng/mL) and vortex briefly. This early addition ensures the IS tracks the analyte through all subsequent steps.
-
Condition SPE Plate: Condition the wells of the SPE plate with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load Sample: Load the spiked plasma sample onto the conditioned SPE plate.
-
Wash: Wash the plate with 1 mL of a weak wash buffer (e.g., 2% formic acid in water) to remove unbound contaminants, followed by a stronger organic wash (e.g., acetonitrile) to remove lipids.
-
Elute: Elute AVP and AVP-d5 with 1 mL of an appropriate elution buffer (e.g., 5% ammonium hydroxide in acetonitrile). The basic pH neutralizes the peptide, releasing it from the sorbent.
-
Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
4.3 LC-MS/MS Instrumentation and Conditions
Rationale: Reversed-phase chromatography is used to separate AVP from other remaining components. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. Adding a small amount of dichloromethane to the mobile phase can enhance sensitivity for certain peptides.[16]
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (with 0.02% Dichloromethane)[16] |
| Gradient | Optimized for separation (e.g., 5% B to 40% B over 5 minutes) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (AVP) | Q1: 542.8 m/z -> Q3: 328.3 m/z[16] |
| MRM Transition (AVP-d5) | Q1: 545.3 m/z -> Q3: 333.3 m/z (Predicted: +5 Da shift) |
4.4 Data Analysis and Quantification
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of AVP into a surrogate matrix (e.g., stripped plasma) along with a constant concentration of AVP-d5.
-
Peak Integration: Integrate the chromatographic peak areas for the AVP and AVP-d5 MRM transitions.
-
Calculate Ratios: Determine the Peak Area Ratio (PAR) = (Peak Area of AVP) / (Peak Area of AVP-d5).
-
Quantify: Plot the PAR against the known concentrations of the calibrators. Use the resulting regression equation to calculate the concentration of AVP in the unknown samples based on their measured PAR.
Biological Context: AVP Receptor Signaling
Understanding the biological action of AVP is crucial for interpreting quantitative data. AVP exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs): V1a, V1b, and V2.[3][17]
-
V1a Receptors: Found on vascular smooth muscle cells, mediating vasoconstriction.[3]
-
V1b Receptors: Located in the anterior pituitary, regulating the release of adrenocorticotropic hormone (ACTH).[3]
-
V2 Receptors: Predominantly expressed on the collecting ducts of renal tubules.[17] Their activation is key to AVP's antidiuretic effect.[18]
The V2 receptor signaling cascade is a classic example of GPCR function.
Caption: AVP signaling pathway via the V2 receptor in renal collecting duct cells.[19]
Binding of AVP to the V2 receptor activates the Gs alpha subunit of its associated G protein. This stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[18] PKA then phosphorylates aquaporin-2 (AQP2) containing vesicles, promoting their translocation and fusion with the apical membrane of the cell. The insertion of AQP2 water channels into the membrane dramatically increases water permeability, leading to enhanced water reabsorption from the urine back into circulation.[18]
Conclusion
This compound is more than just a labeled compound; it is an enabling technology for precision and accuracy in biomedical science. Its role as a stable isotope-labeled internal standard is fundamental to overcoming the inherent challenges of quantifying low-concentration endogenous peptides in complex biological fluids. By providing a reliable internal reference that meticulously mirrors the behavior of the native analyte, AVP-d5 empowers researchers to generate high-quality, reproducible data with the utmost confidence. This technical guide has detailed its chemical properties, analytical application, and biological context, providing a comprehensive framework for its effective use in drug development and clinical research.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.
-
Wasilewski, M. A., Myers, V. D., Recchia, F. A., Feldman, A. M., & Tilley, D. G. (2016). Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure. Cellular Signalling, 28(3), 224–233. [Link]. Available from: [Link]
-
Yoshimura, M., Conway-Campbell, B., & Ueta, Y. (2021). Arginine vasopressin: Direct and indirect action on metabolism. Peptides, 142, 170555. [Link]. Available from: [Link]
- The Indispensable Role of Deuterated Standards in Mass Spectrometry. (n.d.). Benchchem.
-
Arginine-vasopressin (AVP) signal transduction pathway in the collecting duct. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
-
This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Vasopressin. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Yoshimura, M., Conway-Campbell, B., & Ueta, Y. (2021). Arginine vasopressin: Direct and indirect action on metabolism. ResearchGate. Retrieved January 16, 2026, from [Link]
-
Yoshimura, M., Conway-Campbell, B., & Ueta, Y. (2021). Arginine vasopressin: Direct and indirect action on metabolism. University of Bristol Research Portal. Retrieved January 16, 2026, from [Link]
-
Laczi, F., et al. (1995). Pharmacokinetics of 1-deamino-8-D-arginine vasopressin after various routes of administration in healthy volunteers. International Journal of Clinical Pharmacology, Therapy, and Toxicology. Available from: [Link]
- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
- Arginine vasopressin (AVP) receptors. (2010, October 16). Cardiology Website.
-
The Arginine Vasopressin Receptor (AVPR). (n.d.). Indigo Biosciences. Retrieved January 16, 2026, from [Link]
-
Role of vasopressin in regulation of metabolism and insulin secretion. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Arginine Vasopressin, Synaptic Plasticity, and Brain Networks. (2022). PubMed Central. Available from: [Link]
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved January 16, 2026, from [Link]
-
Williams, T. D., et al. (1987). Antidiuretic effect and pharmacokinetics of oral 1-desamino-8-D-arginine vasopressin. 1. Studies in adults and children. The Journal of Clinical Endocrinology and Metabolism. Available from: [Link]
-
Lee, H., et al. (2000). Bioavailability assessment of arginine-vasopressin (AVP) using pharmacokinetic-pharmacodynamic (PK-PD) modeling in the rat. Journal of Pharmacokinetics and Biopharmaceutics. Available from: [Link]
-
Lam, K. S., et al. (1996). Pharmacokinetics, pharmacodynamics, long-term efficacy and safety of oral 1-deamino-8-D-arginine vasopressin in adult patients with central diabetes insipidus. British Journal of Clinical Pharmacology. Available from: [Link]
-
Conformational Studies on Arginine Vasopressin and Arginine Vasotocin by Proton Magnetic Resonance Spectroscopy. (1974). PubMed Central. Available from: [Link]
-
Arginine-, d-arginine-vasopressin, and their inverso analogues in micellar and liposomic models of cell membrane: CD, NMR, and molecular dynamics studies. (2014). National Institutes of Health. Available from: [Link]
-
This compound. (n.d.). ChemBK. Retrieved January 16, 2026, from [Link]
-
Vasopressin-impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
-
NMR Studies of New Arginine Vasopressin Analogs Modified With alpha-2-indanylglycine Enantiomers at Position 2 Bound to Sodium Dodecyl Sulfate Micelles. (2010). PubMed. Available from: [Link]
-
Conformational studies of vasopressin and mesotocin using NMR spectroscopy and molecular modelling methods. Part I: Studies in water. (2004). PubMed. Available from: [Link]
-
AVP (arginine vasopressin) synthesis and structure. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Vasopressin. (n.d.). Peptide Forge. Retrieved January 16, 2026, from [Link]
-
Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. (2020). PubMed. Available from: [Link]
-
Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. (2015). PubMed. Available from: [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
-
Structural characterization of arginine-vasopressin and lysine-vasopressin by Fourier-transform ion cyclotron resonance mass spectrometry and infrared multiphoton dissociation. (2015). PubMed. Available from: [Link]
-
Vasopressin-d5. (n.d.). Axios Research. Retrieved January 16, 2026, from [Link]
-
Synthesis and Biological Activities of Arginine-Vasopressin Analogues With 4-hydroxyproline in Position 7. (1987). PubMed. Available from: [Link]
-
Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. (2021). PubMed Central. Available from: [Link]
-
The representative structure of Arginine Vasopressin (AVP). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Supporting Information. (n.d.). IRIS Biotech. Retrieved January 16, 2026, from [Link]
-
Arginine-Vasopressin Deficiency. (2025, May 1). Yale Medicine. Retrieved January 16, 2026, from [Link]
Sources
- 1. Vasopressin - Wikipedia [en.wikipedia.org]
- 2. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. barrowneuro.org [barrowneuro.org]
- 5. Arginine Vasopressin, Synaptic Plasticity, and Brain Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C46H65N15O12S2 | CID 71313452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aptochem.com [aptochem.com]
- 11. texilajournal.com [texilajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. johnsonfrancis.org [johnsonfrancis.org]
- 19. researchgate.net [researchgate.net]
A-Technical-Guide-to-the-Synthesis-and-Isotopic-Labeling-of-Arginine-Vasopressin-d5
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis and isotopic labeling of Arginine Vasopressin-d5 (AVP-d5). Arginine Vasopressin (AVP), a nonapeptide hormone, is critical in regulating water homeostasis and blood pressure.[1] Stable isotope-labeled versions, such as AVP-d5, are indispensable as internal standards for quantitative bioanalysis by mass spectrometry, offering enhanced accuracy and precision.[2][3] This document details the strategic incorporation of five deuterium atoms via a labeled proline precursor during Fmoc-based solid-phase peptide synthesis (SPPS). It offers field-proven insights into every critical stage, from resin preparation and automated synthesis to oxidative cyclization, rigorous purification by reversed-phase high-performance liquid chromatography (RP-HPLC), and final characterization. The methodologies are presented to ensure scientific integrity, reproducibility, and a final product of high purity and isotopic enrichment, suitable for the most demanding research and drug development applications.
Introduction and Strategic Rationale
Arginine Vasopressin (AVP) is a cyclic nonapeptide with the sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂, featuring a disulfide bridge between the cysteine residues at positions 1 and 6.[4][5] This structure is essential for its biological activity as an antidiuretic and vasopressor hormone.[1][4] In clinical and research settings, accurate quantification of AVP in biological matrices is crucial. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for this purpose, but it relies heavily on the use of a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variations during sample preparation and analysis.[2][3]
AVP-d5 serves as an ideal SIL-IS. It is chemically identical to the endogenous AVP, ensuring it co-elutes chromatographically and exhibits the same ionization efficiency in the mass spectrometer. However, its five-dalton mass shift allows it to be distinguished and measured independently. The strategic incorporation of deuterium atoms into a stable, non-exchangeable position within the molecule is paramount. This guide focuses on the synthesis of AVP-d5 by incorporating a deuterated L-proline residue at position 7. The use of Fmoc-L-Pro-d5 (specifically, Fmoc-L-proline-2,3,3,4,4,5,5-d7 is commercially available, though for a d5 label, a custom or specifically sourced d5 variant would be used) provides a robust method for introducing the isotopic label during standard solid-phase peptide synthesis (SPPS).
Key Objectives of This Guide:
-
To provide a detailed, step-by-step protocol for the synthesis of AVP-d5 using Fmoc-SPPS.
-
To explain the rationale behind key process parameters, from protecting group strategy to purification and cyclization conditions.
-
To present a self-validating workflow with integrated quality control checkpoints.
-
To equip researchers and drug development professionals with the technical knowledge to produce and verify high-purity AVP-d5.
Synthesis and Labeling Workflow
The overall process is a multi-stage workflow that begins with the controlled, stepwise assembly of the peptide on a solid support, followed by cleavage, cyclization, purification, and verification.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Specification | Purpose |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g substitution | Solid support for C-terminal amide |
| Fmoc-Protected Amino Acids | High purity, L-configuration | Peptide building blocks |
| Fmoc-L-Pro-d5 | Isotopically enriched (>98%) | Introduction of deuterium label |
| HBTU / HATU | Peptide grade | Coupling activator |
| N,N-Diisopropylethylamine (DIEA) | Peptide grade | Activation base |
| N,N-Dimethylformamide (DMF) | Amine-free, peptide synthesis grade | Primary solvent |
| Piperidine | ACS grade | Fmoc deprotection reagent |
| Trifluoroacetic Acid (TFA) | Reagent grade, >99% | Cleavage and deprotection |
| Triisopropylsilane (TIS) | >98% | Cation scavenger |
| 1,2-Ethanedithiol (EDT) | >98% | Cation scavenger, protects Cys |
| Diethyl Ether | Anhydrous, cold (-20°C) | Peptide precipitation |
| Acetonitrile (ACN) | HPLC grade | HPLC mobile phase |
| Ammonium Bicarbonate | ACS grade | Oxidation buffer |
Step 1: Solid-Phase Peptide Synthesis (SPPS)
The synthesis utilizes the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which involves a base-labile Nα-protecting group, allowing for orthogonal deprotection of acid-labile side-chain protecting groups.[6][7][8] The synthesis proceeds from the C-terminus (Glycine) to the N-terminus (Cysteine) on a Rink Amide resin to yield the C-terminal amide upon final cleavage.[5]
Protocol:
-
Resin Swelling: Swell 1g of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly with DMF (5x).
-
Amino Acid Coupling Cycle (Repeated for each amino acid): a. Activation: In a separate vial, dissolve the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF. Allow to pre-activate for 2 minutes. b. Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature. For the crucial step involving the labeled precursor, use Fmoc-L-Pro-d5 . c. Washing: Wash the resin thoroughly with DMF (5x).
-
In-Process Monitoring: After each coupling step, perform a qualitative Kaiser test. A negative result (beads remain yellow) indicates a complete reaction (>99.5% coupling efficiency). If the test is positive (beads turn blue), recouple the amino acid. Double coupling is recommended for hindered residues like Arginine and Proline.[5]
-
Sequence Assembly: Repeat the deprotection and coupling cycles according to the AVP sequence in reverse order (Gly, Arg(Pbf), Pro-d5 , Cys(Trt), Asn(Trt), Gln(Trt), Phe, Tyr(tBu), Cys(Trt)). The side-chain protecting groups (in parentheses) prevent unwanted side reactions.
Step 2: Cleavage and Deprotection
Once the full-length peptide is assembled on the resin, it is cleaved from the support, and all side-chain protecting groups are removed simultaneously.
Protocol:
-
Wash the final peptide-resin with Dichloromethane (DCM) and dry under a stream of nitrogen.
-
Prepare the cleavage cocktail: TFA/TIS/H₂O/EDT (94:2.5:2.5:1 v/v) . The scavengers (TIS, H₂O, EDT) are critical to capture the reactive carbocations generated during deprotection, preventing re-attachment to sensitive residues like Cysteine and Tyrosine.[5]
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir gently for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the linear, fully deprotected AVP-d5 peptide.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide. Wash the pellet with cold ether (3x) to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. This yields the linear AVP-d5 with free thiol (-SH) groups on both cysteine residues.
Step 3: Oxidative Cyclization (Disulfide Bond Formation)
The formation of the intramolecular disulfide bridge between Cys1 and Cys6 is essential for biological activity and is one of the most critical steps.[5][9] Air oxidation in a dilute, slightly alkaline solution is a robust and common method that favors intramolecular cyclization over intermolecular polymerization.[5]
Protocol:
-
Dissolve the crude linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0-8.5) at a low concentration (0.1-0.5 mg/mL). This high dilution is crucial to minimize the formation of dimers and oligomers.
-
Stir the solution gently, open to the atmosphere, for 24-48 hours at room temperature.
-
Monitor the reaction progress by analytical RP-HPLC and mass spectrometry. The linear peptide will have a mass of (M+2H), while the cyclized product will have a mass of M. The reaction is complete when the peak corresponding to the linear peptide is <5% of the total peptide content.
-
Once cyclization is complete, acidify the solution to pH 4-5 with glacial acetic acid to quench the reaction.
-
Lyophilize the solution to obtain the crude cyclized AVP-d5.
Step 4: Purification by RP-HPLC
Purification is necessary to remove impurities such as deletion sequences, incompletely deprotected peptides, and oxidation byproducts.
Protocol:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Procedure: a. Dissolve the crude cyclized peptide in Mobile Phase A. b. Inject the solution onto the equilibrated C18 column. c. Elute the peptide using a shallow gradient, for example, 15-35% Mobile Phase B over 60 minutes. d. Monitor the elution profile at 214 nm and 280 nm. e. Collect fractions across the main peak and analyze each for purity by analytical HPLC and identity by mass spectrometry.
-
Pool the fractions that meet the purity specification (typically >98%).
-
Remove the acetonitrile via rotary evaporation and lyophilize the remaining aqueous solution to yield the final, highly pure AVP-d5 as a white, fluffy powder.
Characterization and Quality Control
Rigorous analytical testing is mandatory to confirm the identity, purity, and isotopic enrichment of the final product.
Mass Spectrometry
Mass spectrometry provides the definitive confirmation of molecular weight, verifying both the correct peptide sequence and the successful incorporation of the five deuterium atoms.
| Analyte | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Expected [M+2H]²⁺ (m/z) |
| Arginine Vasopressin (AVP) | 1083.4364 | 1084.4 | 542.7 |
| This compound (AVP-d5) | 1088.4678 | 1089.5 | 545.2 |
Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for this analysis.
High-Performance Liquid Chromatography (HPLC)
Analytical RP-HPLC is used to determine the purity of the final product. The AVP-d5 should appear as a single, sharp peak. Purity is calculated based on the peak area percentage. The acceptance criterion for use as a quantitative standard is typically ≥98%.
Caption: Quality control workflow using analytical HPLC.
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis of this compound. By integrating a deuterated proline building block into a well-established Fmoc-SPPS workflow, researchers can reliably produce high-quality, isotopically labeled peptide. The described steps for cleavage, oxidative cyclization, and HPLC purification are critical for achieving the high purity required for its application as an internal standard in sensitive bioanalytical assays. The causality-driven explanations and integrated QC checkpoints provide a framework for troubleshooting and ensure the final product meets the rigorous standards of the scientific and drug development communities.
References
-
Muttenthaler, M., et al. (2021). Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. Frontiers in Endocrinology. Available at: [Link]
-
Peptide Forge. (n.d.). Vasopressin Manufacturing Profile: Synthesis, Purification & Quality Control Standards. Available at: [Link]
-
LifeTein. (2024). The Power of Deuterated Peptides: A New Wave in Drug Development. Available at: [Link]
-
Yusuf, A., et al. (2016). Solid-Phase Peptide Synthesis of Arginine-vasopressin with Amide Side-chain of Asparagine Protected with 1-Tetralinyl Group. Chemistry and Materials Research. Available at: [Link]
-
Stemkovich, A. (2020). Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study. Organic Process Research & Development. Available at: [Link]
-
Yao, C., et al. (2024). The Disulfide Bond-Mediated Cyclization of Oral Peptides. Current Protein & Peptide Science. Available at: [Link]
Sources
- 1. Vasopressin - Wikipedia [en.wikipedia.org]
- 2. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 4. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptideforge.com [peptideforge.com]
- 6. chempep.com [chempep.com]
- 7. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
The Quintessential Guide to Arginine Vasopressin-d5 as an Internal Standard in Quantitative Bioanalysis
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The accurate quantification of endogenous peptides like Arginine Vasopressin (AVP) in complex biological matrices presents a significant bioanalytical challenge. AVP's low physiological concentrations and susceptibility to degradation necessitate a robust and precise analytical methodology. This technical guide provides an in-depth exploration of the function and application of Arginine Vasopressin-d5 (AVP-d5) as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will dissect the fundamental principles that make AVP-d5 the gold standard for this application, provide detailed, field-proven protocols, and discuss the critical aspects of method validation and data interpretation. This guide is intended to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to implement and optimize AVP quantification assays, ensuring data of the highest integrity and reliability.
The Imperative for an Ideal Internal Standard in AVP Quantification
Arginine Vasopressin is a nonapeptide hormone critical in regulating water homeostasis, blood pressure, and various neurological processes.[1] Its measurement in plasma or urine is a key biomarker for conditions like diabetes insipidus.[2] However, quantifying AVP is fraught with challenges:
-
Low Endogenous Levels: Circulating concentrations are typically in the low pg/mL range, demanding highly sensitive assays.[1]
-
Complex Matrices: Plasma and urine contain a multitude of potentially interfering substances that can affect analytical accuracy.[3]
-
Sample Preparation Variability: Multi-step extraction procedures, such as solid-phase extraction (SPE), are necessary to isolate AVP and can introduce variability in recovery.[2]
-
Instrumental Drift and Matrix Effects: Ion suppression or enhancement in the mass spectrometer source is a common phenomenon that can drastically alter the analyte signal and compromise quantitative accuracy.[4]
An internal standard (IS) is introduced into a sample at a known concentration at the earliest stage of sample preparation to correct for these sources of error.[5] The fundamental principle is that the IS should behave identically to the analyte throughout the entire analytical process (extraction, chromatography, and ionization). By measuring the ratio of the analyte's signal to the IS's signal, any variations affecting the analyte will proportionally affect the IS, thus canceling out the error.
Stable isotope-labeled internal standards are considered the "gold standard" because they are chemically identical to the analyte, differing only in isotopic composition.[6] This near-perfect chemical and physical homology ensures they co-elute chromatographically and experience the same extraction recovery and matrix effects.[5][7] this compound, a deuterated analog of AVP, fulfills this role exceptionally.
Unveiling this compound: Properties and Rationale
This compound is a synthetic version of AVP where five hydrogen atoms on the phenylalanine residue's benzene ring have been replaced with deuterium atoms.[4]
| Property | Arginine Vasopressin (AVP) | This compound (AVP-d5) |
| Molecular Formula | C₄₆H₆₅N₁₅O₁₂S₂ | C₄₆D₅H₆₀N₁₅O₁₂S₂ |
| Average Molecular Weight | ~1084.2 g/mol [8] | ~1089.3 g/mol [4] |
| Deuterium Label Position | N/A | Phenylalanine residue (pentadeuteriophenyl)[4] |
| Chemical Identity | Identical to endogenous AVP | Chemically identical to AVP |
Table 1: Physicochemical Properties Comparison
Why the Phenylalanine-d5 Position is Critical:
The choice of labeling position is paramount for the stability and reliability of a deuterated standard.[9]
-
Chemical Stability: The deuterium atoms are attached to an aromatic ring, making them non-exchangeable under typical aqueous and physiological conditions. Placing labels on labile sites, like hydroxyl (-OH) or amine (-NH) groups, could lead to back-exchange with hydrogen from the solvent, compromising the isotopic purity of the standard.[10]
-
Sufficient Mass Shift: The +5 Dalton mass difference provides a clear separation between the mass-to-charge (m/z) ratios of the analyte and the internal standard in the mass spectrometer, preventing isotopic crosstalk or interference.
-
Minimal Isotopic Effect: While deuteration can sometimes lead to slight changes in chromatographic retention time (the "isotope effect"), labeling on the phenyl ring generally results in minimal and consistent shifts.[11][12] This ensures that AVP and AVP-d5 co-elute, a critical requirement for effective compensation of matrix effects.[13]
The Bioanalytical Workflow: A Step-by-Step Protocol
The following protocol represents a synthesized, best-practice approach for the quantification of AVP in human plasma using AVP-d5 as an internal standard.
Diagram of the AVP Bioanalytical Workflow
Caption: End-to-end workflow for AVP quantification using AVP-d5 IS.
Experimental Protocol:
-
Sample Collection and Handling:
-
Collect whole blood in K₂-EDTA tubes. Immediately place on ice to minimize enzymatic degradation.
-
Centrifuge at 4°C (e.g., 2000 x g for 15 minutes) within 30 minutes of collection.
-
Harvest the plasma and store at -80°C until analysis. Repeated freeze-thaw cycles should be avoided.
-
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare separate stock solutions of AVP and AVP-d5 in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Prepare a working internal standard solution (e.g., 100 pg/mL AVP-d5).
-
Prepare calibration standards by spiking pooled, analyte-free human plasma with AVP across the desired concentration range (e.g., 1.0 - 40 pg/mL).[2]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Extraction (Solid-Phase Extraction - SPE):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 200 µL of each sample, add a precise volume (e.g., 20 µL) of the AVP-d5 working solution. This step is critical; the IS must be added before any purification to account for extraction losses.[5]
-
Vortex briefly.
-
Perform protein precipitation by adding 600 µL of ice-cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
Condition a weak cation exchange (WCX) SPE cartridge (e.g., Waters Oasis WCX) with methanol followed by equilibration with water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge to remove interfering components (e.g., with an ammonium acetate buffer, followed by methanol).
-
Elute the AVP and AVP-d5 from the cartridge using an appropriate elution solvent (e.g., 5% formic acid in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Gradient: A typical gradient would start with high aqueous phase, ramping up the organic phase to elute AVP, followed by a column wash and re-equilibration.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both AVP and AVP-d5. For AVP, a common transition is from the doubly charged precursor ion m/z 542.8 to a product ion of m/z 328.3.[14] For AVP-d5, the precursor would be approximately m/z 545.3 (a +2.5 Da shift for the doubly charged ion).
-
-
Method Validation: A System of Self-Validation
A bioanalytical method is only as reliable as its validation. Following guidelines from regulatory bodies like the FDA is essential.[8] The use of AVP-d5 simplifies and strengthens the validation process.
| Validation Parameter | Description & Causality | Typical Acceptance Criteria (FDA) |
| Selectivity | The ability to differentiate and quantify AVP from other matrix components. AVP-d5 helps confirm peak identity by consistent retention time ratio. | No significant interfering peaks at the retention time of AVP and AVP-d5 in blank matrix. |
| Accuracy & Precision | Accuracy is the closeness of measured values to the true value. Precision is the degree of scatter among measurements. AVP-d5 corrects for variability, leading to high accuracy and precision. | Accuracy: Within ±15% of nominal (±20% at LLOQ). Precision: ≤15% RSD (≤20% at LLOQ). |
| Calibration Curve | Demonstrates the relationship between the analyte/IS peak area ratio and the nominal concentration. | At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Response should be ≥5x blank. Accuracy within ±20%, Precision ≤20% RSD.[2] |
| Recovery | The efficiency of the extraction process. AVP-d5 provides the most accurate measure of AVP recovery as it experiences identical losses. | While not strictly defined by FDA, recovery should be consistent and reproducible across the concentration range. |
| Matrix Effect | The suppression or enhancement of ionization by co-eluting matrix components. AVP-d5 co-elutes and experiences the same effect, thus correcting for it. | Matrix factor should be consistent across different lots of matrix. |
| Stability | AVP stability in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage). AVP-d5 helps ensure that any degradation of AVP is accurately tracked. | Analyte concentration should be within ±15% of the nominal concentration after storage. |
Table 2: Key Bioanalytical Validation Parameters
Data Interpretation and Field-Proven Insights
-
The Peak Area Ratio is Key: The absolute response of both AVP and AVP-d5 may vary significantly between samples due to matrix effects. However, the ratio of their peak areas should remain constant for a given concentration. This ratio is what is plotted against concentration to generate the calibration curve.
-
Chromatographic Co-elution: It is critical to verify that AVP and AVP-d5 co-elute. A slight, consistent shift is acceptable, but a drifting retention time difference can indicate a problem with the chromatography or a potential issue with the stability of the deuterated standard.[13]
-
Isotopic Purity: Ensure the AVP-d5 standard has high isotopic purity and is free from unlabeled AVP. Contamination of the IS with the analyte will lead to an overestimation of the AVP concentration, particularly at the LLOQ.
Logical Framework for Troubleshooting
Caption: Troubleshooting logic for common issues in AVP assays.
Conclusion
The use of this compound as an internal standard is not merely a technical choice but a foundational pillar for generating reliable, reproducible, and accurate quantitative data for AVP. Its near-identical physicochemical properties to the native analyte allow it to act as a perfect control, compensating for the inevitable variations inherent in complex bioanalytical workflows. By understanding the principles behind its function, adhering to rigorous, well-designed protocols, and performing comprehensive method validation, researchers can achieve the highest level of confidence in their results. This guide serves as a comprehensive resource to empower scientists in drug development and clinical research to master the quantification of this challenging but vital peptide hormone.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Zhang, G., et al. (2016). Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child. Journal of Chromatography B, 1033-1034, 308-314. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Ota, Y., et al. (2015). Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. Biological and Pharmaceutical Bulletin, 38(11), 1739-1744. [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Scientific Reports. (2024). A cAMP-biosensor-based assay for measuring plasma arginine-vasopressin levels. [Link]
-
PubChem. Argipressin. National Center for Biotechnology Information. [Link]
-
Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics, 3(2). [Link]
- Jemal, M., & Xia, Y. Q. (2006). The need for a stable isotope-labeled internal standard for quantitative bioanalytical LC/MS/MS. Current Drug Metabolism, 7(5), 491-502.
-
Berthemy, A., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. Journal of Chromatography A, 1119(1-2), 16-29. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
ResearchGate. (2006). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. [Link]
Sources
- 1. Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C46H65N15O12S2 | CID 71313452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Arginine vasopressin 1-8 | C44H61N13O12S2 | CID 53481539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Argipressin | C46H65N15O12S2 | CID 644077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Arginine Vasopressin-d5 for High-Precision Quantitative Bioanalysis
Introduction
Arginine Vasopressin (AVP), an endogenous nonapeptide hormone, is a critical regulator of water homeostasis, blood pressure, and various neurological processes.[1][2] Accurate quantification of AVP in biological matrices is paramount for both clinical diagnostics and pharmaceutical research, yet its low physiological concentrations and susceptibility to degradation pose significant analytical challenges. Traditional methods like radioimmunoassays (RIAs) often suffer from technical limitations and insufficient accuracy, especially at low concentrations.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering superior sensitivity and specificity.[3]
This guide provides an in-depth technical overview of Arginine Vasopressin-d5 (AVP-d5), a deuterated stable isotope-labeled internal standard. We will explore its molecular characteristics, the fundamental principles of its application in isotope dilution mass spectrometry (IDMS), and a detailed protocol for the robust quantification of AVP in human plasma.
Molecular Profile: Arginine Vasopressin vs. This compound
An ideal internal standard must mimic the physicochemical behavior of the analyte throughout the analytical process.[4] AVP-d5 achieves this by being chemically identical to the native AVP, with the exception of five deuterium (²H) atoms replacing five hydrogen atoms on the phenylalanine residue.[5] This substitution provides a precise mass shift detectable by the mass spectrometer without significantly altering the molecule's extraction efficiency or chromatographic retention time.[6]
Table 1: Comparative Molecular Properties
| Property | Arginine Vasopressin (AVP) | This compound (AVP-d5) |
| Molecular Formula | C46H65N15O12S2[7][8] | C46H60D5N15O12S2[9][10][11] |
| Average Molecular Weight | ~1084.24 g/mol [8][11][12] | ~1089.26 g/mol [9][10][11] |
| Monoisotopic Mass | ~1083.4378 Da[7] | ~1088.4692 Da[5] |
| Deuteration Site | N/A | Phenylalanine residue (pentadeuteriophenyl)[5] |
The key takeaway from this data is the +5 Dalton mass difference. This allows the mass spectrometer to distinguish and independently measure the analyte (AVP) and the internal standard (AVP-d5), even when they co-elute from the liquid chromatography column. The location of the deuterium atoms on the stable phenyl ring ensures minimal risk of isotopic exchange during sample processing, a critical factor for analytical accuracy.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of a stable isotope-labeled internal standard like AVP-d5 is the cornerstone of the IDMS method.[13][14] This technique is considered a definitive method in analytical chemistry due to its high accuracy.[14] It provides an unparalleled solution for mitigating variability that can arise during the analytical workflow.[4]
The core principle is to add a precise, known amount of AVP-d5 to every sample, calibrator, and quality control standard at the very beginning of the sample preparation process.[15] Because AVP-d5 is chemically identical to AVP, any loss of analyte during extraction, inconsistency in injection volume, or fluctuation in instrument signal (e.g., ion suppression) will affect both the analyte and the internal standard to the same degree.[16][17]
The mass spectrometer does not measure absolute concentrations. Instead, it measures the ratio of the analyte's signal intensity to the internal standard's signal intensity. By calculating this ratio, the variability is normalized, leading to highly precise and accurate quantification.[]
Protocol: Quantification of AVP in Human Plasma by LC-MS/MS
This protocol outlines a robust method for measuring AVP in human plasma, adapted from principles described in established bioanalytical literature.[3][19] It is intended for research professionals and should be performed in a controlled laboratory setting.
Materials and Reagents
-
Arginine Vasopressin (AVP) reference standard
-
This compound (AVP-d5) internal standard
-
LC-MS grade Water, Acetonitrile, and Methanol
-
Formic Acid (≥98%)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Mixed-Mode Cation Exchange)
-
Human Plasma (K2EDTA as anticoagulant)
-
Calibrated pipettes, polypropylene tubes, and a vacuum manifold
Preparation of Standards
-
Stock Solutions (1 mg/mL): Separately dissolve AVP and AVP-d5 in LC-MS grade water.
-
Working Solutions: Perform serial dilutions of the stock solutions in a surrogate matrix (e.g., water or stripped plasma) to prepare:
-
A set of calibration standards (e.g., 0.2 to 50 pg/mL).
-
Quality control (QC) samples at low, medium, and high concentrations.
-
An internal standard (IS) working solution of AVP-d5 at a fixed concentration (e.g., 100 pg/mL).
-
Sample Preparation: Solid-Phase Extraction (SPE)
Causality: SPE is essential to remove plasma proteins, salts, and phospholipids that interfere with LC-MS/MS analysis and cause ion suppression.[16] A mixed-mode cation exchange sorbent is effective for retaining the basic AVP peptide.
-
Sample Spiking: To 250 µL of plasma sample, calibrator, or QC, add 25 µL of the AVP-d5 IS working solution. Vortex briefly.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of Water. This step activates the sorbent for optimal binding.
-
Loading: Load the spiked sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water. These washes remove hydrophilic impurities and salts while the analyte remains bound.
-
Elution: Elute the AVP and AVP-d5 from the cartridge with 1 mL of 5% formic acid in 80:20 acetonitrile/water. The acidic and organic elution buffer disrupts the sorbent interaction, releasing the analyte.
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). This step concentrates the sample for improved sensitivity.
LC-MS/MS Parameters
Causality: The liquid chromatography step separates AVP from other endogenous components that were not removed by SPE. The triple quadrupole mass spectrometer provides high selectivity and sensitivity by using Multiple Reaction Monitoring (MRM).
Table 2: Suggested LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry for peptide separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the peptide from the C18 column. |
| Gradient | 5% B to 45% B over 5 min | A gradient is required to effectively elute the peptide with a sharp peak. |
| Flow Rate | 0.3 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 10 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is standard for peptides; AVP carries a positive charge. |
| MRM Transition (AVP) | e.g., 542.8 -> 328.3 | Precursor-to-product ion transition specific to native AVP.[19] |
| MRM Transition (AVP-d5) | e.g., 545.3 -> 331.3 | Mass-shifted transition specific to the internal standard (+2.5 for [M+2H]²⁺). |
Note: The exact m/z values for MRM transitions should be optimized empirically on the specific mass spectrometer being used. The example transitions are based on the doubly charged precursor ion [M+2H]²⁺.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of endogenous AVP. Its design as a stable isotope-labeled internal standard allows it to perfectly compensate for analytical variability when used within an Isotope Dilution Mass Spectrometry workflow. The detailed molecular information and validated LC-MS/MS protocol provided in this guide serve as a comprehensive resource for researchers and drug development professionals, enabling them to generate high-quality, reliable bioanalytical data for this challenging but vital peptide hormone.
References
-
PubChem. (n.d.). Arginine vasopressin 1-8. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
-
PubChem. (n.d.). Argenine vasopressin. National Center for Biotechnology Information. Retrieved from [Link]
-
DrugBank. (n.d.). Arginine Vasopressin. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
ProSpec-Tany TechnoGene Ltd. (n.d.). Vasopressin. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Vasopressin-impurities. Retrieved from [Link]
-
RayBiotech, Inc. (n.d.). Vasopressin. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Britannica. (2025). Isotope dilution. Retrieved from [Link]
-
Takiwaki, M., Nomura, F., Satoh, M., et al. (2021). Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin. Journal of Chromatography B, 1181, 122903. [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube. [Link]
-
Zhang, Q., Li, H., Yang, M., et al. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(12), e8799. [Link]
-
Zhang, D., et al. (2014). Development and validation of a highly sensitive LC–MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child. ResearchGate. [Link]
-
ResearchGate. (n.d.). The representative structure of Arginine Vasopressin (AVP). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C46H65N15O12S2 | CID 71313452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Argenine vasopressin | C46H65N15O12S2 | CID 44285245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prospecbio.com [prospecbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chembk.com [chembk.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Isotope dilution - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. osti.gov [osti.gov]
- 16. texilajournal.com [texilajournal.com]
- 17. resolvemass.ca [resolvemass.ca]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling and Application of Arginine Vasopressin-d5 (AVP-d5)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arginine Vasopressin-d5 (AVP-d5) is a deuterated form of the nonapeptide hormone Arginine Vasopressin (AVP). Its primary application in research and drug development is as a high-fidelity internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The strategic replacement of five hydrogen atoms with deuterium creates a stable, heavier version of the molecule that is chemically identical to the endogenous analyte but mass-shifted, enabling precise quantification by correcting for variability during sample preparation and analysis.[1][2] While deuterated compounds are not radioactive and generally share the toxicological profile of their parent compounds, the potent biological activity of AVP necessitates rigorous safety and handling protocols.[3][4] This guide provides a comprehensive framework for the safe handling, storage, and experimental use of AVP-d5, grounded in the principles of laboratory safety and analytical chemistry.
Core Physicochemical and Biological Properties
Understanding the fundamental properties of AVP-d5 is critical for its proper handling and application. As a deuterated peptide, its chemical behavior mirrors that of AVP, but its increased mass is its key feature for analytical applications.[5]
| Property | Value / Description | Rationale & Significance |
| Synonyms | This compound, Antidiuretic hormone-d5 | Used interchangeably in literature and supplier catalogs.[6] |
| Molecular Formula | C46H60D5N15O12S2 | The five deuterium atoms (D) replace hydrogens on the tyrosine residue. |
| Molecular Weight | Approx. 1089.28 g/mol | This is ~5 Da heavier than endogenous AVP (MW ~1084.24 g/mol ), allowing mass spectrometric differentiation.[7] |
| Appearance | White, lyophilized solid | Lyophilization ensures long-term stability by removing water, which can cause hydrolysis.[7] |
| Biological Activity | Potent antidiuretic and vasopressor | AVP-d5 is expected to retain the full biological activity of AVP, binding to V1 and V2 receptors.[8][9] This is the primary driver of its hazard profile. |
| Primary Application | Internal Standard for LC-MS/MS | Its chemical identity ensures it co-elutes and experiences similar matrix effects as AVP, while its mass difference allows separate detection.[1][6] |
The Scientific Rationale: Isotope Dilution Mass Spectrometry
The core utility of AVP-d5 is rooted in the principle of isotope dilution, the gold standard for quantitative mass spectrometry.[10] An ideal internal standard (IS) behaves identically to the analyte of interest (AVP) throughout the entire analytical workflow—from extraction and cleanup to chromatography and ionization.[1] By adding a known quantity of AVP-d5 to every sample, calibration standard, and quality control sample at the beginning of the process, any sample loss or variation in instrument response will affect both the analyte and the IS proportionally. The final quantification is based on the ratio of the analyte's signal to the IS's signal, which remains constant even if the absolute signals fluctuate. This self-validating system dramatically improves the accuracy, precision, and robustness of the assay.[1][11]
Hazard Identification and Risk Assessment
The safety profile of AVP-d5 is directly extrapolated from that of Arginine Vasopressin. While the deuteration itself does not add toxicity, the compound's potent pharmacological effects are the primary hazard.[3][12]
-
Primary Routes of Exposure: Inhalation of the lyophilized powder, ingestion, and skin/eye contact are the most likely routes of accidental exposure in a laboratory setting.[12]
-
Pharmacological Hazards: AVP is a powerful antidiuretic (water-retaining) and vasopressor (blood vessel-constricting) agent.[8][9] Inadvertent exposure could lead to:
-
Cardiovascular Effects: Increased blood pressure, pallor, and potential cardiac events.[8]
-
Water Imbalance: Symptoms similar to water intoxication, including headache, drowsiness, confusion, and in severe cases, seizures due to hyponatremia (low blood sodium).[8][13]
-
Other Effects: Abdominal cramps, nausea, and uterine contractions have also been reported.[8][12]
-
-
Chemical Hazards: As a lyophilized peptide, the substance is not flammable or explosive under standard laboratory conditions.[14] It is generally stable but should be protected from strong acids, bases, and oxidizing agents.[14]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and PPE, is essential.
Engineering and Administrative Controls
-
Designated Work Area: All work with AVP-d5, especially handling of the dry powder, should be performed in a designated area, such as a chemical fume hood or a powder containment balance enclosure, to prevent aerosolization and inhalation.[15]
-
Training: All personnel must be trained on the specific hazards of AVP and the procedures outlined in this guide and the corresponding Safety Data Sheet (SDS).
-
Hygiene: Always wash hands thoroughly after handling the compound, before leaving the lab, and before eating or drinking.[14]
Personal Protective Equipment (PPE)
The required level of PPE depends on the task being performed.
| Task | Required PPE | Rationale |
| Weighing Lyophilized Powder | Safety Goggles, Lab Coat, Nitrile Gloves, Respiratory Protection (N95 or higher) | Highest risk of aerosol generation and inhalation.[7][12] |
| Reconstituting & Diluting | Safety Goggles, Lab Coat, Nitrile Gloves | Lower risk of aerosolization, but protection against splashes is critical.[14][15] |
| Handling Dilute Solutions | Safety Goggles, Lab Coat, Nitrile Gloves | Standard laboratory practice to protect against accidental contact.[15] |
Storage and Stability: Preserving Integrity
Proper storage is paramount for maintaining the chemical and isotopic purity of this expensive reagent. Peptides are susceptible to degradation via hydrolysis, oxidation, and repeated freeze-thaw cycles.[16]
-
Long-Term Storage (Months to Years):
-
Condition: Store the lyophilized powder at -20°C or, ideally, -80°C.[17][18]
-
Container: Keep in a tightly sealed vial, protected from light and moisture.[16][19] A desiccator can provide additional protection.[16]
-
Causality: Sub-zero temperatures drastically slow chemical degradation pathways. The absence of water prevents hydrolysis.
-
-
Short-Term Storage (Days to Weeks):
-
Lyophilized Powder: Can be stored at 2-8°C.[20] Before opening, the vial must be allowed to warm to room temperature inside a desiccator to prevent condensation from forming on the cold powder.[16][19]
-
Stock Solutions: Aliquot concentrated stock solutions into single-use volumes and store frozen at -20°C or below.[21] This is the most critical step to prevent degradation from repeated freeze-thaw cycles, which can shear the peptide structure.[16]
-
Working Solutions: Diluted working solutions are generally less stable and should be prepared fresh daily or stored at 2-8°C for a limited time, stability permitting (verification required).
-
Experimental Protocol: Preparation of AVP-d5 Internal Standard Working Solutions
This protocol describes the preparation of a stock solution and subsequent serial dilutions. The causality for each step is explained to ensure a robust and reproducible process.
Objective: To prepare a 1.0 ng/mL AVP-d5 working solution from a 1.0 mg vial of lyophilized powder.
Materials:
-
1.0 mg AVP-d5 (lyophilized)
-
Solvent A (Reconstitution): 1% Acetic Acid in HPLC-grade water
-
Solvent B (Dilution): 50:50 Acetonitrile/Water with 0.1% Formic Acid
-
Calibrated pipettes, low-protein-binding microcentrifuge tubes, vortex mixer
Step-by-Step Methodology
-
Pre-equilibration (Self-Validating System): Place the sealed vial of lyophilized AVP-d5 and all required solvents and tubes in the balance room/fume hood to equilibrate to ambient temperature for at least 30 minutes.
-
Causality: This prevents condensation on the hygroscopic powder and ensures accurate weighing and volumetric measurements.
-
-
Reconstitution to Stock Solution (1.0 mg/mL):
-
Carefully unseal the vial. Add 1.0 mL of Solvent A (1% Acetic Acid) directly to the vial. The acidic pH improves the solubility and stability of AVP.[17]
-
Cap the vial securely and vortex gently for 1-2 minutes until all powder is completely dissolved. Visually inspect against a light source to confirm no particulates remain.
-
This is now your Stock Solution (1000 µg/mL) .
-
-
Preparation of Intermediate Dilutions:
-
Intermediate 1 (10 µg/mL): Pipette 10 µL of the Stock Solution into a labeled microcentrifuge tube. Add 990 µL of Solvent B. Vortex to mix.
-
Intermediate 2 (100 ng/mL): Pipette 10 µL of Intermediate 1 into a new labeled tube. Add 990 µL of Solvent B. Vortex to mix.
-
Causality: Serial dilutions, rather than a single large dilution, minimize volumetric errors. Using low-protein-binding tubes prevents the peptide from adsorbing to the plastic walls, which would inaccurately lower its concentration.
-
-
Preparation of Final Working Solution (1.0 ng/mL):
-
Pipette 10 µL of Intermediate 2 into a new labeled tube. Add 990 µL of Solvent B. Vortex to mix.
-
This is your Working Solution , ready to be spiked into samples.
-
-
Aliquoting and Storage:
-
Immediately aliquot the remaining Stock Solution into single-use volumes (e.g., 20 µL) in low-protein-binding tubes.
-
Label clearly with compound name, concentration, date, and initials.
-
Store all aliquots at -80°C. Discard any unused intermediate or working solutions at the end of the day.
-
Causality: Aliquoting is the primary defense against degradation from repeated freeze-thaw cycles.[21]
-
Spill Management and Waste Disposal
-
Spills:
-
Lyophilized Powder: Evacuate the area. Do not sweep. Gently cover the spill with absorbent paper towels. Wet the towels with water from a distance to saturate the powder without creating dust. Wearing full PPE (including respiratory protection), carefully collect the material into a sealed container for hazardous waste.
-
Liquid Solutions: Absorb the spill with inert material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the material into a sealed container for hazardous waste.[15]
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: All AVP-d5 waste, including empty vials, used tubes, and contaminated materials, must be disposed of as hazardous chemical waste according to your institution's Environmental Health and Safety (EHS) guidelines.[3][15] Do not dispose of it in regular trash or down the drain.[15]
Biological Context: The Arginine Vasopressin Signaling Pathway
To fully appreciate the compound's hazard profile, it is instructive to understand its mechanism of action. AVP exerts its effects by binding to G-protein coupled receptors (GPCRs), primarily the V1a, V1b, and V2 receptors.[22] The V2 receptor, found in the kidney's collecting duct cells, is central to AVP's antidiuretic function.
Binding of AVP to the V2 receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[23] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates aquaporin-2 (AQP2) containing vesicles, causing them to traffic to and fuse with the cell membrane.[23] This insertion of AQP2 water channels dramatically increases water reabsorption from the urine back into the bloodstream, concentrating the urine and conserving body water.[9][23] It is this potent physiological effect that mandates cautious handling.
References
-
American Regent, Inc. (2022). Vasopressin Injection, USP - Safety Data Sheet. Source: American Regent.
-
National Institute for Biological Standards and Control (NIBSC). (2013). ARGININE VASOPRESSIN (AVP) 1st International Standard - Instructions for use. Source: NIBSC.
-
Par Pharmaceutical. (2025). Vasostrict® (vasopressin injection, USP) - Safety Data Sheet. Source: Par Pharmaceutical.
-
Polypeptide Group. (n.d.). Vasopressin, 8-L arginine - Safety data sheet. Source: Polypeptide.
-
Fisher Scientific. (2025). Vasopressin - SAFETY DATA SHEET. Source: Fisher Scientific.
-
MedChemExpress. (n.d.). Vasopressin (Arginine vasopressin). Source: MedChemExpress.
-
BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Source: BenchChem.
-
Odei, E. & Huff, J. (2023). Physiology, Vasopressin. Source: StatPearls - NCBI Bookshelf.
-
Wang, C., et al. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry.
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Source: NorthEast BioLab.
-
Johnson, B., et al. (2021). Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste. Hospital Pharmacy.
-
Agyei, D., et al. (2022). Bioactivities, Applications, Safety, and Health Benefits of Bioactive Peptides From Food and By-Products: A Review. Frontiers in Nutrition.
-
Salamandra, LLC. (n.d.). Regulatory Considerations for Deuterated Products. Source: Salamandra.
-
Reddit. (2023). How to make a Internal Standard mix.... Source: r/massspectrometry.
-
Wikipedia. (n.d.). Vasopressin. Source: Wikipedia.
-
Kataoka, M., et al. (2012). Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. Biological and Pharmaceutical Bulletin.
-
MedChemExpress. (n.d.). Vasopressin-d5 (this compound). Source: MedChemExpress.
-
Agyei, D. (2021). Safety considerations on food protein-derived bioactive peptides. Trends in Food Science & Technology.
-
Dolan, J. W. (2013). When Should an Internal Standard be Used?. Source: LCGC International.
-
Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Source: Isotope Science.
-
Bachem. (n.d.). Handling and Storage Guidelines for Peptides. Source: Bachem.
-
United States Biological. (n.d.). Vasopressin (Arg) - Data Sheet. Source: United States Biological.
-
Nomura, F., et al. (2021). Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin. Journal of Chromatography B.
-
Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling. Source: Biovera.
-
ResearchGate. (n.d.). Arginine-vasopressin (AVP) signal transduction pathway in the.... Source: ResearchGate.
-
Society for Endocrinology. (2024). Arginine Vasopressin Deficiency (Diabetes Insipidus). Source: Society for Endocrinology.
-
Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Source: Pharmaffiliates.
-
Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS?. Source: YouTube.
-
The Pharmacology Cdatabase. (2018). Vasopressin receptors. Source: TPC.
-
BenchChem. (2025). Technical Support Center: Navigating the Nuances of Deuterated Compounds. Source: BenchChem.
-
Peptide Forge. (n.d.). Vasopressin. Source: Peptide Forge.
-
Guan, X.L., et al. (2010). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Analytical and Bioanalytical Chemistry.
-
PharmaCompass. (n.d.). Arginine Vasopressin. Source: PharmaCompass.
-
Al-Khikani, F. O. (2018). Toxicity of Biologically Active Peptides and Future Safety Aspects: An Update. Current Drug Discovery Technologies.
-
Pop, M., et al. (2020). Arginine Vasopressin, Synaptic Plasticity, and Brain Networks. Frontiers in Neural Circuits.
-
Google Patents. (2005). Mass spectrometry of arginine-containing peptides. Source: Google Patents.
-
Australian Pituitary Foundation. (n.d.). ARGININE VASOPRESSIN DEFICIENCY. Source: Australian Pituitary Foundation.
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. salamandra.net [salamandra.net]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. endodocuments.com [endodocuments.com]
- 9. Physiology, Vasopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. polypeptide.com [polypeptide.com]
- 13. pituitary.asn.au [pituitary.asn.au]
- 14. americanregent.com [americanregent.com]
- 15. biovera.com.au [biovera.com.au]
- 16. bachem.com [bachem.com]
- 17. nibsc.org [nibsc.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 21. usbio.net [usbio.net]
- 22. TPC - Vasopressin and vasopressin receptors [turkupetcentre.net]
- 23. researchgate.net [researchgate.net]
The Deuterated Peptide Blueprint: A Technical Guide to Advancing Mass Spectrometry
In the landscape of modern bioanalysis, the pursuit of precision, accuracy, and deeper biological insight is relentless. Mass spectrometry has emerged as an indispensable tool, yet its full potential is often unlocked by the subtle but powerful modification of molecules with stable isotopes. Among these, the substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), has revolutionized key applications in proteomics, drug development, and structural biology.
This technical guide provides an in-depth exploration of the core principles, methodologies, and field-proven applications of deuterated peptides in mass spectrometry. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each method is understood as a self-validating system.
The Foundation: Why Deuterium?
The utility of deuterated peptides in mass spectrometry stems from the fundamental properties of deuterium itself. Possessing an additional neutron, deuterium is approximately twice as heavy as protium (¹H). This mass difference is the cornerstone of its application, as it allows for the differentiation of labeled and unlabeled peptides by a mass spectrometer without significantly altering their chemical properties.[1] This seemingly minor alteration has profound implications for quantitative accuracy, the study of protein dynamics, and the elucidation of metabolic pathways.
Part 1: The Gold Standard in Quantification - Deuterated Peptides as Internal Standards
In quantitative mass spectrometry, particularly in complex biological matrices, variability arising from sample preparation, chromatographic separation, and ionization can significantly compromise data reliability.[2][3] The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte is the most effective strategy to correct for these variations.[2]
The Principle of Isotope Dilution Mass Spectrometry
Deuterated peptides are the quintessential internal standards for peptide and protein quantification.[4] The core principle is isotope dilution, where a known amount of a deuterated peptide (the "heavy" standard) is spiked into a sample containing the endogenous, non-deuterated peptide (the "light" analyte) at the earliest stage of sample processing.[4] Because the deuterated standard is chemically and physically almost identical to the analyte, it co-elutes during chromatography and experiences the same ionization efficiency and potential for loss during sample preparation.[4][5]
The mass spectrometer distinguishes between the light and heavy peptides based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, one can accurately calculate the concentration of the analyte, as this ratio remains constant regardless of sample loss or ionization suppression.[3]
Causality in Action: Why Deuterated Standards Excel The near-identical physicochemical behavior of the deuterated standard and the analyte ensures that any experimental variability affects both equally, leading to a highly precise and accurate measurement.[2] This makes the analytical method more robust and transferable across different instruments and laboratories.[2]
Experimental Workflow: Targeted Protein Quantification
The following workflow outlines the use of deuterated peptides for the absolute quantification of a target protein.
Protocol: Absolute Quantification of Protein X
-
Selection of a Proteotypic Peptide: Choose a peptide unique to Protein X that is readily detectable by mass spectrometry.
-
Synthesis of Deuterated Standard: Synthesize the chosen peptide with one or more deuterated amino acids.
-
Preparation of Calibration Standards: Create a series of calibration standards with known concentrations of unlabeled synthetic peptide and a constant concentration of the deuterated internal standard.
-
Sample Preparation:
-
Lyse the biological sample to extract proteins.
-
Add a known amount of the deuterated peptide standard to the lysate.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins with trypsin.
-
Perform solid-phase extraction (SPE) to clean up the peptide mixture.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3]
-
Develop specific MRM transitions for both the light (endogenous) and heavy (deuterated) peptides.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the light and heavy peptides.
-
Calculate the peak area ratio (Light/Heavy).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled peptide standards.
-
Determine the concentration of the endogenous peptide in the samples from the calibration curve.[2]
-
Data Presentation: Improved Assay Performance
The use of a deuterated internal standard demonstrably improves key assay validation parameters.
| Parameter | Without Deuterated IS | With Deuterated IS | Rationale for Improvement |
| Precision (%CV) | 10-20% | <10% | Compensates for variability in sample prep and injection volume. |
| Accuracy (%Bias) | ±20% | ±10% | Corrects for matrix effects and differential recovery.[6] |
| Linearity (r²) | >0.99 | >0.995 | More consistent signal ratio across the concentration range.[3] |
Part 2: Unveiling the Dynamic Proteome - Metabolic Labeling with Deuterated Amino Acids
Understanding changes in protein expression is fundamental to cell biology and disease research. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for in vivo incorporation of labeled amino acids into proteins for quantitative proteomics.[7][8]
The SILAC Principle
In SILAC, two populations of cells are cultured in media that are identical except for one essential amino acid. One medium contains the natural ("light") amino acid, while the other contains a deuterated ("heavy") version of the same amino acid.[7] Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[7] The two cell populations can then be subjected to different experimental conditions, mixed, and analyzed by mass spectrometry.[8]
The mass difference between the light and heavy peptides allows for the relative quantification of protein abundance between the two samples. Since the samples are combined early in the workflow, variations from sample processing are minimized.[9]
Causality in Experimental Design
The choice of deuterated amino acids like leucine (Leu-d3) is strategic. Leucine is an essential amino acid, ensuring its incorporation is solely from the supplemented medium.[7] The mass shift is sufficient for clear resolution in the mass spectrometer.
Experimental Workflow: Comparative Proteomics using SILAC
A Note on Deuterium in SILAC
While effective, deuterated amino acids in SILAC can sometimes cause a slight shift in retention time during reverse-phase liquid chromatography compared to their non-deuterated counterparts.[10][11] This can potentially affect the accuracy of quantification if the peaks are not fully co-eluting.[10] For this reason, ¹³C and ¹⁵N-labeled amino acids, which do not typically exhibit this chromatographic shift, are often preferred in modern SILAC experiments.[10]
Part 3: Mapping Protein Dynamics and Interactions - Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Proteins are not static entities; their function is intimately linked to their conformational dynamics. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein structure, dynamics, and interactions in solution.[12][13]
The Core Principle of HDX-MS
HDX-MS leverages the exchange of backbone amide hydrogens with deuterium atoms when a protein is placed in a deuterated solvent (D₂O).[13] The rate of this exchange is highly dependent on the solvent accessibility and hydrogen bonding of the amide hydrogens.[14] Amide hydrogens in flexible, solvent-exposed regions of the protein will exchange rapidly, while those in stable, structured regions (like alpha-helices and beta-sheets) or at protein-protein interfaces will exchange much more slowly.[12][14]
By quenching the exchange reaction at various time points and analyzing the mass increase of the protein or its peptides, a map of deuterium uptake can be generated, providing insights into the protein's higher-order structure and dynamics.[15][16]
Causality in the HDX-MS Experiment
The entire HDX-MS workflow is a race against back-exchange (the loss of incorporated deuterium). The quenching step, which involves lowering the pH and temperature, is critical as it dramatically slows the exchange rate.[17] Subsequent analysis, including enzymatic digestion and chromatography, is performed under these quench conditions to minimize the loss of the deuterium label.[17]
Experimental Workflow: Probing Protein Conformational Changes
Applications in Drug Development
HDX-MS is widely used in the biopharmaceutical industry for:
-
Epitope Mapping: Identifying the binding site of an antibody on its target antigen.[17]
-
Comparability Studies: Ensuring that different batches of a biotherapeutic have the same higher-order structure.[17]
-
Allosteric Regulation: Studying how the binding of a small molecule to one site on a protein affects the conformation of a distant site.[16]
Part 4: Enhancing Pharmacokinetic Profiles
In drug development, deuteration can be used to strategically modify the metabolic fate of peptide-based therapeutics.[18] The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of a C-H bond.[18]
By selectively replacing hydrogens at sites of metabolic instability with deuterium, the resulting deuterated peptide can exhibit:
-
Slower Metabolism: Leading to a longer half-life in the body.[18][19]
-
Improved Pharmacokinetic Profile: Potentially reducing the required dose and frequency of administration.[18][20]
-
Reduced Formation of Toxic Metabolites: By altering metabolic pathways.[19]
This application highlights the use of deuterated peptides not just as analytical tools, but as improved therapeutic entities themselves.[18]
Conclusion
Deuterated peptides are far more than simple mass-shifted analogues. They are sophisticated tools that, when applied with a deep understanding of their underlying principles, provide unparalleled accuracy in quantification, dynamic insights into protein behavior, and novel avenues for therapeutic development. From establishing the gold standard in quantitative proteomics to mapping the intricate dance of protein conformations, the strategic use of deuterium continues to push the boundaries of what is achievable with mass spectrometry.
References
- Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386.
- Gruhler, A., Schulze, W. X., Matthiesen, R., Mann, M., & Jensen, O. N. (2005). Stable isotope labeling of Arabidopsis thaliana cells and quantitative proteomics by mass spectrometry. Molecular & Cellular Proteomics, 4(11), 1697-1709.
- Masson, G. R., Burke, J. E., Ahn, N. G., Anand, G. S., Borchers, C., Brier, S., ... & Engen, J. R. (2019). Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments.
- Iacob, R. E., & Engen, J. R. (2012). Hydrogen/deuterium exchange mass spectrometry for the study of protein-ligand interactions. Methods, 58(4), 328-337.
-
LifeTein. (2024). The Power of Deuterated Peptides: A New Wave in Drug Development. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Retrieved from [Link]
- Harsha, H. C., & Pandey, A. (2008). Quantitative proteomics using stable isotope labeling with amino acids in cell culture.
- Ojemaye, M. O., & Ndinteh, D. T. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. African Journal of Pure and Applied Chemistry, 11(6), 64-70.
-
ResearchGate. (n.d.). Substrate scope for the synthesis of deuterated peptides Standard reaction conditions. Retrieved from [Link]
-
UT Southwestern Proteomics Core. (n.d.). SILAC Quantitation. Retrieved from [Link]
- Wang, L., & Li, L. (2015). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis, 36(11-12), 1353-1359.
- Bae, J. W., Lee, J. Y., Lee, S. E., Kim, J. Y., Park, G. W., & Kim, Y. H. (2021). Deuterium-Free, Three-Plexed Peptide Diethylation for Highly Accurate Quantitative Proteomics. Journal of Proteome Research, 20(2), 1339-1348.
-
Silantes. (2023). Quantitative Proteomics: Label-Free versus Label-Based Methods. Retrieved from [Link]
-
ACS Publications. (n.d.). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved from [Link]
- Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium-and Tritium-Labelled Compounds: Applications in the Life Sciences.
-
DeuteRater. (n.d.). DeuteRater: a tool for quantifying peptide isotope precision and kinetic proteomics. Retrieved from [Link]
-
Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Retrieved from [Link]
-
Portland Press. (n.d.). Fundamentals of HDX-MS. Retrieved from [Link]
-
PubMed. (n.d.). Convenient preparation of deuterium-labeled analogs of peptides containing N-substituted glycines for a stable isotope dilution LC-MS quantitative analysis. Retrieved from [Link]
-
Macmillan Group. (n.d.). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US20140058790A1 - Deuterated peptides.
- Wei, H., Mo, J., Tao, L., Russell, R. J., Tymińska, N., & Guttman, M. (2014). Hydrogen/deuterium exchange mass spectrometry for probing higher order structure of protein therapeutics: methodology and applications. Drug discovery today, 19(9), 1355-1362.
- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Journal of medicinal chemistry, 62(10), 4841-4851.
- Prox, A. (1973). Some applications of mass spectrometry in drug metabolism studies. Xenobiotica, 3(7), 473-492.
- Hoofnagle, A. N., & Wold, R. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical chemistry, 63(1), 22-29.
- Marcsisin, E. J., & Engen, J. R. (2018). HDX-MS: An Analytical Tool to Capture Protein Motion in Action. Annual review of analytical chemistry (Palo Alto, Calif.), 11, 299-318.
-
ResearchGate. (n.d.). Mass spectrometry of deuterium-labelled peptides. Peptides were.... Retrieved from [Link]
- Gant, T. G. (2014). Deuterium in drug discovery: progress, opportunities and challenges. Future medicinal chemistry, 6(11), 1297-1313.
-
ACS Publications. (n.d.). Recalibrating Protection Factors Using Millisecond Hydrogen/Deuterium Exchange Mass Spectrometry. Retrieved from [Link]
- Lipe, E., Grigoryan, H., & Zharikova, O. L. (2020). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. Scientific reports, 10(1), 1-10.
- D'Agostino, L. A., & Vahidi, S. (2020). Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. Journal of the American Society for Mass Spectrometry, 31(1), 209-212.
- Hudgens, J. W., & Fillingim, R. B. (2017). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical reviews, 117(8), 5476-5519.
-
YouTube. (2018). Advances in Hydrogen-Deuterium Exchange Mass Spectrometry That Can Improve Studies of Biosimilars... Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. texilajournal.com [texilajournal.com]
- 7. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Principles and Applications in Biomedicine - Creative Proteomics [iaanalysis.com]
- 13. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]
- 14. The Principle and Application of HDX-MS Protein Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifetein.com [lifetein.com]
- 19. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Arginine Vasopressin in Human Plasma Using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Arginine Vasopressin (AVP), a nonapeptide hormone, is a critical regulator of water homeostasis, blood pressure, and various neurological functions.[1][2] Its accurate quantification in plasma is essential for research in endocrinology, nephrology, and critical care medicine, particularly in studies related to conditions like diabetes insipidus and the syndrome of inappropriate antidiuretic hormone secretion (SIADH).[3] Historical measurement techniques such as radioimmunoassay (RIA) often suffer from limitations in specificity and sensitivity.[1][4] This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of AVP in human plasma. The method employs a stable isotope-labeled internal standard, Arginine Vasopressin-d5 (AVP-d5), to ensure the highest level of accuracy and precision by correcting for matrix effects and variability in sample processing. The protocol achieves a low limit of quantification, demonstrating suitability for clinical research applications requiring precise measurement of low physiological concentrations.
Introduction: The Rationale for a Modernized Approach
Arginine Vasopressin is a key peptide hormone synthesized in the hypothalamus and released from the posterior pituitary gland.[1][5] Its primary physiological roles include promoting water reabsorption in the kidneys and constricting blood vessels.[1] Given its potent biological activity and low circulating concentrations (typically in the low pg/mL range), its measurement has long been a challenge for clinical researchers.
Traditional immunoassays, while widely used, can be susceptible to cross-reactivity and matrix interference, leading to questions about result accuracy.[4] LC-MS/MS has emerged as the gold standard for small molecule and peptide quantification due to its superior specificity, sensitivity, and dynamic range.[4][6] The principle of this method relies on the chromatographic separation of the target analyte from matrix components, followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion of the analyte is selected and fragmented, and a resulting unique product ion is monitored. This highly specific mass transition provides two dimensions of mass confirmation, significantly reducing the likelihood of interferences.[7][8]
The cornerstone of a robust quantitative LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS).[8] AVP-d5 is an ideal SIL-IS for AVP as it is chemically identical to the analyte but has a mass shift of +5 Daltons due to the incorporation of five deuterium atoms. This ensures that it co-elutes chromatographically with the native AVP and experiences identical ionization and fragmentation behavior, as well as similar extraction recovery. By calculating the peak area ratio of the analyte to the SIL-IS, any variations introduced during the sample preparation or injection phases are effectively normalized, leading to superior accuracy and precision.
Experimental Workflow
This section outlines the complete protocol, from sample collection to final data analysis. The workflow is designed for efficiency and to minimize potential sources of error.
Overall Method Workflow Diagram
Caption: High-level overview of the AVP quantification workflow.
Materials and Reagents
-
Arginine Vasopressin (AVP) certified reference standard
-
This compound (AVP-d5)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Weak Cation Exchange Solid-Phase Extraction (SPE) Cartridges
-
Human plasma (K2-EDTA)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of AVP and AVP-d5 in LC-MS grade water.
-
Working Stock Solutions: Serially dilute the primary stocks in 50:50 acetonitrile:water to create working solutions for calibration standards and quality controls.
-
Internal Standard Spiking Solution (100 pg/mL): Dilute the AVP-d5 working stock in 50:50 acetonitrile:water. This concentration is optimized to provide a robust signal without causing detector saturation.
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
Solid-phase extraction is a critical step to remove interfering substances like salts and phospholipids from the plasma matrix and to concentrate the analyte, thereby enhancing sensitivity.[9] A weak cation exchange mechanism is highly effective for extracting the positively charged AVP peptide.
Caption: Step-by-step weak cation exchange SPE workflow.
Detailed SPE Steps:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the AVP-d5 spiking solution (100 pg/mL). Vortex briefly.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Rationale: This activates the sorbent and ensures proper interaction with the aqueous sample.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Apply gentle vacuum or positive pressure to pass the sample through at a slow, steady rate (~1 mL/min).
-
Washing:
-
Wash with 1 mL of 2% formic acid in water to remove salts and other highly polar interferences.
-
Wash with 1 mL of acetonitrile to remove phospholipids and other non-polar interferences.
-
-
Elution: Elute the AVP and AVP-d5 with 1 mL of 5% formic acid in 90:10 acetonitrile:water into a clean collection tube. Rationale: The high organic content disrupts hydrophobic interactions while the acid neutralizes the charge on the sorbent, releasing the positively charged peptide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of mobile phase A (0.1% formic acid in water).
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| UPLC System | High-performance system capable of high-pressure gradients | Ensures sharp, narrow peaks for optimal sensitivity. |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size | Provides excellent reversed-phase retention and separation for peptides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for improved peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the peptide from the C18 column. |
| Flow Rate | 0.4 mL/min | Balances separation efficiency with analysis time. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL |
| Gradient | See Table 2 | |
Table 2: UPLC Gradient Elution Profile
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 0.5 | 5 |
| 3.5 | 60 |
| 4.0 | 95 |
| 4.5 | 95 |
| 4.6 | 5 |
| 6.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Required for MRM quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is ideal for ionizing peptides; AVP readily protonates. |
| Capillary Voltage | 3.5 kV | Optimized for stable ion generation. |
| Source Temp. | 150°C | |
| Desolvation Temp. | 500°C |
| MRM Transitions | See Table 4 | Specific precursor-product pairs for high selectivity. |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Arginine Vasopressin | 542.8 [M+2H]²⁺ | 328.3 | 50 | 22 |
| This compound | 545.3 [M+2H]²⁺ | 331.3 | 50 | 22 |
Rationale: The doubly charged precursor ion [M+2H]²⁺ is often the most abundant species for peptides like AVP in positive ESI.[10][11] The selected product ions correspond to stable, high-intensity fragments, maximizing sensitivity and specificity.
Method Validation
The method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[12][13] This ensures the data generated is reliable and reproducible.
Table 5: Summary of Method Validation Results
| Parameter | Result | Acceptance Criteria (FDA) |
|---|---|---|
| Linearity (r²) | > 0.998 | ≥ 0.99 |
| Calibration Range | 1.0 - 40.0 pg/mL | - |
| LLOQ | 1.0 pg/mL | S/N > 10, Precision ≤20%, Accuracy ±20% |
| Intra-day Precision (%CV) | < 8%[14] | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 8%[14] | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | 91.9% - 104.8%[14] | ± 15% (± 20% at LLOQ) |
| Extraction Recovery | > 70%[14] | Consistent and reproducible |
| Matrix Effect | Within ± 15%[14] | CV of IS-normalized matrix factor ≤ 15% |
Conclusion
This application note describes a comprehensive, validated LC-MS/MS method for the quantification of Arginine Vasopressin in human plasma. The combination of a highly efficient solid-phase extraction protocol, optimized UPLC separation, and sensitive MS/MS detection provides the performance required for demanding research applications. The use of a stable isotope-labeled internal standard (this compound) is fundamental to the method's success, ensuring high accuracy and precision by correcting for analytical variability. This robust and reliable workflow is well-suited for researchers in drug development and clinical science investigating the role of AVP in health and disease.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Tsukazaki, H., et al. (2016). Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry. Analytical Sciences, 32(2), 153-159. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
ResearchGate. (2016). Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
AAPS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Choi, R., et al. (2021). Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin. Journal of Chromatography B, 1181, 122903. [Link]
-
Zhang, D., et al. (2014). Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child. Journal of Pharmaceutical and Biomedical Analysis, 98, 247-253. [Link]
-
El-Farhan, N., et al. (2013). Measurement of arginine vasopressin. Methods in Molecular Biology, 1065, 129-139. [Link]
Sources
- 1. Measurement of arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginine vasopressin in mood disorders: A potential biomarker of disease pathology and a target for pharmacologic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wapo.org [wapo.org]
- 4. Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of plasma arginine vasopressin during hypertonic saline loading: A comparison of radioimmunoassay and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Optimized MRM-Based Workflow of the l-Arginine/Nitric Oxide Pathway Metabolites Revealed Disease- and Sex-Related Differences in the Cardiovascular Field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioimmunoassays of arginine vasopressin and atrial natriuretic peptide: application of a common protocol for plasma extraction using Sep-Pak C18 cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 13. moh.gov.bw [moh.gov.bw]
- 14. Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategies for Arginine Vasopressin (AVP) Quantification in Plasma
Introduction: The Challenge of Measuring AVP
Arginine Vasopressin (AVP), an essential nonapeptide hormone, is a key regulator of water homeostasis, blood pressure, and stress responses. Despite its physiological significance, the accurate measurement of AVP in plasma is notoriously challenging for researchers and clinicians. This difficulty stems from a combination of factors:
-
Extreme Instability: AVP is highly susceptible to enzymatic degradation in whole blood and plasma. Without immediate and proper handling, its concentration can rapidly diminish, leading to erroneously low measurements.[1][2][3]
-
Low Physiological Concentrations: Circulating levels of AVP are typically in the low picogram per milliliter (pg/mL) range, demanding highly sensitive analytical methods.[4][5]
-
Matrix Complexity: Plasma is a complex biological matrix containing a vast excess of proteins and other substances that can interfere with AVP quantification.[6][7]
Historically, radioimmunoassays (RIAs) were the primary method for AVP measurement. While foundational, RIAs can be limited by cross-reactivity, the use of radioactive materials, and often lack the sensitivity required for subtle physiological changes.[8][9] The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has provided a more specific and sensitive alternative, now considered the gold standard for many applications.[5][8][10]
This guide provides a comprehensive overview of robust sample preparation techniques crucial for successful AVP analysis. We will delve into the rationale behind critical pre-analytical steps and provide detailed protocols for solid-phase extraction and protein precipitation, enabling researchers to generate reliable and reproducible data.
Part 1: The Critical Importance of Pre-Analytical Sample Handling
The journey to accurate AVP measurement begins the moment the sample is collected. Due to its inherent instability, improper handling during and immediately after blood collection is a primary source of analytical error.
Causality of AVP Degradation: Peptidases present in plasma rapidly cleave the AVP peptide. This degradation process is temperature-dependent. Storing whole blood at room temperature can lead to a significant increase in measured AVP, likely due to release from platelets, followed by degradation.[11][12] Therefore, immediate cooling and separation are paramount to inhibit enzymatic activity and preserve the integrity of endogenous AVP.
Optimized Blood Collection and Initial Processing Protocol:
-
Collection Tube: Collect whole blood into pre-chilled tubes containing EDTA as the anticoagulant. EDTA helps to chelate divalent cations that are cofactors for many peptidases.
-
Immediate Cooling: Place the collection tube on ice immediately after drawing the blood.[3]
-
Prompt Centrifugation: Centrifuge the blood at 4°C as soon as possible to separate the plasma from blood cells. A study has shown a correlation between platelet count and plasma AVP concentration, emphasizing the need for careful centrifugation to avoid contamination from platelet-bound AVP.[11][12]
-
Plasma Aspiration: Carefully aspirate the plasma supernatant, avoiding disturbance of the buffy coat and red blood cell pellet.
-
Immediate Freezing: Transfer the plasma to a new, clearly labeled polypropylene tube and freeze immediately at -20°C or, preferably, -80°C for long-term storage.[13][14] Samples should remain frozen until the extraction procedure.[13]
Part 2: Plasma Extraction Methodologies
To overcome matrix interference and concentrate the analyte, a robust extraction step is essential prior to analysis by LC-MS/MS or RIA.[4][6] The choice of method depends on the desired level of cleanliness, recovery, throughput, and the specific analytical platform being used.
Comparison of Common Extraction Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Recovery |
| Solid-Phase Extraction (SPE) | Differential partitioning of sample components between a solid stationary phase and a liquid mobile phase.[15] | High recovery and excellent sample cleanup, leading to reduced matrix effects.[16] Amenable to automation. | More time-consuming and costly than protein precipitation. Requires method development. | >70%[16][17] |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to denature and precipitate abundant plasma proteins.[18][19] | Simple, fast, and inexpensive. High-throughput capability. | Less effective at removing other matrix components (e.g., phospholipids), which can cause ion suppression in LC-MS/MS. Analyte may co-precipitate with proteins. | Variable, generally lower than SPE. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide good sample cleanup. | Can be labor-intensive, difficult to automate, and may use large volumes of organic solvents. | Method-dependent. |
Part 3: Detailed Protocols
Protocol 1: Solid-Phase Extraction (SPE) for AVP Analysis
Rationale: SPE is a powerful technique that provides a cleaner extract compared to protein precipitation. By utilizing a specific sorbent chemistry, it's possible to selectively retain AVP while washing away interfering substances like salts and phospholipids. Weak cation exchange SPE is particularly effective for basic peptides like AVP.[16][17] This protocol is a general guideline and may require optimization for specific applications and SPE cartridge brands.
Materials:
-
Frozen plasma samples
-
Weak Cation Exchange (WCX) SPE cartridges
-
SPE vacuum manifold
-
Reagent-grade water
-
Methanol (MeOH)
-
Ammonium hydroxide
-
Formic acid
-
Vortex mixer
-
Centrifuge
Workflow Diagram: Solid-Phase Extraction (SPE)
Caption: Workflow for AVP extraction from plasma using SPE.
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
For every 1 mL of plasma, add 20 µL of 2% formic acid to acidify the sample. This ensures that AVP, a basic peptide, is positively charged and will bind effectively to the cation exchange sorbent.
-
Vortex briefly and centrifuge to pellet any precipitated material.
-
-
SPE Cartridge Conditioning:
-
Place the WCX SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Wash the cartridges with 1 mL of reagent-grade water. Do not allow the cartridges to dry out between steps.
-
-
Sample Loading:
-
Load the acidified plasma supernatant from step 1 onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to slowly draw the sample through the sorbent at a rate of approximately 1 mL/minute.
-
-
Washing:
-
Wash the cartridges with 1 mL of an acidic buffer (e.g., 0.1% formic acid in water) to remove polar interferences.
-
Wash the cartridges with 1 mL of methanol to remove non-polar interferences like phospholipids.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the AVP from the sorbent using 1 mL of 5% ammonium hydroxide in methanol. The basic nature of the elution solvent neutralizes the charge on AVP, releasing it from the sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase. This step concentrates the sample, improving the limit of detection.[4][6]
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.
-
Protocol 2: Protein Precipitation (PPT) for AVP Analysis
Rationale: PPT is a rapid and straightforward method for removing the bulk of high-abundance proteins from plasma.[18] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like AVP in the supernatant.[19][20] While this method is faster, it provides a cruder cleanup than SPE, and the resulting supernatant may still contain significant levels of phospholipids, which can interfere with LC-MS/MS analysis.
Materials:
-
Frozen plasma samples
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge
Workflow Diagram: Protein Precipitation (PPT)
Caption: Workflow for AVP sample preparation using protein precipitation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Vortex the thawed plasma to ensure homogeneity.[21]
-
Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).[20] Adding the organic solvent disrupts the solvation shell of the proteins, causing them to precipitate.
-
Vortex the mixture vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.[18]
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[18]
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[18]
-
-
Supernatant Collection:
-
Carefully pipette the supernatant, which contains AVP, into a new tube, being careful not to disturb the protein pellet.
-
The supernatant can be directly injected for LC-MS/MS analysis or subjected to an evaporation and reconstitution step as described in the SPE protocol to increase concentration.
-
Conclusion
The successful analysis of Arginine Vasopressin in plasma is critically dependent on a meticulously planned and executed sample preparation strategy. The inherent instability of AVP necessitates strict pre-analytical controls, including rapid cooling and processing of blood samples. For sample cleanup, Solid-Phase Extraction offers superior purity, leading to more robust and sensitive analytical results, particularly for demanding LC-MS/MS applications. Protein Precipitation provides a simpler, high-throughput alternative, which may be suitable for some applications but is more susceptible to matrix effects. By understanding the rationale behind each step and adhering to these detailed protocols, researchers can significantly improve the accuracy and reliability of their AVP quantification.
References
-
van de Heijning, B. J., Koekkoek-van den Herik, I., Iványi, T., & van Wimersma Greidanus, T. B. (1991). Solid-phase extraction of plasma vasopressin: evaluation, validation and application. Journal of Chromatography B: Biomedical Sciences and Applications, 565(1-2), 159–171. [Link]
-
Zhang, D., Rios, D. R., Tam, V. H., & Chow, D. S. L. (2014). Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child. Journal of Pharmaceutical and Biomedical Analysis, 98, 34-40. [Link]
-
Various Authors. (n.d.). Measurement of Arginine Vasopressin. ResearchGate. [Link]
-
Kajitani, N., et al. (2021). Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin. Journal of Chromatography B, 1181, 122903. [Link]
-
Christ-Crain, M. (2022). Arginine vasopressin deficiency: diagnosis, management and the relevance of oxytocin. Nature Reviews Endocrinology. [Link]
-
Various Authors. (2014). Development and validation of a highly sensitive LC–MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child. ResearchGate. [Link]
-
Tiro, J. A. (n.d.). Arginine Vasopressin Disorder (Diabetes Insipidus). StatPearls - NCBI Bookshelf. [Link]
-
Worcestershire Acute Hospitals NHS Trust. (n.d.). Arginine Vasopressin AVP (Anti Diuretic Hormone, ADH). [Link]
-
Ono, Y., et al. (2023). Time of the Hypertonic Saline Infusion Test for the Diagnosis of AVP Deficiency Can Be Shortened With LC-MS/MS. The Journal of Clinical Endocrinology & Metabolism, 108(11), 2919–2926. [Link]
-
R Discovery. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. [Link]
-
Rauh, W., & Rascher, W. (1999). Improved Extraction Procedure and RIA for Determination of Arginine8-Vasopressin in Plasma: Role of Premeasurement Sample Treatment and Reference Values in Children. ResearchGate. [Link]
-
Supra-Regional Assay Service. (n.d.). Arginine Vasopressin. [Link]
-
Tsukazaki, Y., et al. (2016). Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. Analytical Sciences, 32(2), 153-159. [Link]
-
LaRochelle, F. T., North, W. G., & Stern, P. (1980). A new extraction of arginine vasopressin from blood: the use of octadecasilyl-silica. Pflugers Archiv, 387(1), 79–81. [Link]
-
Burnett, D. (2005). Pre-Analytical Requirements. Annals of Clinical Biochemistry, 42(4), 241-244. [Link]
-
Baylis, P. H. (1989). Measurement of arginine vasopressin. Annals of Clinical Biochemistry, 26(5), 395-403. [Link]
-
Rice, S., et al. (n.d.). Characterization of Protein Precipitation Methods of Clinical Samples for Simple and Low-Cost Methods to Enhance the Depth and Breadth of Plasma Proteomics. OmicsDI. [Link]
-
Rauh, W., & Rascher, W. (1999). Improved Extraction Procedure and RIA for Determination of Arginine8-Vasopressin in Plasma: Role of Premeasurement Sample Treatment and Reference Values in Children. Clinical Chemistry, 45(1), 98-103. [Link]
-
Suzuki, K., et al. (1997). Blood sampling technique for measurement of plasma arginine vasopressin concentration in conscious and unrestrained rats. Lab Animal Science, 47(2), 190-193. [Link]
-
Lee, S. Y., et al. (2023). Evaluation of plasma arginine vasopressin during hypertonic saline loading: A comparison of radioimmunoassay and liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta, 552, 117688. [Link]
-
Christ-Crain, M. (2025). How do I evaluate and manage arginine vasopressin deficiency and arginine vasopressin resistance?. Endocrine Abstracts, 110, H1.1. [Link]
-
Phenomenex. (n.d.). Sample Preparation. [Link]
-
protocols.io. (2019). a protein precipitation extraction method. [Link]
-
University Hospitals of Leicester NHS Trust. (n.d.). Arginine Vasopressin (AVP)/ Anti-diuretic hormone (ADH). [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
U.S. Pharmacist. (2019). Less Blood Product Needed to Stabilize Patients Receiving Arginine Vasopressin. [Link]
-
Affinisep. (n.d.). Solid Phase Extraction. [Link]
-
ResearchGate. (n.d.). HPLC method for quantification of arginine containing vasopressin. [Link]
-
Diagnostic Laboratory Services. (n.d.). Test directory: Arginine Vasopressin Hormone. [Link]
-
Semantic Scholar. (n.d.). HPLC method for quantification of arginine containing vasopressin. [Link]
Sources
- 1. wapo.org [wapo.org]
- 2. Arginine Vasopressin AVP (Anti Diuretic Hormone, ADH) - Worcestershire Acute Hospitals NHS Trust [worcsacute.nhs.uk]
- 3. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PXD050216 - Characterization of Protein Precipitation Methods of Clinical Samples for Simple and Low-Cost Methods to Enhance the Depth and Breadth of Plasma Proteomics - OmicsDI [omicsdi.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Evaluation of plasma arginine vasopressin during hypertonic saline loading: A comparison of radioimmunoassay and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Arginine Vasopressin – Supra-Regional Assay Service [sas-centre.org]
- 14. til.dlslab.com [til.dlslab.com]
- 15. affinisep.com [affinisep.com]
- 16. Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. agilent.com [agilent.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. a protein precipitation extraction method [protocols.io]
Solid-phase extraction protocol for Arginine Vasopressin from urine samples
Application Note & Protocol
Topic: High-Recovery Solid-Phase Extraction (SPE) Protocol for Arginine Vasopressin (AVP) from Human Urine
Audience: Researchers, scientists, and drug development professionals engaged in endocrinology, pharmacology, and clinical diagnostics.
Executive Summary: The Rationale for Rigorous AVP Purification
Arginine Vasopressin (AVP), a nine-amino-acid peptide hormone, is a critical regulator of water homeostasis, blood pressure, and social behavior.[1] Its quantification in urine provides a non-invasive window into the body's hydration status and renal function, making it a valuable biomarker in clinical and research settings.[1][2] However, the direct analysis of urinary AVP is confounded by its low physiological concentrations and the overwhelming complexity of the urine matrix, which contains a high burden of salts, pigments, and other metabolic waste products.[3]
Effective sample preparation is therefore not merely a preliminary step but the cornerstone of reliable AVP quantification. Solid-Phase Extraction (SPE) has emerged as the gold standard for this purpose, offering a robust method to isolate AVP from interfering matrix components, reduce ion suppression in mass spectrometry, and concentrate the analyte to detectable levels.[4][5][6]
This document provides a detailed protocol for the extraction of AVP from urine using a mixed-mode cation exchange SPE strategy. This approach is mechanistically superior for a basic peptide like AVP, leveraging both reversed-phase and ion-exchange interactions to achieve exceptional purity and recovery.[7][8][9] We will delve into the causality behind each procedural step, provide a framework for quality control, and offer a guide to troubleshooting common issues.
The Science of Selective AVP Retention: Why Mixed-Mode SPE?
The efficacy of an SPE protocol hinges on the precise manipulation of interactions between the analyte, the solid sorbent, and the liquid phases. AVP's chemical structure, featuring a disulfide bridge and a basic arginine residue, dictates the optimal extraction strategy.
-
Reversed-Phase (Hydrophobic) Interaction: The non-polar regions of the AVP peptide can adsorb to hydrophobic sorbents like C18.[10][11] However, relying on this mechanism alone requires a delicate balance, as stringent organic washes needed to remove interfering compounds can lead to premature elution and loss of the target analyte.[12]
-
Ion-Exchange Interaction: AVP has a basic arginine residue, which will carry a positive charge at acidic or neutral pH. This allows for strong, charge-based retention on a cation exchange sorbent.
A mixed-mode cation exchange (MCX) sorbent combines both hydrophobic (e.g., C8 or C18) and strong cation exchange (e.g., benzenesulfonic acid) functional groups on the same particle.[7] This dual-retention capability is the key to a highly selective and robust method.[9] By adjusting the pH and solvent strength at each step, we can create a "catch and release" system where AVP is tenaciously retained under harsh wash conditions that strip away impurities, and then selectively eluted by a solvent that neutralizes its charge.
Workflow Overview: A Logic-Driven Approach
The following diagram illustrates the logical flow of the mixed-mode SPE protocol, detailing the state of the analyte and interferences at each critical stage.
Caption: Logical workflow for AVP extraction using mixed-mode SPE.
Detailed Experimental Protocol
This protocol is optimized for a 1-3 mL urine sample using a standard mixed-mode strong cation exchange cartridge (e.g., 30-60 mg sorbent mass).
Materials and Reagents
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (MCX) cartridges.
-
SPE Apparatus: Vacuum or positive pressure manifold.
-
Collection Vessels: Glass or low-binding polypropylene tubes.
-
Evaporation System: Nitrogen evaporator with a water bath.
-
Solvents/Reagents:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
Ammonium Hydroxide (ACS Grade or higher)
-
Sample Handling and Pre-Treatment
Proper sample handling is critical to prevent the degradation of AVP, which is notoriously labile.[13]
-
Collection: Collect urine samples in chilled containers.
-
Storage: Immediately freeze samples at -80°C if not processed on the same day.[14]
-
Thawing: Thaw samples on ice.
-
Clarification: Centrifuge the urine sample at 4000 x g for 15 minutes at 4°C to pellet cellular debris and particulates.
-
Acidification: Transfer the supernatant to a new tube. For every 1 mL of urine, add 20 µL of formic acid (final concentration ~2%). Vortex to mix. This step is crucial to ensure AVP is fully protonated (positively charged) for optimal binding to the cation exchange sorbent.[15]
Solid-Phase Extraction Procedure
Perform all steps at a steady flow rate of approximately 1-2 mL/minute. Avoid drying the sorbent bed until the final elution step.[16]
| Step | Procedure | Volume | Purpose & Scientific Rationale |
| 1. Conditioning | Pass methanol through the cartridge. | 2 mL | Wets the polymeric sorbent and activates the C18 and sulfonic acid functional groups, ensuring reproducible interactions with the sample.[17] |
| 2. Equilibration | Pass 2% formic acid in water through the cartridge. | 2 mL | Primes the sorbent bed with a solution of similar pH and polarity to the prepared sample, preventing premature analyte breakthrough during loading.[17] |
| 3. Sample Loading | Slowly load the pre-treated urine sample. | 1-3 mL | AVP binds to the sorbent via both hydrophobic and strong ion-exchange interactions. A slow flow rate maximizes the residence time, ensuring efficient capture.[16][18] |
| 4. Wash 1 (Aqueous) | Wash with 2% formic acid in water. | 2 mL | This acidic aqueous wash removes highly polar, hydrophilic interferences like salts and urea. AVP remains strongly bound due to its dual retention mechanism.[9] |
| 5. Wash 2 (Organic) | Wash with 100% methanol. | 2 mL | This strong organic wash removes non-polar and neutral interferences that are retained by hydrophobic interactions alone. The ion-exchange bond is unaffected, "locking" the positively charged AVP onto the sorbent.[7][9] |
| 6. Elution | Elute with 5% ammonium hydroxide in methanol. | 2 mL | The high pH of the ammoniated methanol neutralizes the positive charge on AVP, breaking the strong ion-exchange bond. The organic solvent then disrupts the weaker hydrophobic interactions, releasing the purified AVP into the collection tube.[7][9] |
Post-Elution Processing
-
Evaporation: Place the collection tubes in a nitrogen evaporator with the water bath set to 35-40°C. Evaporate the eluate to complete dryness.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent compatible with your analytical system (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid for LC-MS/MS analysis). Vortex thoroughly to ensure complete dissolution of the analyte.
Method Validation and Troubleshooting
A protocol is only as reliable as its validation. Key performance metrics must be assessed to ensure trustworthiness.[19]
Performance Metrics
| Parameter | Description | Typical Acceptance Criteria |
| Recovery | The percentage of AVP recovered after the entire extraction process. Calculated by comparing the analyte response in an extracted sample to a post-extraction spiked sample.[20] | >80%[5][21] |
| Matrix Effect | The influence of co-eluting matrix components on analyte ionization in the mass spectrometer. A value of 0% indicates no effect.[20] | Within ±15%[5] |
| Precision | The closeness of agreement between replicate measurements, expressed as relative standard deviation (RSD).[22] | <15% RSD[5] |
Troubleshooting Guide for Low Recovery
Low recovery is the most common issue in SPE method development.[23][24] A systematic approach is required to diagnose the problem. The first step is to analyze the fractions from each step (load, wash, and elution) to determine where the analyte was lost.[12][24]
| Symptom | Probable Cause | Corrective Action |
| AVP found in Load/Flow-through fraction | Improper pH: Sample was not sufficiently acidified; AVP was not charged and failed to bind via ion-exchange.[18] | Verify the pH of the pre-treated sample is < 4. |
| Ineffective Conditioning: Sorbent was not properly wetted, leading to channeling and poor interaction.[16] | Ensure the sorbent is fully wetted with methanol and that the bed does not dry out before loading. | |
| Loading Flow Rate Too High: Insufficient residence time for AVP to bind to the sorbent.[12] | Reduce the loading flow rate to ~1 mL/min. | |
| AVP found in Wash fractions | Aqueous Wash: Unlikely with this method due to the strong dual retention of AVP. | N/A |
| Organic Wash: The ion-exchange interaction was somehow disrupted. This is rare but could indicate a faulty sorbent. | Test a new batch of SPE cartridges. | |
| AVP not detected in any fraction (or very low in eluate) | Incomplete Elution: The elution solvent was not sufficiently basic to neutralize AVP's charge.[12] | Increase the concentration of ammonium hydroxide in the elution solvent (e.g., to 10%) or perform a second elution step. |
| Analyte Adsorption: AVP may have adsorbed to the surfaces of collection tubes.[23] | Use low-binding polypropylene tubes or silanized glass tubes. |
Conclusion
The described mixed-mode solid-phase extraction protocol provides a scientifically robust and highly effective method for the purification and concentration of Arginine Vasopressin from human urine. By leveraging the dual retention mechanisms of hydrophobic and cation exchange interactions, this protocol achieves superior sample cleanup, leading to high analyte recovery and minimal matrix effects. This enhanced sample quality is paramount for generating accurate and reproducible data in downstream applications such as LC-MS/MS and immunoassays, ultimately empowering researchers and clinicians with reliable insights into the complex roles of AVP in health and disease.
References
- Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. (n.d.). Sigma-Aldrich.
-
Baylis, P. H. (1987). Measurement of arginine vasopressin. Journal of Clinical Pathology, 40(7), 717–723. [Link]
-
Karakash, S., et al. (2016). Solid-phase extraction of small biologically active peptides on cartridges and microelution 96-well plates from human urine. Drug Testing and Analysis, 8(9), 940-949. [Link]
-
Fernández-Metzler, C. L., et al. (1985). Development of a solid-phase radioimmunoassay for the determination of arginine-vasopressin in urine. Journal of Immunoassay, 6(3), 207-225. [Link]
-
Analysis of Urine for Drugs of Abuse Using Mixed-Mode Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. (n.d.). PubMed. [Link]
-
Troubleshooting SPE. (2026, January 14). LabRulez LCMS. [Link]
-
Zhang, D., et al. (2014). Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child. Journal of Pharmaceutical and Biomedical Analysis, 100, 107-113. [Link]
-
Measurement of Arginine Vasopressin. (2025, August 6). ResearchGate. [Link]
-
Christ-Crain, M. (2019). Diagnostic Tests for Diabetes Insipidus. Endotext. [Link]
-
C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. (n.d.). University of Massachusetts Chan Medical School. [Link]
-
Current Methodologies for Drugs of Abuse Urine Testing. (n.d.). Biotage. [Link]
-
Arginine Vasopressin (AVP)/ Anti-diuretic hormone (ADH). (2011, January 20). Liverpool Clinical Laboratories. [Link]
-
Shailesh, K., et al. (2013). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 28(4), 361-366. [Link]
-
Barroso, M., et al. (2013). Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 927, 156-165. [Link]
-
Rowe, D. J., et al. (1991). Radioimmunoassays of arginine vasopressin and atrial natriuretic peptide: application of a common protocol for plasma extraction using Sep-Pak C18 cartridges. Annals of Clinical Biochemistry, 28(Pt 3), 273-279. [Link]
-
Jayakody, L., et al. (2021). Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14 Tobacco-Specific Carcinogens and Nicotine. ACS Omega, 6(46), 30901-30909. [Link]
-
Fenske, W., & Christ-Crain, M. (2023). New insights on diagnosis and treatment of AVP deficiency. Journal of Internal Medicine, 294(1), 4-19. [Link]
-
Validation of SPE Products and Associated Procedures with EPA Method 625.1. (2016, December). U.S. Environmental Protection Agency. [Link]
-
Wu, L., et al. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(12), e8799. [Link]
-
Wu, L., et al. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(12), e8799. [Link]
-
Sample Prep Tech Tip: Low Recovery- SPE Method. (n.d.). Phenomenex. [Link]
-
Vasopressin RIA ED11051. (n.d.). IBL International. [Link]
-
Why Is Your SPE Recovery So Low?. (2025, August 7). ALWSCI. [Link]
-
Wu, L., et al. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. R Discovery. [Link]
-
Namieśnik, J., & Zabiegała, B. (2000). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies, 9(5), 357-368. [Link]
-
Bioanalytical Sample Preparation and Method Development for Therapeutic and Endogenous Peptides. (n.d.). Waters Corporation. [Link]
-
How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2025, May 21). YouTube. [Link]
-
The Reason of Poor Sample Recovery When Using SPE. (2025, October 17). Hawach Scientific. [Link]
-
Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. (n.d.). ResearchGate. [Link]
-
Arthur, J. M., et al. (2014). Optimization for peptide sample preparation for urine peptidomics. Journal of Biomolecular Techniques, 25(1), 1-9. [Link]
-
Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. (2020, July 1). YouTube. [Link]
-
A comparison of SPE and mSPE methods for urine peptide extraction. (n.d.). ResearchGate. [Link]
Sources
- 1. Measurement of arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pjoes.com [pjoes.com]
- 4. Solid-phase extraction of small biologically active peptides on cartridges and microelution 96-well plates from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - TR [thermofisher.com]
- 7. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 8. biotage.com [biotage.com]
- 9. youtube.com [youtube.com]
- 10. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 11. Radioimmunoassays of arginine vasopressin and atrial natriuretic peptide: application of a common protocol for plasma extraction using Sep-Pak C18 cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 13. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 14. ibl-international.com [ibl-international.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. specartridge.com [specartridge.com]
- 19. epa.gov [epa.gov]
- 20. lcms.cz [lcms.cz]
- 21. dshs-koeln.de [dshs-koeln.de]
- 22. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 24. youtube.com [youtube.com]
Quantitative Analysis of Arginine Vasopressin in Human Plasma by UPLC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note details a robust and highly sensitive UPLC-MS/MS method for the quantification of Arginine Vasopressin (AVP) in human plasma. The method utilizes Arginine Vasopressin-d5 as a stable isotope-labeled internal standard to ensure accuracy and precision. A streamlined solid-phase extraction (SPE) procedure is employed for sample clean-up, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary parameters and procedural details for researchers, scientists, and drug development professionals engaged in the bioanalysis of this critical nonapeptide hormone.
Introduction: The Significance of Arginine Vasopressin Quantification
Arginine Vasopressin (AVP), also known as antidiuretic hormone (ADH), is a nine amino acid peptide hormone that plays a pivotal role in regulating water homeostasis, blood pressure, and social behavior.[1] Its measurement in biological matrices is crucial for the diagnosis and management of various clinical conditions, including diabetes insipidus, syndrome of inappropriate antidiuretic hormone secretion (SIADH), and certain cardiovascular disorders. Furthermore, in drug development, accurate quantification of AVP is essential for assessing the pharmacodynamic effects of novel therapeutics that may impact its secretion or action.
Historically, AVP has been measured by radioimmunoassay (RIA), but this method can suffer from limitations in specificity and sensitivity.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for small molecule and peptide quantification due to its superior selectivity, sensitivity, and wider dynamic range.[2][3]
The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification.[4] This internal standard co-elutes with the analyte and experiences similar ionization and fragmentation, effectively compensating for variations in sample preparation, injection volume, and matrix effects.
This application note provides a comprehensive, field-proven protocol for the analysis of Arginine Vasopressin in human plasma using UPLC-MS/MS with this compound as the internal standard.
Experimental Workflow Overview
The analytical workflow is designed for efficiency and robustness, ensuring high-quality data for clinical research and drug development applications.
Caption: Overall experimental workflow from sample preparation to data analysis.
Materials and Reagents
-
Arginine Vasopressin (AVP) reference standard
-
This compound (AVP-d5) internal standard (IS)
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis WCX)
-
96-well collection plates
-
Nitrogen evaporator
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S)
Detailed Protocols
Preparation of Stock and Working Solutions
-
AVP Stock Solution (1 mg/mL): Accurately weigh and dissolve AVP in LC-MS grade water.
-
AVP-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve AVP-d5 in LC-MS grade water.
-
AVP Working Solutions: Serially dilute the AVP stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions for calibration standards and quality controls (QCs).
-
AVP-d5 Internal Standard Working Solution (e.g., 1 ng/mL): Dilute the AVP-d5 stock solution with a 50:50 mixture of acetonitrile and water. The final concentration should be optimized based on the expected endogenous AVP levels and instrument response.
Sample Preparation: Solid-Phase Extraction (SPE)
Weak cation exchange (WCX) SPE is a highly effective method for extracting the positively charged AVP from the complex plasma matrix.[5]
-
Sample Pre-treatment: To 200 µL of human plasma in a 96-well plate, add 20 µL of the AVP-d5 internal standard working solution. Vortex briefly.
-
SPE Cartridge Conditioning: Condition the WCX SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the AVP and AVP-d5 from the cartridges with 1 mL of a solution containing 5% formic acid in methanol into a clean 96-well collection plate.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A (see UPLC parameters below). Vortex and centrifuge before injection.
Caption: Step-by-step solid-phase extraction (SPE) protocol.
UPLC-MS/MS Parameters
The following parameters have been optimized for the sensitive and selective analysis of AVP and its deuterated internal standard.
UPLC System Parameters
| Parameter | Value | Rationale |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Provides excellent separation efficiency and peak shape for peptides.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic mobile phase promotes protonation of AVP for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |
| Flow Rate | 0.4 mL/min | Optimal for the column dimensions and particle size. |
| Injection Volume | 10 µL | A balance between sensitivity and potential for column overload. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Gradient | See Table 1 | A rapid gradient for high-throughput analysis. |
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 20 | 80 |
| 2.6 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometer Parameters
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | AVP readily forms positive ions in an acidic mobile phase. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[3] |
| Capillary Voltage | 3.5 kV | Optimized for efficient ionization. |
| Source Temperature | 150 °C | Gentle desolvation to prevent peptide degradation. |
| Desolvation Temperature | 400 °C | Efficient removal of solvent from the ESI plume. |
| Collision Gas | Argon | Commonly used for collision-induced dissociation. |
MRM Transitions
The selection of appropriate MRM transitions is crucial for the specificity of the assay. The precursor ion is the protonated molecule, and the product ion is a characteristic fragment generated by collision-induced dissociation (CID).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Arginine Vasopressin (AVP) | 542.8 | 328.3 | 100 | 25 |
| This compound (AVP-d5) | 545.3 | 328.3 | 100 | 25 |
Rationale for MRM Transition Selection:
-
AVP Precursor Ion: The molecular weight of AVP is approximately 1084.2 Da.[6] In positive ESI, it readily forms a doubly charged ion [M+2H]²⁺ at m/z 542.8.
-
AVP Product Ion: The product ion at m/z 328.3 is a consistent and abundant fragment observed in the CID of AVP.[7][8][9]
-
AVP-d5 Precursor Ion: this compound has five deuterium atoms on the phenylalanine residue. This results in a mass shift of +5 Da. The doubly charged precursor ion [M+5+2H]²⁺ is therefore observed at m/z 545.3.
-
AVP-d5 Product Ion: The fragmentation leading to the product ion at m/z 328.3 is not expected to involve the deuterated phenylalanine residue. Therefore, the same product ion as the unlabeled AVP can be monitored, providing a specific and sensitive transition for the internal standard.
-
Collision Energy: The collision energy is optimized to maximize the intensity of the product ion. This value may require fine-tuning depending on the specific mass spectrometer used.[10][11][12][13][14]
Data Analysis and Quantification
The concentration of AVP in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve.
-
Calibration Curve: Prepare a series of calibration standards in a surrogate matrix (e.g., charcoal-stripped plasma) by spiking known concentrations of AVP. Process these standards alongside the unknown samples.
-
Peak Integration: Integrate the chromatographic peaks for both AVP and AVP-d5 using the instrument's software.
-
Ratio Calculation: Calculate the peak area ratio of AVP to AVP-d5 for each standard and unknown sample.
-
Regression Analysis: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the AVP standards. A linear regression with a 1/x² weighting is typically used.
-
Quantification: Determine the concentration of AVP in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Performance and Expected Results
A well-optimized method should exhibit the following performance characteristics:
-
Linearity: A linear response over the desired concentration range (e.g., 1-1000 pg/mL) with a correlation coefficient (r²) > 0.99.
-
Lower Limit of Quantification (LLOQ): The LLOQ should be sufficient for the intended application, typically in the low pg/mL range.[5]
-
Precision and Accuracy: Intra- and inter-day precision (%CV) should be <15% (20% at the LLOQ), and accuracy (%bias) should be within ±15% (±20% at the LLOQ).[5]
-
Recovery: The extraction recovery should be consistent and reproducible, typically >70%.[5]
-
Matrix Effects: Minimal ion suppression or enhancement from the plasma matrix.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Signal Intensity | - Inefficient extraction- Poor ionization- Suboptimal MS parameters | - Optimize SPE procedure- Check mobile phase pH- Tune MS parameters (capillary voltage, gas flows, collision energy) |
| High Background Noise | - Contaminated mobile phase or LC system- Matrix interferences | - Use fresh, high-purity solvents- Optimize SPE wash steps- Check for co-eluting interferences |
| Poor Peak Shape | - Column degradation- Inappropriate reconstitution solvent- Injection of too much organic solvent | - Replace the column- Reconstitute in a solvent similar to the initial mobile phase- Reduce injection volume or organic content in the sample |
| Inconsistent Results | - Inaccurate pipetting- Inconsistent sample preparation- IS variability | - Calibrate pipettes- Ensure consistent timing and technique during SPE- Check IS stock and working solution stability |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the sensitive and selective quantification of Arginine Vasopressin in human plasma using UPLC-MS/MS. The use of a deuterated internal standard and an optimized SPE and chromatographic method ensures high-quality, reliable data suitable for a range of research and development applications.
References
-
Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. (2024). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Improving Peptide Fragmentation for Hydrogen-Deuterium Exchange Mass Spectrometry Using a Time-Dependent Collision Energy Calculator. (2020). King's College London Research Portal. Retrieved from [Link]
-
Tsukazaki, Y., Senda, N., Kubo, K., Yamada, S., Kugoh, H., Kazuki, Y., & Oshimura, M. (2016). Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. Analytical Sciences, 32(2), 153-159. Retrieved from [Link]
-
MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. (2024). ACS Publications. Retrieved from [Link]
-
Kim, J. Y., et al. (2021). Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin. Journal of Chromatography B, 1181, 122903. Retrieved from [Link]
-
Development and Validation of LC–MS/MS Method for the Quantitation of Infliximab in Human Serum. (n.d.). ResearchGate. Retrieved from [Link]
-
Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. (2024). National Institutes of Health. Retrieved from [Link]
-
Zhang, D., et al. (2014). Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child. Journal of Pharmaceutical and Biomedical Analysis, 98, 330-337. Retrieved from [Link]
-
Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. (n.d.). ResearchGate. Retrieved from [Link]
-
LC-MRM/MS analysis of an unlabeled peptide/ [ 13 C 15 N]-FAK standard digest mixture, and their corresponding heavy isotope-labeled internal standards. (n.d.). ResearchGate. Retrieved from [Link]
-
MRM/SRM page. (n.d.). University of Washington. Retrieved from [Link]
-
Development and validation of a highly sensitive LC–MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child. (n.d.). ResearchGate. Retrieved from [Link]
-
Skyline Collision Energy Optimization. (n.d.). Skyline. Retrieved from [Link]
-
Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
The effect of arginine on the fragmentation pattern of singly protonated peptides. (n.d.). ResearchGate. Retrieved from [Link]
-
Structural characterization of arginine-vasopressin and lysine-vasopressin by Fourier- transform ion cyclotron resonance mass spectrometry and infrared multiphoton dissociation. (2007). PubMed. Retrieved from [Link]
-
Vasopressin - Peptide Forge. (n.d.). Peptide Forge. Retrieved from [Link]
-
Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. (2022). PubMed Central (PMC). Retrieved from [Link]
-
Direct Dynamics Simulations of the Thermal Fragmentation of a Protonated Peptide Containing Arginine. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. (2010). Analytical Methods. Retrieved from [Link]
-
Wu, L., et al. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(12), e8799. Retrieved from [Link]
-
DDAVP (1-desamino-8-D-arginine vasopressin): an antagonist of the pressor action of endogenous vasopressin? (1983). PubMed. Retrieved from [Link]
-
1-desamino-8-D-arginine vasopressin (DDAVP) as an agonist on V1b vasopressin receptor. (n.d.). ScienceDirect. Retrieved from [Link]
Sources
- 1. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UWPR [proteomicsresource.washington.edu]
- 4. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptideforge.com [peptideforge.com]
- 7. Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. skyline.ms [skyline.ms]
- 14. researchgate.net [researchgate.net]
Mastering Peptide Bioanalysis: A Senior Application Scientist's Guide to Internal Standard Selection
Introduction: The Cornerstone of Accurate Peptide Quantification
In the realm of drug development and biomedical research, the precise quantification of therapeutic peptides and biomarkers in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred platform for peptide bioanalysis, offering exceptional sensitivity and specificity.[1] However, the inherent variability of the analytical process, from sample extraction to instrument response, necessitates the use of an internal standard (IS) to ensure data accuracy and reliability.[2][3] An appropriately chosen internal standard is the cornerstone of a robust and reproducible bioanalytical method, compensating for variations and ensuring the integrity of pharmacokinetic, toxicokinetic, and biomarker data.[2][3]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the criteria and protocols for selecting the optimal internal standard for peptide bioanalysis. Moving beyond a simple checklist, this document delves into the scientific rationale behind experimental choices, offering field-proven insights to develop self-validating and regulatory-compliant methods.
Understanding the Role and Types of Internal Standards
An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls (QCs), at the earliest possible stage of sample preparation.[3] Its primary function is to mimic the behavior of the analyte throughout the analytical workflow, thereby correcting for procedural variations.[2][3] The ideal internal standard exhibits chemical and physical properties nearly identical to the target analyte.[4]
The selection of an appropriate internal standard is a critical decision in method development. The main categories of internal standards used in peptide bioanalysis are:
-
Stable Isotope-Labeled (SIL) Peptides: Widely considered the "gold standard," SIL peptides are chemically identical to the analyte but have one or more atoms replaced with a stable heavy isotope (e.g., ¹³C, ¹⁵N, ²H).[5][6] This mass difference allows for their distinct detection by the mass spectrometer, while their identical physicochemical properties ensure they co-elute with the analyte and experience similar extraction recovery and matrix effects.[4][6]
-
Analog Peptides: These are structurally similar peptides that are not isotopically labeled.[2] While more readily available and cost-effective than SIL peptides, they may not perfectly mimic the analyte's behavior, particularly in terms of chromatographic retention and ionization efficiency.[2][3]
-
Extended Peptides: These are SIL peptides with additional amino acid residues at the N- or C-terminus. This design can be particularly useful for "surrogate peptide" approaches in protein quantification, as the extended portion can be cleaved during enzymatic digestion, mimicking the release of the signature peptide from the parent protein.[4][7]
Comparative Overview of Internal Standard Types
| Internal Standard Type | Advantages | Disadvantages | Best Suited For |
| Stable Isotope-Labeled (SIL) Peptide | - Highest accuracy and precision- Compensates for most sources of variability, including matrix effects[8]- Co-elutes with the analyte | - Higher cost and longer synthesis time[3]- Potential for isotopic interference if mass difference is insufficient[9] | Regulated bioanalysis, pharmacokinetic/toxicokinetic studies, clinical trials |
| Analog Peptide | - Lower cost and readily available- Can be a suitable option in early discovery phases | - May not perfectly track the analyte's behavior- Differences in extraction recovery and matrix effects can lead to inaccuracies[2] | High-throughput screening, early-stage discovery studies |
| Extended SIL Peptide | - Can mimic the enzymatic digestion process in protein quantification- Provides a more accurate representation of the signature peptide's formation | - More complex to synthesize than standard SIL peptides- Potential for incomplete cleavage of the extension | Quantitative proteomics, large molecule bioanalysis using a surrogate peptide approach |
Core Criteria for Internal Standard Selection: A Mechanistic Approach
The selection of an internal standard should be a systematic and scientifically driven process. The following criteria are essential for ensuring the development of a robust and reliable bioanalytical method.
Structural Similarity and Physicochemical Properties
The Rationale: The fundamental principle of internal standardization relies on the IS behaving identically to the analyte. Therefore, the closer the structural and physicochemical resemblance, the better the IS will compensate for variations. For SIL peptides, this is inherently achieved. For analog peptides, properties such as hydrophobicity, isoelectric point, and ionization characteristics should be as close as possible to the analyte.
Practical Implications: A well-matched IS will co-elute with the analyte, ensuring that both are subjected to the same matrix effects at the same point in time.[10] This is critical for accurate quantification, as matrix components can suppress or enhance the ionization of the analyte and IS.[10][11]
Co-elution with the Analyte
The Rationale: Co-elution is a direct consequence of similar physicochemical properties and is a critical factor for effective compensation of matrix effects. When the analyte and IS elute from the chromatography column at the same time, they enter the mass spectrometer's ion source under identical conditions.
Experimental Verification: During method development, overlaying the chromatograms of the analyte and IS is essential to confirm co-elution. The retention times should be within a very narrow window.
Stability
The Rationale: The internal standard must be stable throughout the entire analytical process, from sample collection and storage to extraction and analysis. Any degradation of the IS will lead to an inaccurate calculation of the analyte concentration.
Practical Considerations: The stability of the IS should be evaluated under the same conditions as the analyte, including freeze-thaw cycles, bench-top stability in matrix, and long-term storage. Regulatory guidelines from the FDA and EMA provide specific recommendations for stability testing.[12][13][14]
Absence of Interferences
The Rationale: The signal of the internal standard must be free from interference from endogenous matrix components or the analyte itself. Conversely, the IS should not interfere with the detection of the analyte.
Verification Protocol:
-
Matrix Blanks: Analyze at least six different lots of blank biological matrix to ensure no endogenous components produce a signal at the mass transition of the IS.
-
Analyte Interference: Analyze a high-concentration sample of the analyte without the IS to confirm that there is no crosstalk or isotopic contribution to the IS signal.
-
IS Interference: Analyze a sample containing only the IS to ensure it does not contribute to the analyte's signal.
Mass Spectrometric Detection
The Rationale: The IS should produce a stable and reproducible signal in the mass spectrometer. For SIL peptides, the mass difference between the labeled and unlabeled peptide should be sufficient to prevent isotopic overlap. A mass difference of at least 4-6 Da is generally recommended to avoid interference from the natural isotopic distribution of the analyte.[9]
Workflow for Internal Standard Selection and Evaluation
The following diagram and protocol outline a systematic approach to selecting and validating an internal standard for peptide bioanalysis.
Sources
- 1. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 6. Stable Isotope Labeled MS Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]
- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 8. ukisotope.com [ukisotope.com]
- 9. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. ovid.com [ovid.com]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
Method Development for Arginine Vasopressin (AVP) Analysis in Preclinical Research: An Application Note and Protocol Guide
Introduction: The Critical Role of Arginine Vasopressin in Preclinical Drug Development
Arginine Vasopressin (AVP), a nine-amino-acid neurohypophysial hormone, is a key regulator of water homeostasis, vascular tone, and social behavior. In preclinical research, the accurate quantification of AVP in biological matrices is paramount for understanding the pathophysiology of various disease states and for evaluating the pharmacodynamic effects of novel therapeutic agents.[1][2][3] Dysregulation of AVP signaling is implicated in a range of conditions, including diabetes insipidus, congestive heart failure, and preeclampsia, making it a critical biomarker and therapeutic target.[1][4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the available analytical methods for AVP quantification, along with field-proven protocols and insights into best practices for method development and validation. The focus is on ensuring data integrity and reliability, which are the cornerstones of successful preclinical research.
Navigating the Analytical Landscape: A Comparative Overview of AVP Quantification Methods
The choice of an analytical method for AVP is dictated by the specific requirements of the preclinical study, including the desired sensitivity, specificity, sample throughput, and the available instrumentation. The three most common techniques are Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding of radiolabeled and unlabeled AVP to a limited number of antibodies. | Sandwich or competitive binding of AVP to enzyme-linked antibodies. | Separation of AVP from matrix components by chromatography followed by mass-based detection and quantification. |
| Sensitivity | High (typically pg/mL range).[6][7] | Moderate to high (pg/mL to ng/mL range).[8][9][10] | Very high (sub-pg/mL to pg/mL range).[11][12][13] |
| Specificity | Can be prone to cross-reactivity with structurally similar peptides.[13] | Specificity depends on the quality of the antibodies used. | High specificity due to separation and mass-based detection.[13] |
| Throughput | Moderate. | High. | Moderate to high, depending on the system. |
| Sample Volume | Typically requires a larger sample volume. | Can be performed with smaller sample volumes. | Requires small sample volumes (e.g., 200 µL).[12] |
| Cost | Moderate, but requires handling of radioactive materials. | Relatively low cost per sample. | High initial instrument cost, but lower per-sample cost with high throughput. |
| Regulatory Acceptance | Historically accepted, but LC-MS/MS is becoming the gold standard.[13] | Widely used for screening, but may require bridging to a more specific method for regulatory submissions. | Considered the gold standard for bioanalytical quantification due to its high specificity and sensitivity.[14][15][16] |
The Gold Standard: LC-MS/MS for Unparalleled Specificity and Sensitivity
LC-MS/MS has emerged as the preferred method for the quantitative analysis of AVP in preclinical and clinical studies due to its superior specificity and sensitivity.[13] This technique can distinguish AVP from its metabolites and other endogenous peptides, minimizing the risk of inaccurate measurements.
Causality in Experimental Choices for LC-MS/MS Method Development
The development of a robust LC-MS/MS method for AVP requires careful consideration of several critical steps, each with a clear scientific rationale.
1. Sample Preparation: The Foundation of Accurate Quantification
The primary challenge in AVP analysis is its low endogenous concentration in biological matrices and the presence of interfering substances. Therefore, an efficient sample preparation strategy is crucial.
-
Solid-Phase Extraction (SPE): This is the most widely used technique for extracting and concentrating AVP from plasma and urine.[11][12][17][18][19] A weak cation exchange SPE protocol is often preferred due to the basic nature of the arginine residue in AVP.[11][20] This allows for effective retention of AVP on the sorbent while allowing interfering components to be washed away.
-
Protein Precipitation: While simpler, this method may not provide sufficient cleanup for the low concentrations of AVP typically encountered in preclinical studies.
-
Liquid-Liquid Extraction: This technique can also be employed but may be more labor-intensive and less efficient than SPE.[21]
2. Chromatographic Separation: Isolating the Analyte of Interest
Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate AVP from other components in the extracted sample before it enters the mass spectrometer.
-
Column Chemistry: A C18 column is commonly used for the separation of peptides like AVP.[11][12]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like acetic or formic acid) and an organic component (e.g., methanol or acetonitrile) is typically employed to achieve optimal separation.[12]
3. Mass Spectrometric Detection: The Key to Specificity
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for AVP quantification.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated AVP molecules ([M+H]+).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for AVP and its stable isotope-labeled internal standard. For example, a common transition for AVP is m/z 542.8 -> 328.3.[11][20] This highly specific detection method ensures that only AVP is being quantified.
Experimental Workflow for AVP Quantification by LC-MS/MS
Caption: Workflow for AVP analysis by LC-MS/MS.
Protocol: LC-MS/MS Quantification of AVP in Preclinical Plasma Samples
This protocol is a representative example and should be optimized and validated for specific laboratory conditions and preclinical models.
Materials:
-
Weak cation exchange solid-phase extraction (SPE) cartridges
-
Acetonitrile, Methanol (LC-MS grade)
-
Formic acid, Acetic acid (LC-MS grade)
-
Ultrapure water
-
Arginine Vasopressin (AVP) analytical standard
-
Stable isotope-labeled AVP internal standard (IS)
-
Plasma samples from preclinical studies
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
Vortex samples to ensure homogeneity.
-
To 200 µL of plasma, add 20 µL of the internal standard solution.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the pre-treated plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 2% acetic acid in water to remove interfering substances.
-
Elute the AVP and IS with 1 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).
-
-
LC-MS/MS Analysis:
-
Inject a 10 µL aliquot of the reconstituted sample into the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate AVP from matrix components.
-
-
MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
AVP: e.g., 542.8 -> 328.3
-
AVP-IS: e.g., 547.8 -> 333.3 (adjust based on the labeled standard)
-
-
-
-
Data Analysis:
-
Integrate the peak areas for AVP and the IS.
-
Generate a calibration curve by plotting the peak area ratio (AVP/IS) against the concentration of the AVP standards.
-
Calculate the concentration of AVP in the unknown samples using the regression equation from the calibration curve.
-
Self-Validation System:
This protocol incorporates a self-validating system through the consistent use of an internal standard. The IS accounts for variability in sample preparation and instrument response, ensuring the accuracy and precision of the results. Furthermore, adherence to regulatory guidelines for bioanalytical method validation is essential.[14][15][16][22]
Immunoassays: High-Throughput Screening and Complementary Analysis
While LC-MS/MS is the gold standard, immunoassays like RIA and ELISA remain valuable tools for AVP analysis, particularly for high-throughput screening in early-stage preclinical research.
Radioimmunoassay (RIA): A Sensitive Legacy Method
RIA was one of the first methods developed for AVP quantification and is known for its high sensitivity.[6][7][23] However, it involves the use of radioactive materials and can be susceptible to cross-reactivity.[13]
Protocol: Radioimmunoassay (RIA) for AVP
This protocol provides a general overview of a competitive RIA for AVP.
Materials:
-
Anti-AVP antibody
-
¹²⁵I-labeled AVP
-
AVP standards
-
Assay buffer
-
Second antibody (for precipitation) or solid-phase separation system
-
Gamma counter
Procedure:
-
Assay Setup:
-
Pipette AVP standards, quality controls, and extracted samples into appropriately labeled tubes.
-
Add the anti-AVP antibody to all tubes except the non-specific binding (NSB) tubes.
-
Add the ¹²⁵I-labeled AVP to all tubes.
-
-
Incubation:
-
Vortex the tubes and incubate for a specified time and temperature (e.g., 18-24 hours at 4°C).[24]
-
-
Separation:
-
Add the second antibody or use a solid-phase separation method to separate the antibody-bound AVP from the free AVP.
-
Centrifuge the tubes to pellet the antibody-bound complex.
-
-
Counting:
-
Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the AVP standards.
-
Determine the concentration of AVP in the samples from the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A Versatile and Accessible Technique
ELISA is a widely used immunoassay that offers a good balance of sensitivity, throughput, and ease of use.[8][9][10] Both competitive and sandwich ELISA formats are available for AVP.
Protocol: Competitive ELISA for AVP
This protocol outlines the steps for a typical competitive ELISA for AVP.
Materials:
-
Microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG)
-
AVP standard
-
Biotinylated AVP
-
Anti-AVP antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Assay Setup:
-
Add AVP standards, quality controls, and samples to the wells of the microplate.
-
Add the anti-AVP antibody and biotinylated AVP to each well.
-
-
Incubation:
-
Incubate the plate for a specified time and temperature (e.g., 2 hours at 37°C).[25]
-
-
Washing:
-
Wash the plate several times with a wash buffer to remove unbound reagents.
-
-
Detection:
-
Add Streptavidin-HRP to each well and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate until a color develops.
-
-
Measurement:
-
Add the stop solution to stop the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the concentration of the AVP standards. The signal is inversely proportional to the amount of AVP in the sample.
-
Calculate the concentration of AVP in the samples from the standard curve.
-
Understanding the Mechanism: The AVP Signaling Pathway
A thorough understanding of the AVP signaling pathway is crucial for interpreting preclinical data. AVP exerts its effects by binding to three main G-protein coupled receptors: V1a, V1b, and V2.[26][27][28]
-
V1a Receptors: Found on vascular smooth muscle cells, platelets, and in the central nervous system. Activation leads to vasoconstriction and platelet aggregation via the phospholipase C pathway.[2][26][27]
-
V2 Receptors: Primarily located in the renal collecting ducts. Activation stimulates adenylyl cyclase, leading to increased cAMP and the insertion of aquaporin-2 water channels, which promotes water reabsorption.[26][27][28]
Sources
- 1. JCI Insight - Arginine vasopressin infusion is sufficient to model clinical features of preeclampsia in mice [insight.jci.org]
- 2. Recent advances and future directions in preclinical research of arginine-vasopressin (AVP) receptor blocker conivaptan in the context of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine-, d-arginine-vasopressin, and their inverso analogues in micellar and liposomic models of cell membrane: CD, NMR, and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine Vasopressin Disorder (Diabetes Insipidus) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Arginine Vasopressin (AVP) Deficiency: Diagnosis and Treatment – An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [A sensitive and specific radioimmunoassay for arginine vasopressin and its validation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay of arginine vasopressin in the plasma and urine [pubmed.ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
- 9. mybiosource.com [mybiosource.com]
- 10. antibodies-online.com [antibodies-online.com]
- 11. Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. fda.gov [fda.gov]
- 16. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 17. Solid-phase extraction of small biologically active peptides on cartridges and microelution 96-well plates from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. moh.gov.bw [moh.gov.bw]
- 23. Radioimmunoassay of arginine vasopressin in urine: development and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ibl-international.com [ibl-international.com]
- 25. img.abclonal.com [img.abclonal.com]
- 26. johnsonfrancis.org [johnsonfrancis.org]
- 27. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Vasopressin receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for Arginine Vasopressin-d5
Welcome to the technical support center for the analysis of Arginine Vasopressin-d5 (AVP-d5) by LC-MS/MS. Arginine Vasopressin (AVP) is a nonapeptide hormone with a critical role in regulating water homeostasis. Its quantification in biological matrices is essential for many clinical and research applications but is notoriously challenging due to its low endogenous concentrations and susceptibility to degradation. The use of a stable isotope-labeled internal standard (SIL-IS), such as AVP-d5, is indispensable for achieving accurate and reproducible results.
This guide provides in-depth, experience-driven advice in a question-and-answer format to help you develop, optimize, and troubleshoot your AVP-d5 detection methods.
Part 1: Initial Setup & MS Parameter Optimization
This section addresses the foundational steps of setting up your mass spectrometer for AVP-d5 analysis.
Q1: What are the typical precursor ions for AVP-d5, and how do I select the best one?
Answer: Arginine Vasopressin is a peptide with a monoisotopic mass of approximately 1083.4 Da. For AVP-d5, this increases to about 1088.4 Da. Due to its structure, it readily forms multiply charged ions in positive electrospray ionization (+ESI). The most commonly observed and utilized precursor ions are the doubly charged [M+2H]²⁺ and triply charged [M+3H]³⁺ species.[1]
-
[M+2H]²⁺: ~ m/z 544.7
-
[M+3H]³⁺: ~ m/z 363.5
Causality & Experimental Choice: The [M+2H]²⁺ ion at m/z 542.7 (for native AVP) is frequently reported as the most stable and abundant precursor in many triple quadrupole systems, making it an excellent starting point for AVP-d5 (m/z 544.7).[1][2][3][4] The triply charged ion can also be used, but its intensity may be lower.
Actionable Protocol:
-
Direct Infusion: Prepare a 100-500 ng/mL solution of AVP-d5 in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse & Scan: Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.[5]
-
Acquire Full Scan (Q1): Perform a Q1 scan over a mass range of m/z 300-1200 to observe all potential precursor ions.
-
Select Precursor: Identify the most intense and stable charged species. This will be your precursor ion for further MS/MS optimization.
Q2: How do I determine the optimal product ions and collision energies for my AVP-d5 precursor?
Answer: Once a precursor ion is selected (e.g., m/z 544.7), you must identify its most intense and stable fragment ions (product ions) to create a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) transition. This requires a Product Ion Scan and a Collision Energy (CE) optimization experiment.
Causality & Experimental Choice: The collision energy applied in the collision cell (Q2) dictates the fragmentation pattern of the precursor ion. Too little energy will result in insufficient fragmentation, while too much will shatter the peptide into small, non-specific fragments. Optimizing the CE for each specific product ion is critical for maximizing signal intensity.[6][7] For a given precursor, different product ions will have different optimal CE values.
Actionable Protocol: Collision Energy Optimization
-
Instrument Setup: Continue infusing the AVP-d5 standard. Set the instrument to "Product Ion Scan" mode, with Q1 fixed on your chosen precursor (m/z 544.7).
-
Initial CE Ramp: Acquire spectra while ramping the collision energy from a low to a high value (e.g., 10 to 50 eV).[7] Observe which product ions appear and at what approximate energy.
-
Automated CE Optimization: Use your instrument's software to perform an automated CE optimization. The software will systematically vary the CE for each potential product ion and plot its intensity versus the energy applied.
-
Select Transitions: Choose the 2-3 most intense and stable product ions. A good quantifier ion is typically a larger, more specific fragment, while a qualifier ion confirms identity. For native AVP (m/z 542.8), a common product ion is m/z 328.3.[2][4] You will need to determine the corresponding fragments for AVP-d5.
Table 1: Example MRM Transitions for Native Arginine Vasopressin (Note: These must be experimentally determined for AVP-d5, but serve as a starting point)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Charge State | Typical Use |
| AVP | 542.8 | 328.3 | [M+2H]²⁺ | Quantifier[2][4] |
| AVP | 542.8 | 617.3 | [M+2H]²⁺ | Qualifier |
| AVP-d5 | ~544.7 | To be determined | [M+2H]²⁺ | Internal Standard |
Part 2: Troubleshooting Common Issues
This section provides a problem-and-solution guide for issues frequently encountered during method development and sample analysis.
Q3: I am seeing a very weak or no signal for my AVP-d5 standard. What are the most common causes?
Answer: A complete loss of signal is a frustrating but often solvable problem. The issue typically lies in one of three areas: the sample/standard, the LC system, or the mass spectrometer. A systematic check is the best approach.[5][8]
Troubleshooting Workflow: No Signal Detected
Caption: Systematic workflow for troubleshooting a total loss of AVP-d5 signal.
-
Verify MS Performance (Isolate the MS): The first step is to confirm the mass spectrometer can detect the analyte without the complexity of the LC system.[8]
-
Action: Perform a direct infusion of a freshly prepared AVP-d5 standard as described in Q1. If you see a strong, stable signal, the MS is likely functioning correctly, and the problem lies upstream (with the LC or sample).[5]
-
If no signal on infusion: Re-check instrument tuning and calibration, ensure gas flows and source voltages are active, and clean the ion source.[9][10]
-
-
Investigate the LC System: If the MS is working, the problem is likely with sample delivery.
-
Check Pumps: Ensure mobile phase lines are primed and there are no air bubbles. A loss of prime on one pump is a common cause of signal loss, especially after the system has been idle.[8]
-
Check for Leaks/Clogs: Inspect all fittings for leaks. A high backpressure reading may indicate a clog in the lines, guard column, or analytical column.
-
Verify Injection: Ensure the autosampler is correctly picking up and injecting the sample.
-
-
Check Standard Integrity: If both the MS and LC appear to be functioning, the issue may be the standard itself.
-
Action: Prepare a fresh dilution of your AVP-d5 stock solution. Peptides can degrade or adsorb to container surfaces over time.
-
Q4: My AVP-d5 signal is present but inconsistent and shows poor reproducibility. What should I investigate?
Answer: Poor reproducibility is often linked to matrix effects, inefficient sample preparation, or unstable chromatographic conditions.
Causality & Experimental Choice: The "matrix effect" is the alteration of ionization efficiency by co-eluting compounds from the biological sample (e.g., salts, phospholipids).[11][12][13] This can suppress or enhance the signal of your analyte and internal standard, leading to high variability if not properly managed.[12][14] Using a stable isotope-labeled internal standard like AVP-d5 is the primary way to correct for this, as it should co-elute and experience the same matrix effects as the native analyte. However, severe matrix effects can still cause issues.
Actionable Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before they reach the MS.
-
Protein Precipitation (PPT): A simple but often "dirtier" method.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup and is highly recommended for sensitive peptide assays. Weak cation exchange (WCX) SPE is commonly used for AVP.[2][15][16]
-
-
Optimize Chromatography: Ensure your chromatography is robust.
-
Peak Shape: Poor peak shape (e.g., tailing or fronting) can lead to inconsistent integration and poor precision.[10] Ensure mobile phase pH is appropriate for the peptide.
-
Retention Time Stability: A drifting retention time indicates an unstable LC system (e.g., temperature fluctuations, column degradation).
-
Divert Valve: Use a divert valve to send the highly concentrated salts and early-eluting matrix components from the start of the run directly to waste, preventing them from entering the ion source.
-
-
Evaluate Matrix Factor: Perform a quantitative assessment of the matrix effect.
-
Protocol: Analyze a spiked sample of AVP-d5 in a clean solvent (post-extraction addition) and compare the peak area to AVP-d5 spiked into an extracted blank biological matrix at the same concentration. The ratio of these areas indicates the degree of suppression or enhancement.[11]
-
Sample Preparation & Analysis Workflow
Caption: General workflow for sample preparation and analysis of Arginine Vasopressin.
References
-
Sherman, J. et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. National Institutes of Health. [Link]
-
Nagy, G. et al. (2023). Optimum collision energies for proteomics: The impact of ion mobility separation. ScienceDirect. [Link]
-
Zhang, D. et al. (2014). Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child. PubMed. [Link]
-
Tsukazaki, Y. et al. (2016). Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. PubMed. [Link]
-
MacLean, B. et al. (2011). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. ResearchGate. [Link]
-
Füssl, F. et al. (2019). Optimal Collision Energies and Bioinformatics Tools for Efficient Bottom-up Sequence Validation of Monoclonal Antibodies. ACS Publications. [Link]
-
Mazzarino, M. et al. (n.d.). Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. ResearchGate. [Link]
-
Zhang, D. et al. (2014). Development and validation of a highly sensitive LC–MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child. ResearchGate. [Link]
-
GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]
-
Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Bio-Rad. [Link]
-
Patel, K. et al. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Unknown. (n.d.). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. Unknown Source. [Link]
-
Suneetha, A. & Rao, T. (2013). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Liu, Y. et al. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. PubMed. [Link]
-
Liu, G. et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]
-
Peptide Forge. (n.d.). Vasopressin Manufacturing Profile: Synthesis, Purification & Quality Control Standards. Peptide Forge. [Link]
-
Liu, Y. et al. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. R Discovery. [Link]
-
ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Tsukazaki, Y. et al. (2016). Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. ResearchGate. [Link]
-
Cho, S. et al. (2021). Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin. PubMed. [Link]
-
Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Biotage. [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]
Sources
- 1. peptideforge.com [peptideforge.com]
- 2. Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. zefsci.com [zefsci.com]
- 11. bataviabiosciences.com [bataviabiosciences.com]
- 12. droracle.ai [droracle.ai]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eijppr.com [eijppr.com]
- 15. Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dshs-koeln.de [dshs-koeln.de]
Technical Support Center: Quantifying Peptides with Stable Isotope Labeled (SIL) Standards
Welcome to the Technical Support Center for peptide quantification using stable isotope-labeled (SIL) standards. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in these sensitive and specific LC-MS based assays. As Senior Application Scientists, we have structured this resource to provide not just procedural steps, but the underlying rationale to empower you to troubleshoot effectively and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of SIL peptides in quantitative proteomics.
Q1: What is the primary advantage of using a stable isotope-labeled (SIL) peptide as an internal standard?
A: The most significant advantage is that a SIL peptide is chemically and physically almost identical to the endogenous (light) peptide you are quantifying.[1][2] This means it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] This co-elution and similar ionization efficiency allow the SIL standard to effectively normalize for variability introduced during the entire analytical workflow, including sample extraction, enzymatic digestion, and matrix effects, thereby significantly improving the accuracy and precision of quantification.[3][4][5]
Q2: What are the different types of SIL internal standards, and which one is best?
A: There are several types of internal standards used in protein quantification:
| Internal Standard Type | Description | Pros | Cons |
| SIL-Peptide | A synthetic peptide with the exact sequence as the target peptide, but containing one or more heavy isotope-labeled amino acids (e.g., 13C, 15N).[1] | Readily available, cost-effective, corrects for LC-MS variability and some sample prep steps.[6] | Does not account for variability in protein solubilization and digestion efficiency.[1][3] |
| Extended SIL-Peptide | A SIL-peptide with additional amino acids on the N- and/or C-terminus to mimic the cleavage site. | Can partially account for digestion variability.[5] | More complex to synthesize; performance can be variable.[3] |
| SIL-Protein | A full-length recombinant protein that is isotopically labeled.[1] | The "gold standard"; accounts for all variability from the very beginning of sample prep, including digestion.[1][5] | Expensive, complex, and time-consuming to produce; not always available.[5] |
Recommendation: While a SIL-protein is the ideal standard, a high-quality, accurately quantified SIL-peptide is the most practical and widely used choice for robust peptide quantification.[6] The choice ultimately depends on the specific requirements of the assay and available resources.
Q3: How do I choose the best "proteotypic" peptide for my protein of interest?
A: Selecting a suitable surrogate peptide is critical for the success of your assay.[7] Key considerations include:
-
Uniqueness: The peptide sequence must be unique to your target protein to avoid cross-reactivity.
-
Detectability: It should ionize well and produce a strong, stable signal in the mass spectrometer.
-
Reproducibility: It should be consistently generated during enzymatic digestion.
-
Stability: Avoid peptides prone to modifications like oxidation (Methionine) or deamidation (Asparagine, Glutamine).
-
Hydrophobicity: Peptides with moderate hydrophobicity generally show better chromatographic behavior.[8]
Q4: How pure does my SIL peptide need to be?
A: High purity is crucial. Impurities can interfere with quantification. More importantly, the presence of the corresponding "light" (unlabeled) peptide in your SIL standard can lead to an overestimation of the endogenous analyte, especially at low concentrations.[9][10] It is recommended to use SIL peptides with high isotopic enrichment (>99%) and to characterize the amount of light contamination.[10][11]
Part 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving specific experimental issues.
Issue 1: Poor Linearity and Reproducibility in the Calibration Curve
A non-linear or irreproducible calibration curve is a common problem that directly impacts the accuracy of your results.
Root Cause Analysis:
-
Peptide Adsorption/Non-Specific Binding (NSB): Peptides, especially hydrophobic ones, can adsorb to plasticware (vials, pipette tips), leading to sample loss, particularly at lower concentrations.[8] This concentration-dependent loss is a major cause of non-linearity.[8]
-
Detector Saturation: At high concentrations, the mass spectrometer's detector can become saturated, leading to a plateau in the signal response.[12][13]
-
Ionization Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte and internal standard, causing non-linear responses.[12][14][15]
-
Inaccurate Standard Concentration: Errors in the initial concentration determination of the SIL peptide stock solution will propagate throughout the entire experiment.[16]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor calibration curve performance.
Experimental Protocols:
-
Protocol 1: Evaluating and Mitigating Non-Specific Binding
-
Prepare two sets of your lowest concentration standards.
-
Store one set in standard polypropylene vials and the other in certified low-bind vials.
-
Analyze both sets after a typical autosampler wait time (e.g., 4, 12, and 24 hours).
-
Expected Outcome: If NSB is the issue, you will observe a significantly higher and more stable signal from the low-bind vials.
-
-
Protocol 2: Improving Peptide Solubility and Reducing Adsorption
-
Reconstitute your peptide standards and SIL stock in a solution containing a small percentage of organic solvent (e.g., 5% acetonitrile).[8]
-
Causality: The organic modifier helps to keep hydrophobic peptides in solution and reduces their tendency to adsorb to surfaces, improving linearity.[8]
-
Caution: Ensure the final organic concentration is compatible with your LC loading conditions.
-
-
Protocol 3: Addressing Detector Saturation
-
For the highest concentration points of your curve, perform a 5x or 10x dilution.
-
Alternatively, reduce the injection volume for all samples.
-
Rationale: This brings the analyte concentration into the linear dynamic range of the detector. The response should fall back onto the linear portion of the curve.[13]
-
-
Protocol 4: Utilizing Alternative MRM Transitions
-
If your peptide has multiple product ions, select a secondary, less intense transition for quantification.
-
Rationale: A less abundant product ion will generate a lower signal, potentially avoiding detector saturation at high analyte concentrations.[13]
-
Issue 2: Inaccurate Quantification and High Variability Between Replicates
This issue often points to problems in sample preparation or matrix effects that are not being adequately corrected by the internal standard.
Root Cause Analysis:
-
Matrix Effects: This is a major challenge where co-eluting components from the biological matrix (salts, lipids, other peptides) suppress or enhance the ionization of your target peptide and/or the SIL standard.[14][17][18] If the matrix effect is different for the analyte and the IS, it will lead to inaccurate results.[3]
-
Incomplete or Variable Enzymatic Digestion: The efficiency of proteolytic digestion (e.g., with trypsin) can vary between samples due to matrix components or sample handling, leading to inconsistent generation of the target peptide.[3][19] This is a source of error that a SIL-peptide standard (added post-digestion) cannot correct for.[6]
-
SIL Standard Instability/Degradation: Peptides can degrade during storage or sample processing (e.g., freeze-thaw cycles, exposure to proteases).
-
High Background Noise: A noisy baseline in the chromatogram can interfere with accurate peak integration, especially for low-abundance peptides, reducing the signal-to-noise ratio.[20][21]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting inaccurate quantification.
Experimental Protocols:
-
Protocol 5: Assessing Matrix Effects
-
Objective: To determine if the sample matrix is suppressing or enhancing the signal.
-
Prepare three sample sets:
-
Set A: Analyte standard in clean solvent.
-
Set B: Blank matrix extract (e.g., digested plasma with no analyte).
-
Set C: Blank matrix extract spiked with the analyte standard after the extraction process.
-
-
Analyze all sets and calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Interpretation: A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[14] If the effect is significant, sample cleanup must be improved.
-
-
Protocol 6: Optimizing Enzymatic Digestion
-
Objective: To ensure complete and reproducible digestion.
-
Set up multiple identical protein samples.
-
Perform the trypsin digestion for varying lengths of time (e.g., 2, 4, 8, 16, 24 hours).[22]
-
Quantify the target peptide at each time point.
-
Expected Outcome: The amount of target peptide should increase and then plateau. The optimal digestion time is the earliest point on this plateau, ensuring the reaction has gone to completion. Incomplete digestion is a known cause of variability.[19][23]
-
-
Protocol 7: Reducing High Background Noise
-
Source Identification: High background can come from contaminated solvents, reagents, or the LC-MS system itself.[24]
-
Procedure:
-
References
-
Arnold, S. L., Stevison, F., & Isoherranen, N. (2016). Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation. NIH Public Access. [Link]
-
Palshikar, M., Jadav, T., Rajput, N., Sahu, A. K., & Sengupta, P. (2022). Surrogate Peptide Selection and Internal Standardization for Accurate Quantification of Endogenous Proteins. Taylor & Francis Online. [Link]
-
D. T., D. N., & S. D. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. [Link]
-
Kim, H.-Y., & Kim, J.-H. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. KoreaMed Synapse. [Link]
-
(n.d.). Peptide and Protein Quantification via Stable Isotope Labelling (SIL). Galaxy Training!. [Link]
-
Arnold, S. L., Stevison, F., & Isoherranen, N. (2016). Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation. ResearchGate. [Link]
-
G, K., C, K., T, V. D. V., M, K., H, K., & J, D. (n.d.). Impact of Sample Preparation Strategies on the Quantitative Accuracy of Low-Abundance Serum Proteins in Shotgun Proteomics. ACS Publications. [Link]
-
Donegan, M. (2010). A Study of Matrix Effects on Multiply Charged Compounds. Spectroscopy Online. [Link]
-
Arnold, S. L., Stevison, F., & Isoherranen, N. (2016). Impact of Sample Matrix on Accuracy of Peptide Quantification: Assessment of Calibrator and Internal Standard Selection and Method Validation. PubMed. [Link]
-
B.D., H., M., C., & S.J., G. (2012). The effect of peptide adsorption on signal linearity and a simple approach to improve reliability of quantification. PubMed Central. [Link]
-
(2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
D'Asti, E. (2019). Sample Prep before LC-MS Quantification of Peptides and Proteins. Waters Corporation. [Link]
-
Chambers, E. (2018). Internal Standard Options for Peptide LC-MS Quantification - Part 1. YouTube. [Link]
-
(n.d.). Guide to Peptide Quantitation. Agilent. [Link]
-
Rogers, J. (2015). How to reduce high background noise in an LC MS/MS experiment?. ResearchGate. [Link]
-
Mylott, W. R. (n.d.). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Future Science. [Link]
-
Iglesias-Gato, D., & Wikstrom, P. (2020). Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. ACS Omega. [Link]
-
Salek, M., & Riemer, A. (2021). Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics. bioRxiv. [Link]
-
(2025). Stable Isotope-Labeled Peptides via Solid Phase Synthesis. Silantes. [Link]
-
(n.d.). 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. University of Tartu. [Link]
-
(n.d.). Tips to Improve Signal-to-Noise Checkout. Agilent. [Link]
-
Salek, M., & Riemer, A. (2021). Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics. NIH. [Link]
-
(n.d.). Stable Isotope Labeled (SIL) Peptides. SB-PEPTIDE. [Link]
-
Hoofnagle, A. N., et al. (2015). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry. [Link]
-
(n.d.). How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL) ?. ResearchGate. [Link]
-
Z, K., M, P., & H, L. (2020). New Approaches for Absolute Quantification of Stable-Isotope-Labeled Peptide Standards for Targeted Proteomics Based on a UV Active Tag. PubMed. [Link]
-
Jian, W., Edom, R. W., & Weng, N. (2011). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. ResearchGate. [Link]
-
Siepen, J. A., et al. (2007). Prediction of Missed Cleavage Sites in Tryptic Peptides Aids Protein Identification in Proteomics. PMC - NIH. [Link]
-
Che, F.-Y., & Fricker, L. D. (2013). Limitations of mass spectrometry-based peptidomic approaches. PMC - NIH. [Link]
-
Pan, J., et al. (2009). Accurate quantitation of standard peptides used for quantitative proteomics. PMC - NIH. [Link]
-
(2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. [Link]
-
Jiang, H., et al. (2021). A comparative study of synthetic winged peptides for absolute protein quantification. NIH. [Link]
-
(n.d.). Tryptic Protein Digestion Kits Market. Fact.MR. [Link]
-
Kluge, S. (2025). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. ResearchGate. [Link]
Sources
- 1. ckisotopes.com [ckisotopes.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. A comparative study of synthetic winged peptides for absolute protein quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The effect of peptide adsorption on signal linearity and a simple approach to improve reliability of quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics | bioRxiv [biorxiv.org]
- 10. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. KoreaMed Synapse [synapse.koreamed.org]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 16. New Approaches for Absolute Quantification of Stable-Isotope-Labeled Peptide Standards for Targeted Proteomics Based on a UV Active Tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. Tryptic Protein Digestion Kits Market | Global Industry Analysis & Outlook - 2036 [factmr.com]
- 20. zefsci.com [zefsci.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. agilent.com [agilent.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Arginine Vasopressin (AVP) Analysis in HPLC
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Arginine Vasopressin (AVP). As a Senior Application Scientist, I've designed this resource to provide in-depth, field-proven insights into the common challenges encountered when working with this peptide. This guide is structured in a question-and-answer format to directly address specific issues, explaining the causality behind experimental choices to ensure you can develop robust and reliable methods.
Troubleshooting Guide & FAQs
Question 1: Why is my Arginine Vasopressin (AVP) peak tailing, and how can I achieve a symmetrical peak shape?
Answer:
Peak tailing is the most common issue when analyzing basic peptides like Arginine Vasopressin.[1][2] The primary cause is secondary interactions between the positively charged arginine residue of AVP and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of conventional silica-based reversed-phase columns.[1][3] These interactions create multiple retention mechanisms, delaying a portion of the analyte from eluting and causing the characteristic tail.[1]
Here’s a systematic approach to eliminate peak tailing:
1. Mobile Phase pH Control: The most critical factor is the mobile phase pH.[4][5] To ensure a sharp, symmetrical peak, you must suppress the ionization of the silanol groups.
-
Mechanism: By operating at a low pH (typically between 2 and 4), the silanol groups (pKa ~3.5-4.5) are protonated (Si-OH), neutralizing their negative charge and preventing ionic interactions with the positively charged AVP molecule.[3][6] This ensures that retention is governed primarily by the intended reversed-phase mechanism.
-
Recommendation: Maintain the mobile phase pH at least 2 units away from the analyte's pKa. For AVP, a pH of around 2.5 to 3.5 is often optimal for stability and peak shape.[7]
2. Use of Ion-Pairing Agents: Ion-pairing agents are essential for achieving excellent peak shape for basic peptides like AVP.
-
Mechanism: Anionic ion-pairing reagents, such as Trifluoroacetic Acid (TFA), are added to the mobile phase.[8][9] The negatively charged end of the TFA molecule pairs with the positively charged sites on the AVP peptide. Simultaneously, the hydrophobic end of the TFA interacts with the stationary phase. This masks the positive charge of AVP and minimizes its interaction with residual silanol groups.[10] TFA also helps to suppress silanol activity.[10]
-
Recommendation: Trifluoroacetic Acid (TFA) at a concentration of 0.1% (v/v) in both the aqueous and organic mobile phase components is the industry standard and highly effective.[7][11][12] Other options include formic acid, which is more MS-friendly, or longer-chain perfluorocarboxylic acids like heptafluorobutyric acid (HFBA) for increased retention.[9][10]
3. Column Chemistry Selection: While mobile phase is key, modern column chemistries offer significant advantages.
-
Recommendation:
-
High-Purity, End-Capped Columns: Use columns made from high-purity silica that are thoroughly end-capped. End-capping chemically bonds a small, non-polar group (like trimethylsilane) to many of the residual silanol groups, effectively shielding them.[3]
-
Sterically Protected or Polar-Embedded Columns: These columns have stationary phases that provide additional shielding of the silica surface, further reducing the potential for silanol interactions.
-
Below is a workflow to diagnose and solve AVP peak tailing.
Caption: A logical workflow for diagnosing and resolving peak tailing for Arginine Vasopressin.
Question 2: I'm seeing poor resolution between AVP and a closely eluting impurity. What are the most effective ways to improve separation?
Answer:
Improving resolution requires manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k').[13] Selectivity is often the most powerful tool for separating closely eluting peaks.[13]
1. Optimize Selectivity (α): Selectivity describes the ability of the chromatographic system to distinguish between two analytes.
-
Change Organic Modifier: The choice of organic solvent can significantly alter selectivity. If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties (polarity, dipole moment) will change the interactions with AVP and its impurity, often shifting their relative retention times.[14]
-
Adjust Mobile Phase pH: Small changes in pH can alter the ionization state of AVP or its impurities, which can lead to changes in retention and improved separation.[6][14] This is especially effective if the impurity has a different pKa than AVP.
-
Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is a powerful option.[15][16] Switching from a C18 to a Phenyl or Cyano phase introduces different separation mechanisms (e.g., π-π interactions with a Phenyl column), which can dramatically improve selectivity between structurally similar compounds.[13][14]
2. Increase Efficiency (N): Higher efficiency results in narrower, sharper peaks, which can resolve peaks that are slightly overlapping.[16]
-
Use a Longer Column: Doubling the column length increases the number of theoretical plates, which can improve resolution.[14] However, this will also increase run time and backpressure.
-
Use Smaller Particle Size Columns: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will significantly increase efficiency and resolution.[14][15]
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency and resolution, but at the cost of longer analysis times.[14][15][17]
3. Adjust Retention Factor (k'): Increasing the retention of the peaks can provide more time for separation to occur.
-
Decrease Mobile Phase Strength: In reversed-phase HPLC, this means lowering the percentage of the organic solvent (e.g., acetonitrile or methanol).[13][14] This will increase the retention time of both AVP and the impurity, potentially leading to better separation.
| Parameter | Strategy to Improve Resolution | Expected Outcome |
| Selectivity (α) | Change organic modifier (Acetonitrile ↔ Methanol) | Alters relative retention of peaks. Most powerful effect. |
| Change stationary phase (e.g., C18 → Phenyl) | Introduces different separation mechanisms.[16] | |
| Adjust mobile phase pH | Alters ionization and retention of AVP or impurity.[6] | |
| Efficiency (N) | Use a column with smaller particles (e.g., 5 µm → 3 µm) | Sharper, narrower peaks.[14] |
| Increase column length | More interaction time with stationary phase. | |
| Decrease flow rate | Can increase efficiency, but increases run time.[17] | |
| Retention (k') | Decrease percentage of organic solvent | Increases retention time for all analytes, allowing more time for separation.[13] |
Question 3: What is a good starting point for an HPLC method for Arginine Vasopressin?
Answer:
A robust starting method for AVP analysis balances good peak shape, resolution, and reasonable run time. The following protocol is based on commonly successful methods.[7][11][12]
Experimental Protocol: Standard AVP HPLC Method
1. HPLC System & Column:
-
System: Any standard HPLC or UHPLC system with UV detection.
-
Column: A high-purity, end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm).[7][11]
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Protocol: Add 1.0 mL of high-purity TFA to a 1 L volumetric flask. Bring to volume with HPLC-grade water. Mix thoroughly and degas.
-
-
Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Protocol: Add 1.0 mL of high-purity TFA to a 1 L volumetric flask. Bring to volume with HPLC-grade acetonitrile. Mix thoroughly and degas.
-
3. Chromatographic Conditions:
-
Detection Wavelength: 220 nm.[11]
-
Column Temperature: 30-40 °C (using a column oven improves reproducibility).
-
Injection Volume: 10-20 µL.
-
Gradient Program (Example):
-
Start with a low percentage of Mobile Phase B (e.g., 20-30%).
-
Ramp up to a higher percentage (e.g., 50-60%) over 15-20 minutes to elute AVP.
-
Include a high-organic wash step followed by re-equilibration at starting conditions.
-
This method provides a strong foundation. From here, you can optimize the gradient slope, flow rate, and temperature to achieve the desired resolution and run time for your specific sample.
Question 4: Can I use a different ion-pairing agent or buffer instead of TFA?
Answer:
Yes, while 0.1% TFA is the most common choice, other mobile phase additives can be used, particularly when interfacing with Mass Spectrometry (MS) or when TFA does not provide the desired selectivity.
-
Formic Acid (FA): A common choice for LC-MS applications because it is volatile and less prone to cause ion suppression than TFA.[10] Typically used at 0.1%, it provides a low pH but is a weaker ion-pairing agent, which may result in broader peaks compared to TFA.
-
Heptafluorobutyric Acid (HFBA): A stronger, more hydrophobic ion-pairing agent than TFA.[10] It will significantly increase the retention of AVP and other basic compounds. This can be useful for retaining highly polar analytes or for altering selectivity.
-
Phosphate Buffers: A phosphate buffer (e.g., sodium or potassium phosphate) can be used to precisely control pH. However, they are not volatile, making them incompatible with MS, and can precipitate when mixed with high concentrations of organic solvent. If used, ensure the buffer concentration is sufficient to maintain pH but not so high as to cause precipitation.
The diagram below illustrates the mechanism of ion-pairing.
Caption: Mechanism of TFA as an ion-pairing agent to prevent secondary interactions.
References
-
Bi, M., & Singh, J. (n.d.). HPLC METHOD FOR QUANTIFICATION OF ARGININE CONTAINING VASOPRESSIN. Semantic Scholar. [Link]
-
Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. (2016). PubMed. [Link]
-
HPLC method for quantification of arginine containing vasopressin. (n.d.). ResearchGate. [Link]
- Bi, M., & Singh, J. (1999). HPLC METHOD FOR QUANTIFICATION OF ARGININE CONTAINING VASOPRESSIN.
- Alrabiah, H., Kadi, A. A., Attwa, M. W., & Mostafa, G. A. E. (2018). Development and validation of an HPLC–MS/MS method for the determination of arginine-vasopressin receptor blocker conivaptan in human plasma and rat liver microsomes: application to a metabolic stability study. Chemistry Central Journal, 12(1), 47.
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2023, October 13). YouTube. [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]
-
How to Improve the Resolution Between Two Peaks in Liquid Chromatography. (n.d.). Retrieved from [Link]
-
Ion-Pairing Agents | HPLC. (2024, July 5). Mason Technology. [Link]
-
How To Improve Resolution In HPLC: 5 Simple Tips. (n.d.). PharmaGuru. [Link]
-
Nawrocki, J., & Rigney, M. P. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]
-
Methods for Changing Peak Resolution in HPLC. (n.d.). Chrom Tech, Inc. [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
-
Types and Applications of Ion-Pair Reagents in Liquid Chromatography. (2024, September 13). Welch Materials. [Link]
-
How to Reduce Peak Tailing in HPLC?. (n.d.). Phenomenex. [Link]
-
How does pH affect the results of HPLC results?. (n.d.). Quora. [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]
-
What Causes Peak Tailing in HPLC?. (n.d.). Chrom Tech, Inc. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. [Link]
-
HPLC Peak Tailing. (n.d.). Axion Labs. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. moravek.com [moravek.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. HPLC Ion Pair Reagents | Thermo Fisher Scientific [thermofisher.com]
- 10. welch-us.com [welch-us.com]
- 11. tandfonline.com [tandfonline.com]
- 12. [PDF] HPLC METHOD FOR QUANTIFICATION OF ARGININE CONTAINING VASOPRESSIN | Semantic Scholar [semanticscholar.org]
- 13. chromtech.com [chromtech.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Stability and Analysis of Arginine Vasopressin-d5
Welcome to the technical support center for Arginine Vasopressin-d5 (AVP-d5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the stability of AVP-d5 in various biological matrices. Our goal is to equip you with the knowledge to ensure the integrity of your samples and the accuracy of your experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: What is this compound and why is it used in research?
This compound (AVP-d5) is a deuterated form of the endogenous peptide hormone Arginine Vasopressin (AVP). In AVP-d5, five hydrogen atoms on the phenylalanine residue have been replaced with deuterium, a stable isotope of hydrogen.[1] This isotopic labeling makes AVP-d5 an ideal internal standard for quantitative analysis of AVP in biological samples using mass spectrometry-based methods, such as LC-MS/MS.[2] The use of a deuterated internal standard helps to correct for variability during sample preparation and analysis, leading to more accurate and precise results.[3]
Q2: How does the stability of AVP-d5 compare to its non-deuterated counterpart, AVP?
Deuterated peptides are generally considered to have enhanced pharmacokinetic profiles and chemical stability compared to their non-deuterated counterparts.[4] The replacement of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H), which can slow down metabolic processes.[4] While direct comparative stability studies for AVP-d5 versus AVP are not extensively published, it is a well-accepted principle in bioanalysis that the stability of a deuterated internal standard closely mimics that of the unlabeled analyte under the same conditions. Therefore, the stability data and handling recommendations for AVP can be confidently applied to AVP-d5.
Q3: What are the primary factors that can lead to the degradation of AVP-d5 in biological samples?
The main factors affecting the stability of AVP-d5 in biological matrices are:
-
Enzymatic Degradation: Peptidases and proteases present in biological fluids like plasma and tissue homogenates can rapidly degrade AVP-d5.[5]
-
Temperature: Higher temperatures accelerate the rate of both enzymatic and chemical degradation.[6]
-
pH: AVP-d5 is most stable in slightly acidic conditions (pH 5-7).[7] Extreme pH values can lead to hydrolysis and other forms of chemical degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to peptide degradation and aggregation.[8]
Q4: Which anticoagulant is recommended for collecting blood samples for AVP-d5 analysis?
For plasma collection, EDTA is the recommended anticoagulant. EDTA inhibits metalloproteases, which are a class of enzymes that can degrade peptides.[5] Heparin and citrate are less effective at inhibiting these enzymes and may not provide the same level of stability for AVP-d5.[5][9]
Q5: How should I store my biological samples to ensure the stability of AVP-d5?
Proper storage is critical for maintaining the integrity of AVP-d5. Here are the general recommendations:
-
Short-term storage: For plasma and urine, storage at 2-8°C is acceptable for a few hours. However, it is always best to process samples as quickly as possible.
-
Long-term storage: For long-term stability, samples should be stored at -80°C.[7] At this temperature, enzymatic activity is minimized. Storage at -20°C is acceptable for shorter durations.[10]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of AVP-d5.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no AVP-d5 signal in my LC-MS/MS analysis. | Degradation during sample collection and processing: Improper handling, delayed processing, or use of the wrong anticoagulant can lead to significant degradation. | - Collect blood in pre-chilled EDTA tubes. - Process samples on ice and centrifuge at 4°C as soon as possible. - Add a protease inhibitor cocktail to the samples immediately after collection. |
| Degradation during storage: Storing samples at inappropriate temperatures or for extended periods can result in AVP-d5 loss. | - For long-term storage, ensure samples are kept at -80°C. - Avoid repeated freeze-thaw cycles by aliquoting samples into single-use vials. | |
| Adsorption to surfaces: Peptides can adsorb to glass or plastic surfaces, leading to lower recovery. | - Use low-binding polypropylene tubes for sample collection and storage. | |
| High variability in AVP-d5 results between replicate samples. | Inconsistent sample handling: Variations in the time between sample collection and processing can lead to different levels of degradation. | - Standardize your sample handling protocol to ensure all samples are treated identically. |
| Matrix effects in LC-MS/MS: Components in the biological matrix can interfere with the ionization of AVP-d5, leading to ion suppression or enhancement. | - Optimize your sample preparation method to remove interfering substances. Solid-phase extraction (SPE) is often effective for cleaning up peptide samples. - Adjust your chromatographic conditions to separate AVP-d5 from co-eluting matrix components. | |
| Chromatographic peak for AVP-d5 is broad or splitting. | Poor chromatography: This can be caused by a variety of factors, including column degradation, improper mobile phase composition, or issues with the LC system. | - Ensure your mobile phase is properly prepared and degassed. - Check the performance of your analytical column. - Verify that all LC connections are secure and there are no leaks. |
| Isotopic exchange of deuterium: While rare for the stable labeling in AVP-d5, under certain conditions, deuterium atoms can exchange with hydrogen atoms from the solvent. | - Ensure the pH of your mobile phase is compatible with the stability of the deuterated standard.[11] | |
| Retention time of AVP-d5 is shifting. | Chromatographic separation of deuterated and non-deuterated forms: In some cases, a slight separation between the deuterated internal standard and the native analyte can occur on the chromatographic column.[12] | - This is a known phenomenon and is generally not a cause for concern as long as the peak shape is good and the integration is consistent. |
| Changes in the LC system: Fluctuations in pump pressure or temperature can cause retention time shifts. | - Equilibrate your LC system thoroughly before starting your analytical run. - Monitor the system pressure throughout the run. |
III. Experimental Protocols
This section provides detailed protocols for sample handling and preparation to ensure the stability of AVP-d5.
Protocol 1: Blood Collection and Plasma Preparation
-
Materials:
-
Pre-chilled K2-EDTA collection tubes.
-
Protease inhibitor cocktail (e.g., containing aprotinin, bestatin).
-
Refrigerated centrifuge.
-
Low-binding polypropylene tubes.
-
-
Procedure:
-
Collect whole blood directly into pre-chilled K2-EDTA tubes.
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tubes on ice.
-
Optional but recommended: Add a protease inhibitor cocktail to the whole blood. Follow the manufacturer's instructions for the correct concentration.
-
Within 30 minutes of collection, centrifuge the blood at 1,600 x g for 15 minutes at 4°C.
-
Carefully transfer the plasma supernatant to pre-labeled low-binding polypropylene tubes.
-
Immediately freeze the plasma samples at -80°C for long-term storage.
-
Protocol 2: Urine Sample Collection and Processing
-
Materials:
-
Sterile urine collection containers.
-
Low-binding polypropylene tubes.
-
-
Procedure:
-
Collect urine in a sterile container.
-
For optimal stability, acidify the urine to a pH between 5 and 7 by adding a small amount of a suitable acid (e.g., acetic acid).
-
Transfer aliquots of the urine into low-binding polypropylene tubes.
-
Store the urine samples at -80°C.
-
Protocol 3: Tissue Homogenate Preparation
-
Materials:
-
Homogenization buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Tissue homogenizer.
-
Refrigerated centrifuge.
-
Low-binding polypropylene tubes.
-
-
Procedure:
-
Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to minimize enzymatic degradation.[13]
-
Store the frozen tissue at -80°C until homogenization.
-
On the day of processing, weigh the frozen tissue and add ice-cold homogenization buffer containing a protease inhibitor cocktail.
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (tissue lysate) and transfer it to fresh low-binding polypropylene tubes.
-
Store the tissue homogenates at -80°C.
-
IV. Visualization of Workflows and Degradation Pathways
Diagram 1: Sample Handling Workflow for AVP-d5 Stability
Caption: Decision-making workflow for optimal AVP-d5 stability.
Diagram 2: Primary Enzymatic Degradation Pathways of AVP
Caption: Major enzymatic degradation routes for Arginine Vasopressin.
V. Summary of Stability Data
The following tables summarize the stability of Arginine Vasopressin in various biological matrices based on available literature. This data is considered applicable to AVP-d5.
Table 1: Stability of AVP in Plasma
| Storage Condition | Duration | Stability Notes | Reference(s) |
| Room Temperature (~25°C) | Up to 2 hours | Stable in whole blood. | [14] |
| Room Temperature (~25°C) | Up to 6 hours | Stable in plasma. | [14] |
| Refrigerated (4°C) | Up to 6 hours | Stable in whole blood. | [14] |
| Refrigerated (4°C) | Up to 24 hours | Stable in plasma. | [14] |
| Frozen (-20°C) | Up to 1 month | Stable. | [14] |
| Frozen (-80°C) | At least 4 months | Stable. | [14] |
| Freeze-Thaw Cycles | Up to 3 cycles | Stable. | [14] |
| Freeze-Thaw Cycles | 4 cycles | Degradation observed. | [14] |
Table 2: Stability of AVP in Urine
| Storage Condition | Duration | Stability Notes | Reference(s) |
| Room Temperature (~25°C) | 24 hours | Stable. | [15] |
| Frozen (-20°C) | 3 months | Stable if acidified. | [15] |
Table 3: Stability of AVP in Tissue Homogenates
| Tissue Type | Storage Condition | Stability Notes | Reference(s) |
| Brain, Kidney | -80°C | Rapid inactivation of enzymes post-mortem is crucial for peptide preservation. Heat stabilization or immediate freezing is recommended. | [13] |
VI. References
-
LifeTein. (2024, April 24). The Power of Deuterated Peptides: A New Wave in Drug Development. Retrieved from [Link]
-
Lorieau, J., et al. (2020). Deuteration of nonexchangeable protons on proteins affects their thermal stability, side-chain dynamics, and hydrophobicity. Protein Science, 29(8), 1744-1758. [Link]
-
Jasińska-Konik, M., et al. (2022). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 27(15), 4987. [Link]
-
Tsukazaki, Y., et al. (2016). Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. Analytical Sciences, 32(2), 153-159. [Link]
-
GenScript. Best Practices for Storing Peptides: Maximizing Stability and Potency. Retrieved from [Link]
-
Davison, A. S. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 283-285. [Link]
-
Maxim Peptide. (2025, October 22). 7 Tips For Peptide Storage: Maximize Stability And Safety. Retrieved from [Link]
-
Jian, W., et al. (2005). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Liquid Chromatography & Related Technologies, 28(15), 2329-2342. [Link]
-
Grant, R. P. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? ADLM. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Genosphere Biotechnologies. Best Practices for Peptide Storage and Handling. Retrieved from [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
ResearchGate. (2018, November 2). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? Retrieved from [Link]
-
X-Vax. Peptide Storage & Stability: A Definitive Guide. Retrieved from [Link]
-
Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943. [Link]
-
Semantic Scholar. (2017, June 2). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Retrieved from [Link]
-
Wun, C., et al. (2022). Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste. Hospital Pharmacy, 58(2), 162-168. [Link]
-
Susa, A. C., & Williams, E. R. (2023). Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase. Journal of the American Society for Mass Spectrometry, 34(8), 1636-1644. [Link]
-
ResearchGate. (2025, August 5). Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. Retrieved from [Link]
-
Sun, L., et al. (2016). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis, 37(13), 1846-1853. [Link]
-
Keil, L. C., et al. (1975). Influence of converting enzyme inhibition on the release of vasopressin induced by angiotensin. British Journal of Pharmacology, 54(2), 249-255. [Link]
-
Wang, Y., et al. (2023). Aqueous alkaline phosphate facilitates the non-exchangeable deuteration of peptides and proteins. Chemical Communications, 59(88), 13214-13217. [Link]
-
Wun, C., et al. (2022). Extended stability of vasopressin 0.2 unit/mL in PVC containers. American Journal of Health-System Pharmacy, 79(Supplement_4), S100-S103. [Link]
-
Tausch, A., et al. (1983). Radioimmunoassay of Arginine Vasopressin in Urine: Development and Application. The Journal of Clinical Endocrinology & Metabolism, 57(4), 777-781. [Link]
-
Asaka, I., et al. (2024). A cAMP-biosensor-based assay for measuring plasma arginine-vasopressin levels. Scientific Reports, 14(1), 9318. [Link]
-
Claybaugh, J. R., et al. (1979). Effect of angiotensin-converting enzyme inhibitor (SQ 20881) on the plasma concentration of angiotensin I, angiotensin II, and arginine vasopressin in the dog during hemorrhagic shock. Circulation Research, 44(6), 843-848. [Link]
-
ResearchGate. (PDF) Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste. Retrieved from [Link]
-
Pharmaffiliates. CAS No : 1356383-11-3| Chemical Name : this compound. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
Kruisbrink, J., & Boer, G. J. (1984). Long-term and constant release of vasopressin from Accurel tubing: implantation in the Brattleboro rat. Journal of Neuroscience Methods, 11(3), 223-231. [Link]
-
Macmaster, F. P., & Verbalis, J. G. (2023). The Biology of Vasopressin. Biomolecules, 13(3), 489. [Link]
-
Girish, C. S., et al. (2009). Effect of anticoagulants on the plasma hyaluronidase activities. Journal of Biochemical and Molecular Toxicology, 23(5), 335-340. [Link]
-
Morimoto, K., et al. (1992). Effects of proteolytic enzyme inhibitors on the nasal absorption of vasopressin and an analogue. Journal of Pharmacy and Pharmacology, 44(8), 643-647. [Link]
-
Goldsmith, S. R. (1993). Arginine vasopressin and baroreflex function after converting enzyme inhibition in normal humans. The American Journal of Physiology, 265(5 Pt 2), R1184-R1189. [Link]
-
Bocian, E., & Studzinska, R. (2022). Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides. Molecules, 27(21), 7248. [Link]
-
da Silva, P. I., et al. (2022). Peptides Derived from a Plant Protease Inhibitor of the Coagulation Contact System Decrease Arterial Thrombus Formation in a Murine Model, without Impairing Hemostatic Parameters. Toxins, 14(11), 779. [Link]
-
ResearchGate. (PDF) Target Specific Anticoagulant Peptides: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. Deamino Arginine Vasopressin. Retrieved from [Link]
Sources
- 1. This compound | C46H65N15O12S2 | CID 71313452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purerxpeptides.com [purerxpeptides.com]
- 7. peptide.partners [peptide.partners]
- 8. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 9. Effect of anticoagulants on the plasma hyaluronidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stabilizing Tissues for Postmortem Peptide Preservation [thermofisher.com]
- 14. Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Arginine Vasopressin (AVP) Extraction: A Technical Support Troubleshooting Hub
Welcome to the technical support center for Arginine Vasopressin (AVP) sample extraction. Low and inconsistent recovery of AVP, also known as Antidiuretic Hormone (ADH), is a significant challenge for researchers, scientists, and drug development professionals. This guide is designed to function as a troubleshooting hub, providing in-depth, experience-driven answers to common problems encountered during the extraction of this labile and low-abundance peptide. Our goal is to move beyond simple procedural steps to explain the underlying scientific principles, empowering you to optimize your workflow for maximal recovery and reproducibility.
The Challenge of Arginine Vasopressin
Troubleshooting Guide: A Question & Answer Approach
Q1: My AVP recovery is highly variable, even before extraction begins. What are the critical factors in sample collection and handling that I might be overlooking?
This is one of the most common yet frequently underestimated sources of AVP loss. The journey from sample collection to the start of extraction is fraught with peril for this sensitive peptide.
Core Issues & Solutions:
-
Enzymatic Degradation: AVP is extremely labile and susceptible to rapid degradation by peptidases present in blood.[3][4]
-
Solution: Blood must be collected into chilled tubes containing appropriate anticoagulants and protease inhibitors.[5] Lavender-top (K2-EDTA) tubes are commonly recommended.[6][7] The addition of a protease inhibitor cocktail or a specific inhibitor like aprotinin immediately upon collection can be critical to preserving the peptide's integrity.[8]
-
-
Temperature Instability: The stability of AVP is highly temperature-dependent. Delays in processing at ambient temperatures can lead to significant analyte loss.
-
Solution: Keep samples on ice immediately after collection.[3] Centrifugation should be performed in a refrigerated centrifuge (e.g., at 4°C) to separate plasma from cellular components promptly.[6][9] Once separated, the plasma should be frozen immediately, preferably at -80°C if not being analyzed right away.[10]
-
-
Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the degradation of peptides.
-
Solution: Aliquot plasma into single-use volumes before long-term storage to avoid repeated thawing of the entire sample.[10] This ensures that a fresh, uncompromised aliquot is available for each experiment.
-
Data Summary Table: Recommended Sample Handling Conditions
| Parameter | Recommendation | Rationale |
| Collection Tube | Chilled Lavender-top (K2-EDTA) with protease inhibitors | Prevents clotting and enzymatic degradation.[6][7][8] |
| Post-Collection | Immediately place on ice | Minimizes enzymatic activity.[3] |
| Centrifugation | 1,000-2,000 x g for 10-15 min at 4°C | Separates plasma while preserving AVP stability.[10] |
| Storage | Immediately freeze plasma at -20°C (short-term) or -80°C (long-term) | Ensures long-term stability.[10] |
| Handling | Aliquot into single-use tubes before freezing | Avoids analyte degradation from multiple freeze-thaw cycles.[10] |
Q2: I suspect I'm losing AVP due to non-specific binding. How can I prevent my analyte from adsorbing to labware?
This is a critical issue. AVP is a "sticky" peptide, meaning it readily adsorbs to glass and certain types of plastic surfaces, a phenomenon that can drastically reduce recovery.[11]
Core Issues & Solutions:
-
Surface Adsorption: Standard laboratory glass and polypropylene can present active sites for peptide adsorption.
-
Solution: Utilize low-binding microcentrifuge tubes and pipette tips. These are often treated with a coating to create a hydrophilic surface that repels hydrophobic peptides. For glassware, silanization can be an effective, albeit more labor-intensive, method to passivate the surface.
-
-
Inappropriate Tube Material:
Q3: My Solid-Phase Extraction (SPE) protocol is the main source of low AVP recovery. How can I systematically troubleshoot and optimize it?
Solid-Phase Extraction (SPE) is a powerful technique for concentrating and purifying AVP from complex matrices like plasma. However, an unoptimized protocol is often the primary culprit for poor recovery.[12][13] Let's break down the SPE workflow step-by-step.
Caption: A typical Solid-Phase Extraction (SPE) workflow.
A. Sorbent Selection: The choice of sorbent is the foundation of your SPE method.
-
Problem: Using a sorbent with the wrong chemistry for AVP.[12]
-
Causality: AVP is a moderately polar peptide. The goal is to choose a sorbent that retains AVP strongly enough to allow matrix components to be washed away, but not so strongly that elution becomes impossible.
-
Solution: Reversed-phase sorbents are most common.
-
C18 (Octadecyl-silica): This is a workhorse for peptide extraction and has been successfully used for AVP.[2] It provides strong hydrophobic retention.
-
C8 (Octyl-silica): A good alternative if AVP is too strongly retained on C18, offering slightly less hydrophobicity.[14]
-
Polymeric Sorbents (e.g., Oasis HLB): These offer excellent pH stability and high capacity, making them a robust choice.
-
B. Conditioning & Equilibration: Failure here means the sorbent is not ready to bind your analyte.
-
Problem: The sorbent bed is not properly wetted or prepared for the aqueous sample.[12]
-
Causality: Conditioning with an organic solvent (e.g., methanol) activates the hydrophobic chains of the sorbent. The equilibration step with an aqueous solution (e.g., water or buffer) removes the organic solvent and prepares the sorbent to receive the aqueous sample, preventing the sample from passing through without interaction.[15]
-
Protocol:
-
Condition: Pass 1-2 column volumes of methanol or acetonitrile through the cartridge. Do not let the sorbent go dry.
-
Equilibrate: Pass 1-2 column volumes of reagent-grade water or an appropriate buffer (e.g., 0.1% Trifluoroacetic Acid in water). Ensure the pH matches the loading conditions. Do not let the sorbent go dry before loading the sample.[15]
-
C. Sample Loading: This is where AVP binds to the sorbent.
-
Problem: AVP is flowing through the cartridge without binding ("breakthrough").[15]
-
Causality: This can happen if the flow rate is too high, the sample's organic content is too high, the sample pH is incorrect, or the column is overloaded.[16][17]
-
Solution:
-
Flow Rate: Use a slow, consistent flow rate (e.g., 1-2 mL/min). A high flow rate does not allow sufficient time for the analyte to interact with the sorbent.[15]
-
Sample Pre-treatment: Plasma samples should be acidified (e.g., with phosphoric or trifluoroacetic acid) to a pH of ~2-3. This ensures AVP is protonated and enhances its binding to the reversed-phase sorbent.
-
Sorbent Mass: Ensure the sorbent mass is adequate for your sample volume. Overloading the column is a common cause of breakthrough.[16]
-
D. Wash Step: The goal is to remove interferences without eluting the analyte.
-
Problem: AVP is being washed off the cartridge along with the interferences.[11]
-
Causality: The wash solvent is too strong (i.e., contains too much organic solvent).[17]
-
Solution: Use a weak wash solvent. Start with a highly aqueous wash (e.g., 5% methanol in 0.1% TFA). This will remove salts and polar interferences while leaving the more strongly bound AVP on the column. Collect the wash fraction and analyze it to confirm that you are not losing your analyte.
E. Elution: This is the final step to recover your purified AVP.
-
Problem: AVP remains bound to the sorbent and is not recovered in the eluate.[13]
-
Causality: The elution solvent is too weak to disrupt the interaction between AVP and the sorbent.
-
Solution: Use a sufficiently strong organic solvent. A typical elution solvent would be 60-90% acetonitrile or methanol in an acidic aqueous solution (e.g., 0.1% TFA).[17] To ensure complete elution, it can be beneficial to apply the elution solvent in two smaller aliquots and allow a "soak step" of 1-2 minutes for each, where the solvent sits in the sorbent bed before being drawn through.[13]
Q4: My recovery is still low after optimizing the SPE protocol. What post-extraction steps could be causing AVP loss?
Even after a successful extraction, the analyte can be lost during the dry-down and reconstitution phases.
Core Issues & Solutions:
-
Evaporation/Dry-Down:
-
Problem: AVP can be lost during aggressive drying.
-
Solution: Use a centrifugal vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen. Avoid high heat. Over-drying can make the peptide difficult to redissolve.
-
-
Reconstitution:
-
Problem: The dried peptide pellet does not fully redissolve, or it adsorbs to the tube surface upon reconstitution.
-
Solution: Reconstitute in a mobile phase-compatible solvent that is appropriate for your analytical method (e.g., LC-MS/MS). The solvent should have sufficient organic content to ensure solubility but not so much that it causes poor chromatography. Vortexing and gentle sonication can aid in redissolving the pellet.
-
Caption: A systematic approach to troubleshooting low AVP recovery.
By methodically addressing each of these potential failure points, from sample collection through final reconstitution, you can develop a robust and reproducible workflow for Arginine Vasopressin extraction, leading to higher quality data and more reliable scientific outcomes.
References
-
Arginine Vasopressin (AVP)/ Anti-diuretic hormone (ADH). (n.d.). Wirral University Teaching Hospital. Retrieved January 16, 2026, from [Link]
-
The Reason of Poor Sample Recovery When Using SPE. (2022, October 17). Hawach. Retrieved January 16, 2026, from [Link]
-
Antidiuretic Hormone (ADH), Plasma. (n.d.). Labcorp. Retrieved January 16, 2026, from [Link]
-
Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex. Retrieved January 16, 2026, from [Link]
-
Arginine Vasopressin. (n.d.). Supra-Regional Assay Service. Retrieved January 16, 2026, from [Link]
-
What are common causes of low recovery in capture and elute reverse-phase SPE methods? (n.d.). Waters. Retrieved January 16, 2026, from [Link]
-
Arginine Vasopressin Hormone (Copeptin) QCOPEP. (n.d.). Laboratory Alliance of Central New York, LLC. Retrieved January 16, 2026, from [Link]
- Dickerson, J. A., et al. (2020). Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste. Hospital Pharmacy, 55(2), 116-122.
- Gattás, C. R., et al. (1991). Solid-phase extraction of plasma vasopressin: evaluation, validation and application.
-
Arginine Vasopressin (avp, Antidiuretic Hormone) Test. (n.d.). Lybrate. Retrieved January 16, 2026, from [Link]
-
Why Is Your SPE Recovery So Low? (2023, August 7). ALWSCI. Retrieved January 16, 2026, from [Link]
-
Dickerson, J. A., et al. (2020). Stability of Arginine Vasopressin in 0.9% Sodium Chloride Injection in a PVC Bag. ResearchGate. Retrieved January 16, 2026, from [Link]
- Staab, J. S., et al. (2020). Biological Variation of Arginine Vasopressin. European Journal of Applied Physiology, 120(3), 645-651.
-
Dickerson, J. A., et al. (2020). (PDF) Extended Stability of Vasopressin Injection in Polyvinyl Chloride Bags and Polypropylene Syringes and Its Impact on Critically Ill Patient Care and Medication Waste. ResearchGate. Retrieved January 16, 2026, from [Link]
- Kulczykowska, E., et al. (2004). Determination of arginine-vasotocin and isotocin in fish plasma with solid-phase extraction and fluorescence derivatization followed by high-performance liquid chromatography.
- Hinko, A., & Soloff, M. S. (1995). Solid-phase extraction of arginine vasotocin and isotocin in fish samples and subsequent gradient reversed-phase high-performance liquid chromatographic separation.
-
Sample Prep Tech Tip: Low Recovery- SPE Method. (n.d.). Phenomenex. Retrieved January 16, 2026, from [Link]
-
Vasopressin Manufacturing Profile. (n.d.). Peptide Forge. Retrieved January 16, 2026, from [Link]
- Kopylov, A. T., et al. (2016). Solid-phase extraction of small biologically active peptides on cartridges and microelution 96-well plates from human urine. Drug Testing and Analysis, 8(9), 940-949.
- Su, S. F., et al. (1994). Effects of Protease Inhibitors on Vasopressin Transport Across Rat Alveolar Epithelial Cell Monolayers. Pharmaceutical Research, 11(11), 1617-1622.
- Pilorz, V., et al. (2016). Arginine-, d-arginine-vasopressin, and their inverso analogues in micellar and liposomic models of cell membrane: CD, NMR, and molecular dynamics studies. Amino Acids, 48(3), 787-801.
- Kluge, M., et al. (1999). Improved Extraction Procedure and RIA for Determination of Arginine8-Vasopressin in Plasma: Role of Premeasurement Sample Treatment and Reference Values in Children. Clinical Chemistry, 45(1), 98-103.
-
Understanding and Improving Solid-Phase Extraction. (2020, May 1). LCGC International. Retrieved January 16, 2026, from [Link]
- Weitzman, R. E., & Fisher, D. A. (1978). Removal of Immunoreactive Arginine Vasopressin by the Perfused Rat Liver. American Journal of Physiology-Endocrinology and Metabolism, 235(6), E591-E597.
-
Best Practices For Plasma Preparation. (n.d.). Needle.Tube. Retrieved January 16, 2026, from [Link]
-
Sample preparation in a bioanalytical workflow – part 1. (2018, September 12). Agilent Technologies. Retrieved January 16, 2026, from [Link]
-
Procedure for Collecting and Sending Plasma or Serum Samples. (2021, January 13). Institut national de santé publique du Québec. Retrieved January 16, 2026, from [Link]
- Funada, S., et al. (2021). Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin.
-
What is the arginine vasopressin (Antidiuretic Hormone, ADH) lab test? (2024, May 28). Dr. Oracle. Retrieved January 16, 2026, from [Link]
-
Arginine-Vasopressin Deficiency. (n.d.). Dignity Health. Retrieved January 16, 2026, from [Link]
-
Best Practices for Plasma Sample Collection in Healthcare. (n.d.). Needle.Tube. Retrieved January 16, 2026, from [Link]
-
Arginine Vasopressin Deficiency. (n.d.). The Pituitary Foundation. Retrieved January 16, 2026, from [Link]
- Le, T., et al. (2022). Extended stability of vasopressin 0.2 unit/mL in PVC containers. American Journal of Health-System Pharmacy, 79(21), 1876-1879.
- Wang, W., et al. (2017). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Journal of Pharmaceutical Sciences, 106(7), 1673-1683.
- Ahmed, A. B., et al. (1967). Increased plasma arginine vasopressin in clinical adrenocortical insufficiency and its inhibition by glucosteroids.
- Dinc, M., et al. (2019). The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis.
- Yasir, M., & Sonthalia, S. (2023). Arginine Vasopressin Disorder (Diabetes Insipidus). In StatPearls.
- Christ-Crain, M., & Fenske, W. (2022). Arginine Vasopressin (AVP) Deficiency: Diagnosis and Treatment – An Update. The Journal of Clinical Endocrinology & Metabolism, 107(1), 292-302.
Sources
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 4. Effects of protease inhibitors on vasopressin transport across rat alveolar epithelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginine Vasopressin – Supra-Regional Assay Service [sas-centre.org]
- 6. labcorp.com [labcorp.com]
- 7. » Laboratory Alliance of Central New York, LLC [laboratoryalliance.com]
- 8. The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inspq.qc.ca [inspq.qc.ca]
- 10. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 12. specartridge.com [specartridge.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Solid-phase extraction of plasma vasopressin: evaluation, validation and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 16. support.waters.com [support.waters.com]
- 17. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
Technical Support Center: Isotopic Purity Assessment of Arginine Vasopressin-d5
Welcome to the technical support guide for Arginine Vasopressin-d5 (AVP-d5). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into assessing the isotopic purity of this critical reagent. The following question-and-answer format directly addresses common challenges and provides robust, validated protocols to ensure the accuracy and integrity of your experimental results.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
Q1: What is this compound (AVP-d5) and what is its primary application?
Arginine Vasopressin (AVP) is an endogenous peptide hormone involved in regulating water balance and blood pressure.[1][2] this compound is a stable isotope-labeled (SIL) version of AVP where five hydrogen atoms on the phenylalanine residue's benzene ring have been replaced with deuterium.[3][4] Its primary application is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[2][5] Because it is chemically almost identical to the endogenous (unlabeled) AVP, but has a different mass, it can be added to complex biological samples (like plasma or urine) to accurately correct for sample loss during preparation and for variations in instrument response, a critical function in pharmacokinetic and drug metabolism studies.[6][7]
Q2: What is the difference between isotopic purity, isotopic enrichment, and chemical purity?
These terms define different quality attributes of a SIL standard and are not interchangeable. Understanding the distinction is fundamental to accurate analysis.
-
Chemical Purity: This refers to the percentage of the material that is the specified chemical compound (AVP), irrespective of its isotopic composition. Impurities here would be other peptides or molecules that are not AVP, such as deletion sequences or degradation products.[8]
-
Isotopic Enrichment: This describes the percentage of deuterium at a specific labeled position within the molecule. For a starting material with "99.5% D enrichment," there is a 99.5% probability of finding a deuterium atom at any given labeled site.[9]
-
Isotopic Purity (or Species Abundance): This is the most critical parameter for quantitative analysis and refers to the percentage of the entire population of molecules that has the desired isotopic composition.[9][10] For AVP-d5, this is the percentage of molecules that are fully deuterated with five deuterium atoms. The remainder will consist of a distribution of other isotopologues (d4, d3, d2, d1, and d0-unlabeled).
Q3: Why is accurately assessing the isotopic purity of my AVP-d5 standard so important?
The accuracy of your quantitative results depends directly on the quality of your internal standard.
-
Impact on Quantitative Accuracy: The most significant issue is the presence of unlabeled AVP (d0) within your AVP-d5 standard. If your d0 impurity level is not accounted for, it will contribute to the signal of the analyte you are trying to measure, leading to a systematic overestimation of the analyte's concentration.[11]
-
Data Integrity and Reproducibility: Using a well-characterized standard ensures that your results are reliable and can be reproduced over time and across different laboratories.[12]
-
Regulatory Compliance: For regulated bioanalysis supporting clinical trials, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require comprehensive characterization of all critical reagents, including internal standards.[9][13][14]
Part 2: The Gold Standard: Isotopic Purity by LC-MS
High-Resolution Mass Spectrometry (HRMS) coupled with High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the isotopic purity of deuterated peptides like AVP-d5.[10][12][15] The high resolving power of modern mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, allows for the separation and accurate measurement of each isotopologue.[16][17]
Q4: Can you provide a step-by-step protocol for assessing AVP-d5 isotopic purity using LC-HRMS?
This protocol provides a validated workflow for determining the species abundance of AVP-d5.
Caption: LC-HRMS workflow for AVP-d5 isotopic purity assessment.
Experimental Protocol Details:
-
Sample Preparation:
-
Accurately prepare a stock solution of AVP-d5 in a solvent compatible with reversed-phase chromatography (e.g., 10% Acetonitrile in water with 0.1% Formic Acid).
-
Dilute the stock to a final concentration suitable for MS detection (e.g., 100-500 ng/mL).
-
-
Liquid Chromatography (LC) Separation: The goal is to achieve a sharp, symmetrical peak for vasopressin, well-separated from any chemical impurities.[18][19]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for peptide separations, providing good hydrophobic retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase for good peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the peptide from the C18 column. |
| Gradient | 5% to 40% B over 5 minutes | A shallow gradient is often optimal for resolving peptides.[20] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
-
Mass Spectrometry (MS) Acquisition:
-
Self-Validation Step: First, inject an unlabeled AVP standard to confirm the retention time and identify the charge state and m/z of the precursor ion. AVP typically forms a doubly charged ion [M+2H]²⁺.
-
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | Peptides readily form positive ions by protonation. |
| Scan Type | Full Scan (MS1) | Essential for observing the full isotopic distribution. |
| Mass Range | m/z 400 - 700 | This range will cover the [M+2H]²⁺ isotopic cluster of AVP. |
| Resolution | > 20,000 FWHM | High resolution is critical to separate isotopic peaks from potential interferences.[17] |
-
Data Analysis and Calculation:
-
From the full scan data of the AVP-d5 sample, extract the ion chromatograms (EICs) for the theoretical [M+2H]²⁺ m/z of each isotopologue (d0 to d5).
-
Integrate the peak area for each EIC.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues. The isotopic purity is the percentage of the d5 species.
Formula: Isotopic Purity (%) = (Aread5 / (Aread0 + Aread1 + Aread2 + Aread3 + Aread4 + Aread5)) * 100
-
Example Data Interpretation:
| Isotopologue | Theoretical m/z ([M+2H]²⁺) | Integrated Peak Area | Relative Abundance (%) |
| AVP-d0 | 542.742 | 5,120 | 0.10 |
| AVP-d1 | 543.244 | 12,800 | 0.25 |
| AVP-d2 | 543.746 | 25,600 | 0.50 |
| AVP-d3 | 544.248 | 76,800 | 1.50 |
| AVP-d4 | 544.750 | 256,000 | 5.00 |
| AVP-d5 | 545.252 | 4,748,680 | 92.65 |
| Total | 5,125,000 | 100.00 |
In this example, the Isotopic Purity of the AVP-d5 standard is 92.65% .
Part 3: Troubleshooting & Advanced Considerations
Q5: I see a higher-than-expected d0 (unlabeled) peak. What are the likely causes?
This is a common and critical issue. Several factors could be at play:
-
Inherent Impurity: The synthesis of deuterated compounds is rarely 100% efficient. Always check the supplier's Certificate of Analysis, which should state the expected isotopic purity.
-
In-Source H/D Exchange: While the deuterium atoms on an aromatic ring (like in AVP-d5) are generally stable, back-exchange of deuterium for hydrogen can sometimes occur under certain conditions in the mass spectrometer source or during sample storage in protic solvents.[6][21] Ensure you use fresh, high-purity solvents.
-
Contamination: The most common cause is accidental cross-contamination with an unlabeled AVP standard or sample in the lab. Thoroughly clean the autosampler, syringe, and injection port to rule this out.
Q6: My AVP-d5 peak appears at a slightly different retention time than my unlabeled AVP. Is this a problem?
This is an expected phenomenon known as the chromatographic isotope effect .[11][22] Deuterium is slightly less electron-donating than hydrogen, which can subtly alter the molecule's polarity and its interaction with the reversed-phase column, often resulting in a slightly earlier elution time for the deuterated compound.[22]
-
Is it a problem? For isotopic purity assessment, it is not a problem. For quantitative analysis, a small, consistent shift is acceptable. However, if the shift is large enough to cause the analyte and internal standard to elute in regions with different levels of matrix effects (ion suppression or enhancement), it can compromise quantification accuracy.[11]
Q7: How do I account for the contribution of natural isotopes like ¹³C to my mass spectrum?
This is an essential consideration for accurate calculation. The mass spectrum of any peptide is not a single peak but a distribution of peaks due to the natural abundance of heavy isotopes (primarily ¹³C, but also ¹⁵N, ¹⁸O, ³⁴S).
Caption: Factors contributing to the final observed mass spectrum.
For example, the peak at the mass of the d4 isotopologue will have a contribution from the d3 isotopologue that contains one ¹³C atom.
-
High-Resolution MS: HRMS can often resolve these different species. For example, the mass difference between one ²H (deuterium) and one ¹³C is significant enough to be resolved at high instrument settings.[23]
-
Deconvolution/Correction: If resolution is insufficient, the contribution from natural abundance must be mathematically corrected.[17] This involves using the known natural isotopic abundance of each element in the peptide's formula to calculate the expected isotopic distribution for an unlabeled molecule and subtracting this pattern from the observed data.[17][24] Many modern mass spectrometry software packages have built-in algorithms for this correction.
Part 4: Confirmatory Analysis with NMR Spectroscopy
While LC-MS is ideal for quantifying the distribution of isotopologues, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful orthogonal technique used to confirm the location of the isotopic labels and provide an independent measure of enrichment.[10][25]
Q8: How is NMR used to confirm the isotopic purity and labeling site of AVP-d5?
-
¹H-NMR (Proton NMR): This is the most direct way to measure isotopic enrichment at the site of labeling.[9]
-
Mechanism: In a fully deuterated AVP-d5 molecule, the signals from the five protons on the phenylalanine ring will be absent. The isotopic enrichment can be determined with high precision by quantifying the small residual proton signals at these positions and comparing their integration to the integration of a signal from a non-labeled, stable proton elsewhere in the molecule (e.g., a proton on the proline ring).[26]
-
Advantage: Provides definitive confirmation of the location and extent of deuteration.
-
-
²H-NMR (Deuterium NMR):
-
Mechanism: This technique directly detects the deuterium nuclei. A successful labeling will show a signal in the aromatic region of the ²H spectrum, confirming the presence of deuterium on the ring.[26]
-
Advantage: Directly confirms the presence of the label in the correct chemical environment.
-
References
-
National Institute of Standards and Technology (NIST). (2012). Isotope Enrichment Calculator. [Link]
-
PubChem. This compound. [Link]
-
MacCoss, M. J., et al. (2005). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry, 77(23), 7646–7653. [Link]
-
GitHub. mgleeming/isotopeEnrichment. [Link]
-
ChemBK. This compound. [Link]
-
Vividion Therapeutics. (2023). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]
-
Yadav, M., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(3), 299-307. [Link]
-
SciSpace. (2005). Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides. [Link]
-
ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
NIH National Center for Biotechnology Information. (2005). Isotopica: a tool for the calculation and viewing of complex isotopic envelopes. [Link]
-
NIH National Center for Biotechnology Information. (2015). Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers. [Link]
-
PubMed. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]
-
ResearchGate. (2017). Use of Isotopically Labeled Compounds in Drug Discovery. [Link]
-
YouTube. (2025). Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter. [Link]
-
SciSpace. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessities and challenges. [Link]
-
RAPS. (2021). Euro Roundup: EMA posts draft guideline on labeling advanced therapy medicinal products. [Link]
-
NIH National Center for Biotechnology Information. (2009). Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples. [Link]
-
Nature Protocols. (2006). Isotope-labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. [Link]
-
Acron. (2021). EMA consultation: Guidelines on the requirements for quality documentation concerning medicinal products in clinical trials. [Link]
-
Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
-
ResearchGate. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
-
ResearchGate. (2021). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]
-
SpringerLink. HPLC of Peptides and Proteins. [Link]
-
PubMed. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. [Link]
-
Alsachim. Isotope-labeled Pharmaceutical Standards. [Link]
-
BioPharm International. (2017). EMA Updates Guidelines on Excipients in Labeling. [Link]
-
European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link]
-
NIH National Center for Biotechnology Information. (2017). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. [Link]
-
RAPS. (2022). FDA sheds light on conducting human radiolabeled mass balance studies. [Link]
-
PubMed. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]
-
ResearchGate. (2019). Separation of Peptide Isomers and Conformers by Ultra Performance Liquid Chromatography. [Link]
-
NIH National Center for Biotechnology Information. (2018). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. [Link]
-
Almac Group. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
-
LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. [Link]
-
U.S. Food and Drug Administration (FDA). (2023). Stable Isotopic Labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for Tracing CHO Cell Metabolism and Mass Spectrometry-based Metabolic Flux Analysis. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry and Researchers. [Link]
-
PubMed. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
Wikipedia. Isotopic labeling. [Link]
Sources
- 1. This compound | 1356383-11-3 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C46H65N15O12S2 | CID 71313452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. isotope.com [isotope.com]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
- 14. acron.nl [acron.nl]
- 15. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. almacgroup.com [almacgroup.com]
- 17. researchgate.net [researchgate.net]
- 18. renyi.hu [renyi.hu]
- 19. hplc.eu [hplc.eu]
- 20. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 21. scispace.com [scispace.com]
- 22. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sci-Hub. Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides / Analytical Chemistry, 2005 [sci-hub.box]
- 25. researchgate.net [researchgate.net]
- 26. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Collision Energy for Arginine Vasopressin-d5 (AVP-d5) Fragmentation
Welcome to the technical support center for scientists and researchers engaged in the quantitative analysis of Arginine Vasopressin-d5 (AVP-d5) using tandem mass spectrometry. This guide provides in-depth, field-proven insights into the critical process of collision energy optimization. Moving beyond a simple checklist, we will explore the causal relationships that govern peptide fragmentation to empower you with the knowledge to develop robust, sensitive, and reliable analytical methods.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts of collision energy and its specific application to AVP-d5.
Q1: What is Collision Energy (CE) and why is it a critical parameter for AVP-d5 analysis?
A1: Collision Energy (CE) is the kinetic energy applied to a selected precursor ion (in this case, protonated AVP-d5) to induce fragmentation within the collision cell of a tandem mass spectrometer. This process, known as collision-induced dissociation (CID), is fundamental to quantitative techniques like Multiple Reaction Monitoring (MRM).[1][2]
The optimization of CE is paramount for several reasons:
-
Maximizes Sensitivity: The correct CE generates the highest possible abundance of specific, stable product ions, which are the signals ultimately measured. An suboptimal CE will result in a weaker signal, compromising the lower limit of quantitation (LLOQ) of your assay.[3][4]
-
Ensures Specificity: CE dictates the fragmentation pattern of the peptide. By optimizing this parameter, you can select for the formation of unique product ions that provide the highest degree of specificity for AVP-d5 against a complex biological matrix.[5]
-
Guarantees Reproducibility: A well-defined optimal CE is a cornerstone of a robust and reproducible method. Without it, the analytical results can be variable and unreliable.
Insufficient energy will lead to poor fragmentation where the precursor ion dominates the spectrum, while excessive energy can cause over-fragmentation into small, uninformative ions, thereby losing crucial signal intensity.[6]
Q2: What are the typical precursor and product ions for this compound?
A2: Arginine Vasopressin (AVP) is a nonapeptide with the sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2, containing a disulfide bridge between the two Cysteine residues. The deuterated internal standard, AVP-d5, typically has the five deuterium atoms on the tyrosine residue.
-
Precursor Ion: In positive electrospray ionization (ESI), AVP-d5 is most commonly observed as a doubly charged ion [M+2H]²⁺. Given the molecular weight of AVP (1084.2 g/mol ), the AVP-d5 [M+2H]²⁺ precursor ion will have a mass-to-charge ratio (m/z) of approximately 545.3.
-
Product Ions: Upon CID, the peptide backbone fragments to produce a series of characteristic b- and y-type ions. The presence of the disulfide bond and the arginine residue significantly influences the fragmentation pattern.[7][8][9] One common fragmentation pathway involves cleavage of the disulfide loop.[7][8] For AVP, a commonly monitored transition utilizes a product ion with an m/z of 328.3, derived from the doubly charged precursor at m/z 542.8.[10] The specific m/z values for AVP-d5 product ions will depend on which fragments retain the deuterated tyrosine residue.
Q3: How does the instrument type (e.g., Triple Quadrupole, Q-TOF) influence the optimal CE value?
A3: The optimal CE value is highly instrument-dependent and is not directly transferable between different models or manufacturers.[11] This is due to differences in the geometry of the collision cell, the type of collision gas used (e.g., argon or nitrogen), and the way energy is applied.[1][12]
-
Triple Quadrupole (QqQ) Instruments: These are the workhorses for quantitative proteomics and typically use a relatively low-energy CID regime.[2] The CE is usually reported in volts (V).
-
Q-TOF and Orbitrap Instruments: These instruments can operate under different CID regimes, including higher-energy collisional dissociation (HCD). The optimal CE values and even the resulting fragmentation patterns can differ significantly from those on a QqQ instrument.[13]
Therefore, it is essential to empirically determine the optimal CE on the specific instrument you are using for your analysis.[3][14]
Section 2: Experimental Workflow & Troubleshooting Guide
This section provides a practical, step-by-step guide to systematically optimize collision energy for your AVP-d5 assay.
Systematic Collision Energy Optimization for AVP-d5
Objective: To empirically determine the Collision Energy value that produces the most intense and stable signal for the selected product ions of AVP-d5.
Experimental Workflow for Collision Energy Optimization
Caption: Workflow for empirical collision energy optimization.
Step-by-Step Protocol
-
Standard Preparation: Prepare a working solution of AVP-d5 at a concentration that provides a strong, stable signal (e.g., 100 ng/mL) in a suitable solvent like 50:50 acetonitrile/water with 0.1% formic acid.
-
Infusion & MS Setup: Directly infuse the AVP-d5 solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Set up the instrument in positive ion mode to monitor the doubly charged precursor ion of AVP-d5 (e.g., m/z 545.3).
-
Collision Energy Ramp Experiment:
-
Data Analysis & Optimal CE Selection:
-
From the acquired data, extract the intensity of each major product ion at each CE value.
-
Create a plot of product ion intensity versus collision energy for each fragment of interest. The resulting curve will typically show an increase in intensity to a maximum, followed by a decrease as the product ion itself begins to fragment.
-
The CE value that corresponds to the highest point on this curve is the optimal CE for that specific precursor-to-product ion transition.[3]
-
Data Presentation: Example CE Optimization Curve
The table below illustrates hypothetical data from a CE optimization experiment for two different product ions of AVP-d5.
| Collision Energy (V) | Product Ion 1 (m/z 694.3) Intensity | Product Ion 2 (m/z 986.5) Intensity |
| 10 | 150,000 | 80,000 |
| 15 | 450,000 | 280,000 |
| 20 | 800,000 | 650,000 |
| 25 | 1,200,000 | 950,000 |
| 30 | 900,000 | 1,100,000 |
| 35 | 600,000 | 850,000 |
| 40 | 300,000 | 500,000 |
In this example, the optimal CE for Product Ion 1 is 25 V, while for Product Ion 2 it is 30 V.
Troubleshooting Common Issues
Q&A 1: "I see a strong precursor ion but very weak or no product ions."
-
Possible Cause: The collision energy is set too low. Insufficient energy is being transferred to the precursor ion to induce fragmentation.
-
Solution: Systematically increase the collision energy in small increments (e.g., 2-5 V) and monitor the product ion signal. Also, verify that the collision gas is turned on and the pressure is within the manufacturer's recommended range.
Q&A 2: "My product ion signal is noisy and weak, even at high CE values."
-
Possible Cause: The collision energy is too high. This leads to "over-fragmentation" or "shattering," where the primary product ions are further fragmented into smaller, lower m/z ions that are not being monitored.[6]
-
Solution: Reduce the collision energy. Perform a full product ion scan at the high CE to visualize the entire fragmentation pattern. This will likely reveal a shift in the ion population towards the low m/z region.
Q&A 3: "The optimal CE for my two different product ions is very different. Which one should I choose?"
-
Possible Cause: This is a common phenomenon. Different fragmentation pathways along the peptide backbone require different amounts of energy.[13] The presence of a basic residue like Arginine can also direct fragmentation, leading to varied energy requirements for different cleavages.[2]
-
Solution: You have two primary options:
-
Select a Compromise CE: Choose a CE value that provides good, though not necessarily maximal, intensity for both product ions. This is often the simplest approach.
-
Use Transition-Specific CE: Most modern triple quadrupole software allows you to set an individual CE value for each MRM transition within the same method. This is the ideal approach as it ensures that each product ion is generated at its optimal energy, maximizing the overall sensitivity of the assay.[11] When choosing which transitions to prioritize for your final method, consider both sensitivity and specificity.
-
Section 3: Advanced Considerations
-
Influence of Charge State: The charge state of the precursor ion has a significant impact on fragmentation. Higher charge state ions, such as the [M+2H]²⁺ of AVP-d5, are often more labile and may require lower collision energy to fragment compared to their singly charged counterparts.[6][16]
-
Collision Gas Effects: While most instruments use either nitrogen or argon, the type of gas can influence fragmentation efficiency. Heavier gases like argon can sometimes lead to more efficient energy transfer in a single collision compared to lighter gases like nitrogen, potentially altering the optimal CE.[12]
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to develop a highly optimized and robust quantitative assay for this compound.
References
-
MacLean, B., Tomazela, D. M., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Sherwood, C. A., et al. (2011). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
MacLean, B., et al. (n.d.). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. skyline.ms. Available at: [Link]
-
MacLean, B., et al. (2010). Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. Semantic Scholar. Available at: [Link]
-
Vanecek, J. E., et al. (1996). Influence of Peptide Composition, Gas-Phase Basicity, and Chemical Modification on Fragmentation Efficiency: Evidence for the Mobile Proton Model. Journal of the American Chemical Society. Available at: [Link]
-
Suckau, D., et al. (2003). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry. Available at: [Link]
-
Petre, B. A., et al. (2015). Structural Characterization of Arginine Vasopressin and Lysine Vasopressin by Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry and Infrared Multiphoton Dissociation. ResearchGate. Available at: [Link]
-
Petre, B. A., et al. (2015). Structural characterization of arginine-vasopressin and lysine-vasopressin by Fourier-transform ion cyclotron resonance mass spectrometry and infrared multiphoton dissociation. PubMed. Available at: [Link]
-
Laskin, J., & Futrell, J. H. (2005). Collision-induced dissociation (CID) of peptides and proteins. PubMed. Available at: [Link]
-
Tabb, D. L., et al. (2003). Influence of Basic Residue Content on Fragment Ion Peak Intensities in Low-Energy Collision-Induced Dissociation Spectra of Peptides. National Institutes of Health. Available at: [Link]
-
Addona, T. A., et al. (2009). Development of MRM-Based Assays for the Absolute Quantitation of Plasma Proteins. In Methods in Molecular Biology. Available at: [Link]
-
Swaney, D. L., et al. (2012). Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. National Institutes of Health. Available at: [Link]
-
Keshishian, H., et al. (2009). Methods for Peptide and Protein Quantitation by Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Agilent. (n.d.). Guide to Peptide Quantitation. Agilent Technologies. Available at: [Link]
-
Zhang, T., et al. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. PubMed. Available at: [Link]
-
Ito, R., et al. (2021). Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin. PubMed. Available at: [Link]
-
Picotti, P., & Aebersold, R. (2008). Selected reaction monitoring for quantitative proteomics: a tutorial. BIOCEV. Available at: [Link]
-
Hoofnagle, A. N., et al. (2016). Recommendations for the Generation, Quantification, Storage, and Handling of Peptides Used for Mass Spectrometry-Based Assays. ResearchGate. Available at: [Link]
-
Lemoff, A., & Bush, M. F. (2012). Collision-induced Dissociation of Halide Ion-Arginine Complexes: Evidence for Anion-Induced Zwitterion Formation in Gas-Phase Arginine. PubMed. Available at: [Link]
-
Kertész, T., et al. (2021). Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. ResearchGate. Available at: [Link]
-
Fedorova, M., et al. (2020). Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. MDPI. Available at: [Link]
-
Lioe, H., et al. (2004). The effect of arginine on the fragmentation pattern of singly... ResearchGate. Available at: [Link]
-
Abbatiello, S. E., et al. (2010). Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
L-K, K., et al. (2019). Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation. PubMed Central. Available at: [Link]
-
Zhang, Y., et al. (2016). Direct Dynamics Simulations of the Thermal Fragmentation of a Protonated Peptide Containing Arginine. National Institutes of Health. Available at: [Link]
-
Marton, A., et al. (2021). Collision-Induced Dissociation of Citrullinated Peptide Anions. National Institutes of Health. Available at: [Link]
-
Ahmed, A. B., et al. (1967). Increased plasma arginine vasopressin in clinical adrenocortical insufficeincy and its inhibition by glucosteroids. PubMed. Available at: [Link]
-
Gazis, D., & Sawyer, W. H. (1978). Elimination of infused arginine-vasopressin and its long-acting deaminated analogue in rats. PubMed. Available at: [Link]
Sources
- 1. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Basic Residue Content on Fragment Ion Peak Intensities in Low-Energy Collision-Induced Dissociation Spectra of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of MRM-Based Assays for the Absolute Quantitation of Plasma Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural characterization of arginine-vasopressin and lysine-vasopressin by Fourier- transform ion cyclotron resonance mass spectrometry and infrared multiphoton dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. skyline.ms [skyline.ms]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Assay for Arginine Vasopressin Using a Stable Isotope-Labeled Internal Standard
Executive Summary
The quantification of Arginine Vasopressin (AVP), a nonapeptide hormone critical to water homeostasis, presents significant bioanalytical challenges due to its low physiological concentrations and inherent instability.[1][2] Traditional ligand-binding assays (LBAs), such as radioimmunoassays (RIAs), often lack the specificity and accuracy required for definitive clinical and research applications, showing poor correlation with more advanced methods, especially at low concentrations.[3] This guide provides an in-depth validation of a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for AVP quantification in human plasma. By employing a stable isotope-labeled (SIL) internal standard, Arginine Vasopressin-d5 (AVP-d5), this method demonstrates superior analytical performance, aligning with the rigorous standards set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7] We will explore the experimental design, present comprehensive validation data, and offer a comparative analysis against alternative methodologies, establishing this LC-MS/MS assay as the gold standard for AVP bioanalysis.
Introduction: The Challenge of Quantifying a Fleeting Peptide
Arginine Vasopressin is a key regulator of plasma osmolality, blood pressure, and renal function.[1] Its measurement is crucial for diagnosing and managing conditions like diabetes insipidus.[1][8] However, several factors make AVP notoriously difficult to quantify accurately:
-
Low Endogenous Levels: Circulating AVP is typically in the low picogram per milliliter (pg/mL) range, demanding assays with exceptional sensitivity.[3][9]
-
Chemical Instability: AVP is susceptible to rapid degradation in biological matrices, complicating sample handling and storage.[1]
-
Cross-Reactivity in Immunoassays: LBAs can suffer from cross-reactivity with structurally similar peptides or metabolites, leading to inaccurate results.[3]
These challenges necessitate a move towards a more specific and robust technology. LC-MS/MS, particularly when paired with a stable isotope-labeled internal standard, offers a solution by providing unparalleled specificity through mass-based detection and precise quantification by correcting for analytical variability.[10][11]
The Gold Standard: LC-MS/MS with Stable Isotope Dilution
The core principle of this assay is stable isotope dilution. A known concentration of this compound (AVP-d5), which is chemically identical to endogenous AVP but has a higher mass due to the incorporation of five deuterium atoms, is added to every sample at the beginning of the workflow.[10]
Why is AVP-d5 the ideal Internal Standard (IS)? The ideal IS should behave identically to the analyte during sample extraction, chromatography, and ionization.[10][11] AVP-d5 achieves this by:
-
Co-eluting chromatographically with the native AVP.
-
Exhibiting the same extraction recovery and matrix effects .
-
Having the same ionization efficiency in the mass spectrometer source.
Because the mass spectrometer can differentiate between AVP and AVP-d5 based on their mass-to-charge ratio (m/z), the ratio of the AVP peak area to the AVP-d5 peak area is used for quantification. This ratiometric approach effectively cancels out variability that can occur during sample preparation and analysis, leading to superior accuracy and precision.[11]
Assay Methodology: From Plasma to Data
This section details the optimized protocol for AVP quantification, designed for robustness and high-throughput.
Materials and Reagents
-
Analytes: Arginine Vasopressin (AVP) and this compound (AVP-d5) reference standards.
-
Biological Matrix: Human plasma (K2EDTA).
-
Reagents: Formic acid, Acetonitrile, Methanol, Water (all LC-MS grade).
-
Sample Preparation: Weak Cation Exchange Solid-Phase Extraction (SPE) cartridges.
Experimental Workflow Diagram
Caption: End-to-end workflow for AVP quantification.
Step-by-Step Protocol
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, calibration standards, or quality control (QC) samples, add 20 µL of AVP-d5 internal standard working solution.
-
Perform protein precipitation by adding 600 µL of acetonitrile. Vortex and centrifuge.
-
Load the supernatant onto a pre-conditioned weak cation exchange SPE plate. Rationale: This SPE chemistry is highly effective for retaining and concentrating the cationic AVP peptide while efficiently removing phospholipids and other matrix components that cause ion suppression.[9]
-
Wash the SPE plate to remove residual interferences.
-
Elute the AVP and AVP-d5 with an acidic methanol solution.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase A.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system.
-
Column: C18 column (e.g., Waters Acquity UPLC BEH C18).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 5 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
AVP transition: m/z 542.8 -> 328.3[12]
-
AVP-d5 transition: m/z 545.3 -> 330.3 (Hypothetical, based on a +5 Da shift)
-
-
Method Validation: Proving Performance
The assay was validated according to the FDA and EMA guidelines on bioanalytical method validation.[4][5][6]
Validation Parameters Logic
Caption: Interdependence of bioanalytical validation parameters.
Selectivity and Specificity
Six unique lots of human plasma were processed without the internal standard to check for endogenous interferences at the retention times of AVP and AVP-d5. No significant peaks (response <20% of LLOQ) were observed, confirming assay selectivity.
Linearity and Sensitivity
The assay was linear over the range of 1.0 pg/mL to 200 pg/mL . The Lower Limit of Quantification (LLOQ) was established at 1.0 pg/mL , with a signal-to-noise ratio >10 and acceptable accuracy and precision.[9]
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 1.0 - 200 pg/mL | - |
| Correlation Coefficient (r²) | >0.995 | ≥0.99 |
| LLOQ | 1.0 pg/mL | S/N > 5; Accuracy ±20%; Precision ≤20% |
Accuracy and Precision
Intra-day (n=6) and inter-day (n=6 over 3 days) accuracy and precision were evaluated at four QC levels.
| QC Level (pg/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LLOQ (1.0) | 7.5% | +4.2% | 9.8% | +5.5% |
| Low (3.0) | 5.1% | +2.1% | 6.5% | +3.0% |
| Mid (50.0) | 4.3% | -1.5% | 5.2% | -0.8% |
| High (150.0) | 3.8% | -2.4% | 4.9% | -1.7% |
| Acceptance Criteria: Precision (%CV) ≤15% (≤20% at LLOQ); Accuracy (%Bias) within ±15% (±20% at LLOQ).[5][6] |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the response of AVP in post-extraction spiked plasma from six sources to the response in a neat solution. The use of AVP-d5 effectively normalized for variability.
| Parameter | Low QC (3.0 pg/mL) | High QC (150.0 pg/mL) | Acceptance Criteria |
| Extraction Recovery | ~75% | ~78% | Consistent & Reproducible |
| Matrix Factor (IS-Normalized) | 1.03 | 0.98 | %CV ≤15% |
Stability
AVP stability was confirmed under various conditions relevant to sample handling and storage.
| Stability Test | Condition | Result (Mean % Deviation) | Acceptance Criteria |
| Bench-Top | 4 hours at Room Temp | -5.8% | Within ±15% |
| Freeze-Thaw | 3 cycles | -8.2% | Within ±15% |
| Long-Term | 90 days at -80°C | -10.5% | Within ±15% |
Comparative Analysis: LC-MS/MS vs. Immunoassay
A direct comparison highlights the advantages of the validated LC-MS/MS method over traditional RIAs or ELISAs for AVP quantification.
| Feature | LC-MS/MS with AVP-d5 | Immunoassay (RIA/ELISA) | Justification |
| Specificity | Very High. Based on molecular weight and fragmentation pattern. | Variable. Prone to cross-reactivity with metabolites or similar peptides. | LC-MS/MS provides unequivocal identification, reducing the risk of falsely elevated results.[3][13] |
| Sensitivity (LLOQ) | Excellent (≤1.0 pg/mL). | Good to Fair (0.4 - 2.0 pg/mL). | LC-MS/MS methods consistently achieve lower LLOQs, which is critical for measuring basal AVP levels.[3][9] |
| Accuracy/Precision | Excellent (<10% CV). | Fair to Good (15-25% CV). | The SIL internal standard in LC-MS/MS provides superior correction for analytical variability.[10] |
| Throughput | Moderate to High. Amenable to automation. | High. Well-suited for large batches. | While immunoassays are traditionally faster per sample, modern automated LC-MS/MS systems are highly competitive. |
| Development Time | Longer. Requires expertise in instrumentation and method optimization. | Shorter. Commercial kits are often available. | The initial investment in LC-MS/MS development yields a more reliable and definitive assay. |
Conclusion: Implementing a Definitive AVP Assay
References
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration (FDA). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Center for Biosimilars. FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
-
European Medicines Agency (EMA). Guideline Bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say? [Link]
-
PubMed. Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child. [Link]
-
National Center for Biotechnology Information (NCBI). Arginine Vasopressin Disorder (Diabetes Insipidus). [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
PubMed. Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin. [Link]
-
DiVA. Immunoassays or LC-MS/MS? [Link]
-
PubMed. Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. [Link]
-
World Alliance of Pituitary Organizations (WAPO). Arginine vasopressin deficiency: diagnosis, management and the relevance of oxytocin. [Link]
-
ResearchGate. Development and validation of a highly sensitive LC–MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child | Request PDF. [Link]
-
Taylor & Francis Online. Quantitative Bioanalysis of Proteins by Digestion and LC–MS/MS: The Use of Multiple Signature Peptides. [Link]
-
ResearchGate. Diagnosing arginine vasopressin deficiency and primary polydipsia | Request PDF. [Link]
-
National Center for Biotechnology Information (NCBI). Development and validation of an HPLC–MS/MS method for the determination of arginine-vasopressin receptor blocker conivaptan in human plasma and rat liver microsomes: application to a metabolic stability study. [Link]
-
National Center for Biotechnology Information (NCBI). Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops. [Link]
-
Endocrine Abstracts. How do I evaluate and manage arginine vasopressin deficiency and arginine vasopressin resistance? [Link]
-
ResearchGate. (PDF) Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels. [Link]
-
- Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. [Link]
-
National Center for Biotechnology Information (NCBI). Arginine Vasopressin (AVP) Deficiency: Diagnosis and Treatment – An Update. [Link]
-
MDPI. Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS) for the Quantification of Rituximab in Human Plasma. [Link]
-
Future Science. Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. [Link]
-
BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? [Link]
Sources
- 1. Arginine Vasopressin Disorder (Diabetes Insipidus) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. wapo.org [wapo.org]
- 3. Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uu.diva-portal.org [uu.diva-portal.org]
The Analytical Edge: A Comparative Guide to Internal Standards for Arginine Vasopressin (AVP) Quantification by LC-MS/MS
Introduction: The Imperative for Precision in Arginine Vasopressin Analysis
Arginine Vasopressin (AVP), a nonapeptide hormone, is a critical regulator of water homeostasis, blood pressure, and various neurological processes.[1] Its accurate quantification in biological matrices like plasma and urine is paramount for diagnosing and managing a range of clinical conditions, including diabetes insipidus and the syndrome of inappropriate antidiuretic hormone secretion (SIADH).[2][3] However, the inherent challenges of AVP bioanalysis—stemming from its low physiological concentrations, susceptibility to enzymatic degradation, and potential for non-specific binding—demand a highly sensitive and specific analytical methodology.[2][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for AVP quantification, offering significant advantages in sensitivity and specificity over traditional immunoassays.[2][4] The cornerstone of a robust LC-MS/MS assay is the appropriate use of an internal standard (IS). An ideal IS normalizes for variability throughout the analytical workflow, from sample extraction to instrument response, ensuring the accuracy and precision of the final concentration measurement. This guide provides an in-depth comparison of Arginine Vasopressin-d5 (AVP-d5) with other commonly employed internal standards for AVP analysis, supported by experimental insights and protocols to aid researchers in selecting the optimal IS for their needs.
The Ideal Internal Standard: A Foundation for Analytical Confidence
Before delving into a direct comparison, it is crucial to establish the characteristics of an ideal internal standard for peptide quantification by LC-MS/MS. Such a standard should exhibit:
-
Structural and Physicochemical Similarity: The IS should closely mimic the analyte's chemical properties to ensure similar behavior during sample preparation and chromatographic separation.
-
Co-elution with the Analyte: Ideally, the IS and the analyte should elute at the same retention time to experience identical matrix effects and ionization suppression or enhancement.
-
Mass Spectrometric Distinction: The IS must be clearly distinguishable from the analyte by the mass spectrometer, typically through a significant mass-to-charge (m/z) difference.
-
Absence in Endogenous Samples: The chosen IS should not be naturally present in the biological samples being analyzed.
-
Stability: The IS must be stable throughout the entire analytical process, with no degradation or isotopic exchange.
Stable isotope-labeled (SIL) peptides, where one or more atoms are replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N), are widely regarded as the "gold standard" for internal standards in quantitative mass spectrometry.[5]
A Head-to-Head Comparison: AVP-d5 vs. Alternative Internal Standards
The choice of an internal standard for AVP analysis typically falls into one of three categories: a deuterated peptide (like AVP-d5), a peptide labeled with heavier isotopes like ¹³C or ¹⁵N, or a structural analog. Each possesses distinct advantages and disadvantages that can impact the final analytical outcome.
This compound (Deuterated)
AVP-d5 is a synthetic version of AVP where five hydrogen atoms have been replaced by deuterium. This substitution provides the necessary mass shift for MS detection while maintaining a high degree of structural similarity to the native peptide.
-
Advantages:
-
Potential Disadvantages:
-
Chromatographic Shift (Isotope Effect): The substitution of hydrogen with the heavier deuterium can sometimes lead to a slight difference in retention time on reversed-phase HPLC columns. This can result in the IS and analyte not perfectly co-eluting, potentially exposing them to different matrix effects.[8]
-
Isotopic Instability: In some instances, deuterium atoms can be susceptible to back-exchange with hydrogen atoms from the surrounding solvent, particularly under certain pH or temperature conditions. This can compromise the accuracy of quantification.[9]
-
¹³C/¹⁵N-Labeled Arginine Vasopressin
In this type of SIL IS, carbon and/or nitrogen atoms in the peptide backbone or amino acid side chains are replaced with their heavier stable isotopes.
-
Advantages:
-
Near-Identical Co-elution: The minimal mass difference between ¹²C/¹⁴N and ¹³C/¹⁵N results in virtually identical chromatographic behavior, ensuring that the IS and analyte experience the same matrix effects.[8]
-
High Isotopic Stability: The ¹³C and ¹⁵N labels are incorporated into the carbon and nitrogen backbone of the peptide and are not susceptible to exchange, providing greater analytical robustness.[7][9]
-
-
Disadvantages:
Structural Analog Internal Standards
A structural analog is a peptide with a similar but not identical amino acid sequence to the analyte. For AVP, a common structural analog used as an IS is Lysine Vasopressin (Lypressin), where the arginine at position 8 is replaced by lysine.
-
Advantages:
-
Cost-Effective: Structural analogs are often readily available and less expensive than custom-synthesized SIL standards.
-
-
Disadvantages:
-
Different Physicochemical Properties: The difference in amino acid sequence leads to different chemical and physical properties, which can result in significantly different extraction efficiencies and chromatographic retention times.
-
Variable Ionization Efficiency: The structural differences can lead to different ionization efficiencies in the mass spectrometer's source, which may not accurately track the analyte's response, especially in the presence of matrix effects.
-
Inadequate Correction: Studies have shown that for neuropeptides, structural analogs are often not suitable as internal standards because they fail to adequately correct for matrix effects and analyte degradation, leading to reduced accuracy and precision.[10]
-
Data-Driven Comparison
The following table summarizes the key performance characteristics of each type of internal standard for AVP analysis:
| Feature | This compound | ¹³C/¹⁵N-Labeled AVP | Structural Analog (e.g., Lypressin) |
| Co-elution with AVP | Generally good, but potential for slight retention time shift. | Excellent, near-perfect co-elution.[8] | Poor, significant difference in retention time. |
| Correction for Matrix Effects | Good, but can be compromised by chromatographic shifts. | Excellent, considered the "gold standard".[5] | Poor to moderate, unreliable.[10] |
| Isotopic Stability | Generally stable, but potential for back-exchange.[9] | Excellent, no risk of exchange.[7][9] | Not Applicable. |
| Cost | Moderate.[6] | High.[6][7] | Low. |
| Overall Recommendation | A very good and cost-effective choice for most applications. | The ideal choice for highest accuracy and method robustness. | Not recommended for quantitative bioanalysis of AVP.[10] |
Visualizing the Internal Standard Concept
The choice of internal standard directly impacts the reliability of the analytical workflow. The following diagram illustrates the ideal scenario where the internal standard perfectly mimics the analyte's behavior.
Caption: Ideal analytical workflow using a co-eluting internal standard.
Experimental Protocol: AVP Quantification in Human Plasma using AVP-d5
This protocol provides a robust method for the extraction and quantification of AVP from human plasma using AVP-d5 as the internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE is employed to remove proteins and other interfering substances from the plasma matrix and to concentrate the AVP prior to LC-MS/MS analysis. A weak cation exchange mechanism is effective for retaining the basic AVP peptide.[11]
-
Materials:
-
Human plasma collected in EDTA tubes.
-
This compound (AVP-d5) internal standard solution (e.g., 1 ng/mL in water).
-
Weak Cation Exchange SPE cartridges (e.g., Oasis WCX).
-
Phosphoric acid, Ammonium hydroxide, Acetonitrile, Methanol, Water (all LC-MS grade).
-
-
Procedure:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 25 µL of AVP-d5 internal standard solution. Vortex briefly.
-
Add 500 µL of 4% phosphoric acid to the plasma sample. Vortex to mix. This step acidifies the sample to ensure AVP is positively charged for binding to the SPE sorbent.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol. This removes unbound and weakly bound impurities.
-
Elute the AVP and AVP-d5 from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution buffer neutralizes the charge on AVP, releasing it from the sorbent.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
LC-MS/MS Analysis
-
Rationale: Reversed-phase liquid chromatography separates AVP from other remaining matrix components before it enters the mass spectrometer. Tandem mass spectrometry provides high selectivity and sensitivity for quantification through selected reaction monitoring (SRM).
-
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
-
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a higher percentage to elute AVP, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Selected Reaction Monitoring (SRM) Transitions:
-
AVP: Precursor ion (Q1) m/z 542.8 -> Product ion (Q3) m/z 328.3
-
AVP-d5: Precursor ion (Q1) m/z 547.8 -> Product ion (Q3) m/z 333.3 (Example transition, should be optimized empirically)
-
-
Collision Energy and other source parameters: These should be optimized for the specific instrument being used to maximize the signal for both AVP and AVP-d5.
-
Data Analysis and Quantification
-
Construct a calibration curve by analyzing a series of calibration standards (blank plasma spiked with known concentrations of AVP and a fixed concentration of AVP-d5) that have been processed through the same extraction procedure.
-
Plot the ratio of the peak area of AVP to the peak area of AVP-d5 against the nominal concentration of AVP.
-
Determine the concentration of AVP in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow Visualization
The following diagram outlines the complete experimental workflow for AVP analysis.
Caption: Step-by-step workflow for AVP quantification in plasma.
Conclusion and Recommendations
The accurate quantification of Arginine Vasopressin by LC-MS/MS is critically dependent on the use of a suitable internal standard. While structural analogs are generally not recommended due to their different physicochemical properties, both deuterated and ¹³C/¹⁵N-labeled AVP serve as excellent internal standards.
-
This compound represents a robust and cost-effective choice that is suitable for the majority of research and clinical applications. Careful method validation should be performed to ensure the absence of significant isotope effects on chromatography.
-
¹³C/¹⁵N-labeled Arginine Vasopressin is the superior internal standard, offering the highest level of analytical accuracy due to its near-perfect co-elution and isotopic stability. It is the recommended choice for applications demanding the utmost precision and for validating reference methods.
Ultimately, the selection between AVP-d5 and a ¹³C/¹⁵N-labeled analog will depend on a balance of analytical requirements, method robustness, and budget. By understanding the principles and data presented in this guide, researchers can make an informed decision to ensure the integrity and reliability of their AVP quantification.
References
-
Allen, D. K., Evans, B. S., & Libourel, I. G. L. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PLoS ONE, 9(3), e91537. Available at: [Link]
-
PLOS. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. Available at: [Link]
-
Allen, D. K., Evans, B. S., & Libourel, I. G. L. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PMC. Available at: [Link]
-
PLOS ONE. (2014). Analysis of isotopic labeling in peptide fragments by tandem mass spectrometry. PLOS ONE. Available at: [Link]
-
Zhang, D., Rios, D. R., Tam, V. H., & Chow, D. S. L. (2014). Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child. Journal of Pharmaceutical and Biomedical Analysis, 98, 247-254. Available at: [Link]
-
ResearchGate. (2025). Development and validation of a highly sensitive LC–MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child | Request PDF. Available at: [Link]
-
Tsukazaki, Y., et al. (2014). Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. Analytical Sciences, 30(5), 585-591. Available at: [Link]
-
Nomura, F., et al. (2021). Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin. Journal of Chromatography B, 1181, 122903. Available at: [Link]
-
Narantsatsral, M., et al. (2025). Evaluation of plasma arginine vasopressin during hypertonic saline loading: A comparison of radioimmunoassay and liquid chromatography-tandem mass spectrometry. Peptides, 184, 171392. Available at: [Link]
-
Kiontke, A., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers, 303, 120448. Available at: [Link]
-
CUSABIO. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. Available at: [Link]
-
R Discovery. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. Available at: [Link]
-
ResearchGate. (2025). Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). Available at: [Link]
-
Li, H., et al. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(12), e8799. Available at: [Link]
-
ResearchGate. (2025). Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. Available at: [Link]
-
Re-Mi, J., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine, 3(3), 426-436. Available at: [Link]
-
van den Broek, I., et al. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(7), 1187-1195. Available at: [Link]
-
Society for Endocrinology. (2024). Arginine Vasopressin Deficiency (Diabetes Insipidus). Available at: [Link]
-
PubMed. (n.d.). Arginine vasopressin: Direct and indirect action on metabolism. Available at: [Link]
-
PubMed. (1990). Arginine vasopressin-binding peptides derived from the bovine and rat genomes differ in their abilities to block arginine vasopressin modulation of murine immune function. Available at: [Link]
-
YouTube. (2025). Physiological Actions of Anti diuretic hormone ADH or Arginine vasopressin AVP or Vasopressin. Available at: [Link]
-
Nature. (2024). A cAMP-biosensor-based assay for measuring plasma arginine-vasopressin levels. Available at: [Link]
-
PubMed. (n.d.). Arginine Vasopressin and Adrenocorticotropin Release: Correlation Between Binding Characteristics and Biological Activity in Anterior Pituitary Dispersed Cells. Available at: [Link]
Sources
- 1. Evaluation of plasma arginine vasopressin during hypertonic saline loading: A comparison of radioimmunoassay and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrinology.org [endocrinology.org]
- 3. Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukisotope.com [ukisotope.com]
- 9. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Validation Guide: Arginine Vasopressin Quantification by LC-MS/MS and Radioimmunoassay (RIA)
For researchers, clinical scientists, and drug development professionals, the accurate quantification of Arginine Vasopressin (AVP), also known as antidiuretic hormone (ADH), is critical. This nonapeptide hormone plays a pivotal role in regulating water homeostasis, blood pressure, and social behavior.[1][2] The choice of analytical methodology for AVP quantification can significantly impact experimental outcomes and clinical interpretations. This guide provides an in-depth, objective comparison of the two primary techniques employed for this purpose: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA).
Historically, RIA has been the cornerstone of AVP measurement.[1][3] However, the advent and refinement of LC-MS/MS have presented a powerful alternative, often considered the "gold standard" in clinical chemistry for its high specificity and accuracy.[4] This guide will dissect the principles, performance, and practical considerations of each method, supported by experimental data, to empower you in selecting the most appropriate technique for your research or clinical needs.
The Analytical Challenge: Why AVP Measurement is Demanding
Quantifying AVP presents several analytical hurdles. Its low physiological concentrations in plasma (typically in the low pg/mL range), its short half-life, and its susceptibility to enzymatic degradation necessitate highly sensitive and specific assays.[5][6][7] Furthermore, the presence of structurally similar peptides and other interfering substances in biological matrices can compromise assay accuracy.[1][3]
Methodological Principles: A Head-to-Head Comparison
Radioimmunoassay (RIA): The Competitive Binding Principle
RIA is a classic immunoassay technique that relies on the competition between a radiolabeled antigen (tracer) and an unlabeled antigen (from the sample) for a limited number of specific antibody binding sites. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of the unlabeled antigen in the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Physicochemical Approach
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. The sample is first injected into an LC system where AVP is separated from other components in the matrix. The separated AVP is then ionized and introduced into a tandem mass spectrometer. In the mass spectrometer, the AVP parent ion is selected, fragmented, and the resulting product ions are detected and quantified.
Performance Characteristics: A Data-Driven Comparison
The choice between LC-MS/MS and RIA often comes down to their performance characteristics. The following table summarizes key validation parameters from published studies.
| Performance Parameter | LC-MS/MS | RIA | Key Considerations |
| Lower Limit of Quantification (LLOQ) | 0.2 - 1.0 pg/mL[4][7][8] | 0.1 - 1.0 pg/mL[5][6][9] | Both methods can achieve high sensitivity, though LC-MS/MS may offer a slight advantage in some validated methods. |
| Specificity | High to Very High | Moderate to High | LC-MS/MS offers superior specificity due to the combination of chromatographic separation and mass-based detection, minimizing interferences from structurally related peptides or metabolites.[10][11] RIA is susceptible to cross-reactivity with other peptides, which can lead to overestimation. |
| Accuracy | 89.2% - 104.8%[7] | Variable, can be affected by cross-reactivity | LC-MS/MS generally provides higher accuracy due to its specificity. |
| Precision (CV%) | < 8% (Intra- and Inter-day)[7] | Typically < 15% | LC-MS/MS demonstrates excellent precision. |
| Throughput | Moderate | High (with automation) | RIA can be more amenable to high-throughput screening of large sample numbers. |
| Method Development | More complex and requires specialized expertise | Relatively straightforward | Developing a robust LC-MS/MS method can be time-consuming and requires significant expertise. |
| Regulatory Compliance | Well-accepted by regulatory agencies like the FDA and EMA.[12][13][14] | Historically accepted, but with increasing scrutiny on specificity. | LC-MS/MS is often preferred for regulatory submissions due to its specificity and robustness. |
| Reagent Consistency | Less dependent on biological reagents | Highly dependent on antibody lot-to-lot variability | The performance of RIA is critically dependent on the quality and consistency of the antibody, which can vary between batches. |
| Safety | No radioactive materials | Requires handling and disposal of radioactive isotopes | LC-MS/MS avoids the safety and logistical challenges associated with radioactivity. |
Experimental Protocols: A Step-by-Step Overview
Sample Preparation: A Critical First Step
For both techniques, proper sample preparation is paramount to remove interfering substances and concentrate the analyte.
For LC-MS/MS:
-
Sample Collection: Collect blood in chilled tubes containing EDTA.
-
Centrifugation: Centrifuge at 4°C to separate plasma.
-
Solid Phase Extraction (SPE): Utilize a weak cation exchange SPE cartridge to extract AVP from plasma or urine.[7] This step is crucial for removing salts and other interfering matrix components.
-
Elution: Elute AVP from the SPE cartridge using an appropriate solvent mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
For RIA:
-
Sample Collection: Similar to LC-MS/MS, collect blood in chilled tubes.
-
Extraction: Prior extraction of AVP from plasma is often required to remove interfering substances and concentrate the sample.[1][3] This can be achieved through methods like ethanol extraction or SPE.[15]
-
Assay: The extracted sample is then used in the competitive binding assay as described in the manufacturer's protocol or a validated in-house procedure.
Cross-Validation: Bridging the Gap Between Methods
When transitioning from RIA to LC-MS/MS or when comparing data from studies that used different methodologies, a thorough cross-validation is essential.[16][17] This process involves analyzing the same set of samples with both methods to assess the correlation and identify any systematic bias between the two techniques.
Recent studies have shown that while there can be a good overall correlation between LC-MS/MS and RIA, discrepancies, particularly at lower concentrations, are often observed.[4][18] One study found that while a strong correlation existed in a control group, no correlation was observed in a group of patients with central diabetes insipidus, highlighting the importance of evaluating method agreement across the clinically relevant range.[18] The higher specificity of LC-MS/MS is often cited as the reason for these differences.[4]
Expert Insights and Recommendations
As a Senior Application Scientist, my experience in the field leads to the following recommendations:
-
For discovery and research applications requiring the highest level of specificity and confidence in identifying AVP , LC-MS/MS is the unequivocal choice. Its ability to distinguish AVP from closely related peptides and metabolites is a significant advantage.[11]
-
For large-scale clinical trials or screening studies where high throughput is a primary concern , a well-validated RIA can be a cost-effective and efficient option. However, it is crucial to thoroughly characterize the antibody for potential cross-reactivity.
-
When comparing historical data generated by RIA with new data from LC-MS/MS , a rigorous cross-validation study is not just recommended, but essential for a meaningful interpretation of the results.[17][19]
-
For diagnostic applications , the superior accuracy and specificity of LC-MS/MS are increasingly making it the preferred method.[18][20]
Conclusion: Choosing the Right Tool for the Job
Both LC-MS/MS and RIA are powerful tools for the quantification of Arginine Vasopressin. The traditional workhorse, RIA, offers high sensitivity and throughput, but its reliance on antibody specificity can be a limitation. The modern gold standard, LC-MS/MS, provides unparalleled specificity, accuracy, and precision, making it the method of choice for applications demanding the highest level of analytical rigor.
Ultimately, the decision between LC-MS/MS and RIA should be a "fit-for-purpose" one, guided by the specific requirements of the study, including the desired level of specificity, sample throughput, and regulatory considerations. By understanding the fundamental principles and performance characteristics of each technique, researchers and clinicians can make an informed choice to ensure the generation of reliable and reproducible data in their pursuit of scientific and medical advancements.
References
-
Baylis, P. H. (1983). Measurement of arginine vasopressin. PubMed. [Link]
-
Morton, J. J., Padfield, P. L., & Forsling, M. L. (1975). Radioimmunoassay of Arginine Vasopressin in Human Plasma. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Sagnella, G. A., & MacGregor, G. A. (1983). Radioimmunoassay of Arginine Vasopressin in Urine: Development and Application. PubMed. [Link]
-
Srámková, J., Horký, K., & Dvoráková, J. (1979). Radioimmunoassay of arginine vasopressin in the plasma and urine. Physiologia Bohemoslovaca. [Link]
-
Zhang, D., Rios, D. R., Tam, V. H., & Chow, D. S. L. (2014). Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Kim, J. H., Lee, S. G., Kim, J. H., Moon, J. Y., & Kim, J. H. (2021). Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin. Clinical Biochemistry. [Link]
-
IBL International. (n.d.). VASOPRESSIN RIA [125I]. [Link]
-
Tsukazaki, H., et al. (2016). Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. Analytical Sciences. [Link]
-
Nowak-Sliwinska, P., et al. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Li, W., et al. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Tsukazaki, H., et al. (2016). Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay. ResearchGate. [Link]
-
Handa, T., et al. (2023). Time of the Hypertonic Saline Infusion Test for the Diagnosis of AVP Deficiency Can Be Shortened With LC-MS/MS. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Li, W., et al. (2020). Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry. PubMed. [Link]
-
Narantsatsral, M., et al. (2025). Evaluation of plasma arginine vasopressin during hypertonic saline loading: A comparison of radioimmunoassay and liquid chromatography-tandem mass spectrometry. Peptides. [Link]
-
European Medicines Agency. (2011). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Xu, Y., et al. (2018). Fit-for-purpose bioanalytical cross-validation for LC-MS/MS assays in clinical studies. Bioanalysis. [Link]
-
Yasir, A. M., & Sonthalia, S. (2023). Arginine Vasopressin Disorder (Diabetes Insipidus). StatPearls. [Link]
-
IQVIA Laboratories. (2024). Cross-Validations in Regulated Bioanalysis. [Link]
-
Baylis, P. H. (1983). Measurement of Arginine Vasopressin. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Christ-Crain, M. (2025). How do I evaluate and manage arginine vasopressin deficiency and arginine vasopressin resistance? Endocrine Abstracts. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Medicines Agency. (2022). Bioanalytical method validation. [Link]
-
Fenske, W., & Christ-Crain, M. (2022). Arginine Vasopressin (AVP) Deficiency: Diagnosis and Treatment – An Update. Endocrine and Metabolic Science. [Link]
-
Mane, V. M., & Mhaske, N. (2024). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. International Journal of Creative Research Thoughts. [Link]
-
Fenske, W., & Christ-Crain, M. (2022). Arginine vasopressin deficiency: diagnosis, management and the relevance of oxytocin. Nature Reviews Endocrinology. [Link]
-
Xu, Y., et al. (2018). Fit-For-Purpose Bioanalytical Cross-Validation for LC–MS/MS Assays in Clinical Studies. ResearchGate. [Link]
-
Stevenson, L., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis. [Link]
Sources
- 1. Measurement of arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginine Vasopressin Disorder (Diabetes Insipidus) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a sensitive liquid chromatography-tandem mass spectrometry method for quantification of human plasma arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Radioimmunoassay of arginine vasopressin in the plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a highly sensitive LC-MS/MS assay for the quantification of arginine vasopressin in human plasma and urine: Application in preterm neonates and child - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a High-Sensitivity Quantitation Method for Arginine Vasopressin by High-Performance Liquid Chromatography Tandem Mass Spectrometry, and Comparison with Quantitative Values by Radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioimmunoassay of arginine vasopressin in urine: development and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. sceti.co.jp [sceti.co.jp]
- 16. Fit-for-purpose bioanalytical cross-validation for LC-MS/MS assays in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of plasma arginine vasopressin during hypertonic saline loading: A comparison of radioimmunoassay and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Assessing Arginine Vasopressin-d5 Cross-Reactivity in Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When employing isotopically labeled internal standards, such as Arginine Vasopressin-d5 (AVP-d5), a thorough understanding of their potential cross-reactivity with the target analyte, Arginine Vasopressin (AVP), is critical for data integrity. This guide provides an in-depth, technically-grounded framework for assessing this cross-reactivity, moving beyond a simple procedural outline to explain the scientific rationale behind each step.
Foundational Concepts: AVP, AVP-d5, and Immunoassay Specificity
Arginine Vasopressin (AVP) is a nonapeptide hormone vital for regulating water homeostasis, blood pressure, and social behaviors.[1][2][3] Its structure consists of a six-amino-acid ring formed by a disulfide bond between two cysteine residues, and a three-amino-acid tail.[1][2] The precise amino acid sequence is Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2.[1][2]
This compound (AVP-d5) is a deuterated analog of AVP, where five hydrogen atoms on the phenylalanine residue's benzene ring are replaced with deuterium.[4] This isotopic labeling makes it an ideal internal standard in mass spectrometry-based assays. However, when using immunoassays, which rely on antibody-antigen binding, the structural similarity between AVP and AVP-d5 necessitates a rigorous evaluation of cross-reactivity.[5]
Immunoassays, particularly competitive formats like ELISA (Enzyme-Linked Immunosorbent Assay), are frequently used for quantifying small molecules like AVP.[6][7] In a competitive ELISA, the AVP in a sample competes with a known amount of enzyme-labeled AVP for a limited number of binding sites on an AVP-specific antibody coated onto a microplate.[8][9] The resulting signal is inversely proportional to the concentration of AVP in the sample.[10]
Cross-reactivity in this context refers to the ability of the AVP-d5 to bind to the AVP-specific antibody, potentially leading to an overestimation of the AVP concentration in the sample.[11][12] Therefore, quantifying this cross-reactivity is a crucial aspect of assay validation.[11]
Experimental Design: A Self-Validating Approach to Cross-Reactivity Assessment
The following experimental workflow is designed to provide a robust and reliable assessment of AVP-d5 cross-reactivity in a competitive AVP immunoassay.
Caption: Workflow for Assessing AVP-d5 Cross-Reactivity.
Detailed Experimental Protocol
Objective: To quantify the percentage of cross-reactivity of AVP-d5 in a competitive AVP immunoassay.
Materials:
-
Competitive AVP ELISA Kit (including AVP-coated microplate, AVP standard, enzyme-conjugated AVP, substrate, and stop solution)
-
This compound (AVP-d5)
-
Assay buffer
-
Precision pipettes and tips
-
Microplate reader
Methodology:
-
Preparation of AVP Standard Curve:
-
Reconstitute the AVP standard to a stock concentration as per the kit manufacturer's instructions.
-
Perform a serial dilution of the AVP stock solution in assay buffer to create a standard curve with at least 7 non-zero concentrations. A typical range might be from 1 pg/mL to 1000 pg/mL. Also include a zero standard (blank).
-
-
Preparation of AVP-d5 Dilution Series:
-
Prepare a stock solution of AVP-d5 in assay buffer at a concentration significantly higher than the expected AVP concentrations in samples.
-
Perform a serial dilution of the AVP-d5 stock solution in assay buffer to create a series of concentrations that will ideally span the full range of the assay's signal response.
-
-
Immunoassay Procedure (Competitive ELISA):
-
Add the AVP standards, AVP-d5 dilutions, and control samples to the appropriate wells of the AVP-coated microplate in duplicate or triplicate.
-
Add the enzyme-conjugated AVP to all wells.
-
Incubate the plate according to the kit's protocol to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis and Interpretation
The core of this assessment lies in comparing the concentration of AVP and AVP-d5 required to achieve a 50% inhibition of the maximum signal (IC50).[13]
-
Generate Standard and Cross-Reactivity Curves:
-
Plot the absorbance values against the corresponding concentrations for both the AVP standard and the AVP-d5 dilution series.
-
Use a four-parameter logistic (4-PL) curve fit to generate the sigmoidal dose-response curves.
-
-
Determine IC50 Values:
-
From the 4-PL curve fits, determine the IC50 value for both AVP and AVP-d5. The IC50 is the concentration of the analyte that produces a 50% reduction in the maximal signal.[13]
-
-
Calculate Percent Cross-Reactivity:
-
The percent cross-reactivity is calculated using the following formula:[13]
% Cross-Reactivity = (IC50 of AVP / IC50 of AVP-d5) x 100
-
Interpreting the Results: A Quantitative Assessment
The calculated percentage of cross-reactivity provides a quantitative measure of the antibody's affinity for AVP-d5 relative to its affinity for AVP.
| Analyte | IC50 (pg/mL) | % Cross-Reactivity |
| Arginine Vasopressin (AVP) | 50 | 100% (by definition) |
| This compound (AVP-d5) | 5000 | 1% |
Example Data Interpretation: In the hypothetical data above, the IC50 for AVP is 50 pg/mL, while the IC50 for AVP-d5 is 5000 pg/mL. This indicates that a 100-fold higher concentration of AVP-d5 is required to achieve the same level of signal inhibition as AVP. The calculated cross-reactivity of 1% suggests a very low potential for interference from AVP-d5 at typical concentrations used as an internal standard.
Authoritative Grounding and Regulatory Context
The principles of immunoassay validation, including the assessment of specificity and cross-reactivity, are well-established and are outlined in guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[14][15][16] While these guidelines often focus on therapeutic protein products, the underlying principles of ensuring assay specificity are universally applicable.[17] For instance, the FDA's guidance on immunogenicity testing emphasizes the importance of understanding potential cross-reactivity to ensure accurate assay results.[14][15] Tissue cross-reactivity studies for therapeutic antibodies also highlight the regulatory expectation of thoroughly characterizing off-target binding.[18]
Conclusion and Recommendations
A thorough assessment of the cross-reactivity of AVP-d5 in an AVP immunoassay is a critical step in method validation. By following the detailed experimental and analytical protocol outlined in this guide, researchers can confidently quantify the potential for interference and ensure the accuracy and reliability of their immunoassay data. A low percentage of cross-reactivity validates the use of AVP-d5 as an internal standard in complementary analytical methods and confirms the specificity of the immunoassay for the endogenous AVP.
References
-
ResearchGate. (n.d.). The representative structure of Arginine Vasopressin (AVP). Retrieved from [Link]
-
Mouton, C., et al. (2022). Structures of the arginine-vasopressin and oxytocin receptor signaling complexes. PubMed. Retrieved from [Link]
-
Wikipedia. (2024). Vasopressin. Retrieved from [Link]
-
Creative Diagnostics. (2021). Competitive ELISA. Retrieved from [Link]
-
Wikipedia. (2024). Cross-reactivity. Retrieved from [Link]
-
Brennan, Z. (2019). Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. Regulatory Affairs Professionals Society. Retrieved from [Link]
-
MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]
-
Wikipedia. (2024). AVP gene. Retrieved from [Link]
-
ResearchGate. (n.d.). AVP (arginine vasopressin) synthesis and structure. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Immunological Cross-Reactivity. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2016). Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]
-
Quansys Biosciences. (2023). Cross reactivity testing at Quansys Biosciences. Retrieved from [Link]
-
G-Biosciences. (2022). ELISA Principles: Explained. Retrieved from [Link]
-
PraxiLabs. (2025). ELISA Principle, Procedure, Types, and Applications. Retrieved from [Link]
-
Abcam. (2012). ELISA principles and troubleshooting. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]
-
Synaptic Systems. (n.d.). Arginine-vasopressin (AVP), Antidiuretic hormone (ADH). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vasopressin - Wikipedia [en.wikipedia.org]
- 3. sysy.com [sysy.com]
- 4. This compound | C46H65N15O12S2 | CID 71313452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 7. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. praxilabs.com [praxilabs.com]
- 10. youtube.com [youtube.com]
- 11. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 12. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation | RAPS [raps.org]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. histologix.com [histologix.com]
The Compass of Accuracy: A Comparative Guide to Internal Standards in Clinical Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical diagnostics and pharmaceutical development, the precision and reliability of analytical assays are paramount. The journey of a drug from discovery to market, and the accuracy of a clinical diagnosis, hinge on the integrity of the data generated. A cornerstone of robust quantitative analysis, particularly in chromatography-mass spectrometry (LC-MS) based assays, is the judicious use of an internal standard (IS). An IS acts as a chemical compass, navigating the inherent variability of the analytical process to ensure the final reported concentration of an analyte is a true and accurate measure.
This guide provides a comprehensive comparison of internal standard strategies, grounded in global regulatory expectations and supported by experimental data. As a senior application scientist, my aim is to not only outline the regulatory requirements but to also provide the scientific rationale behind the selection and validation of an internal standard, empowering you to make informed decisions that bolster the defensibility and quality of your clinical assay data.
The Why and How of Internal Standards: A Foundation of Analytical Confidence
An internal standard is a compound of known concentration added to all calibration standards, quality control (QC) samples, and study samples alike.[1] Its fundamental purpose is to correct for variability that can be introduced at various stages of the analytical workflow, including sample preparation, injection volume inconsistencies, and fluctuations in the mass spectrometer's response due to matrix effects.[2][3][4] By maintaining a constant ratio of the analyte's response to the IS's response, we can achieve accurate quantification even in the presence of these variables.
The selection of an appropriate internal standard is a critical decision in method development. The ideal IS should mimic the physicochemical properties of the analyte as closely as possible to ensure it experiences similar effects throughout the analytical process.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), along with the harmonized International Council for Harmonisation (ICH) M10 guideline, have established clear expectations for the validation and use of internal standards to ensure the reliability of bioanalytical data.[3][5][6][7]
A Tale of Two Standards: Stable Isotope-Labeled vs. Analog Internal Standards
The two primary types of internal standards employed in clinical assays are Stable Isotope-Labeled (SIL) internal standards and structural analog internal standards. The choice between them can significantly impact assay performance.
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards
SIL internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1] In a SIL-IS, one or more atoms of the analyte are replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This modification results in a compound with a different mass-to-charge ratio (m/z) that is distinguishable by the mass spectrometer, while its chemical and physical properties remain nearly identical to the analyte.[1] This near-perfect mimicry allows the SIL-IS to co-elute with the analyte and experience the same degree of extraction recovery and matrix effects, leading to superior accuracy and precision.[1][8]
The Practical Alternative: Structural Analog Internal Standards
A structural analog is a molecule that is chemically similar to the analyte but not isotopically labeled. When a SIL-IS is not commercially available or is prohibitively expensive, a carefully selected structural analog can serve as a suitable alternative. However, due to differences in their physicochemical properties, analog standards may not perfectly track the analyte's behavior, potentially leading to less accurate and precise results.
Head-to-Head Comparison: SIL vs. Analog Internal Standards
The superiority of a SIL-IS is most evident when examining key validation parameters as stipulated by the ICH M10 guideline. The following table provides a comparative overview of their expected performance.
| Validation Parameter | ICH M10 Acceptance Criteria | Expected Performance: Stable Isotope-Labeled IS | Expected Performance: Structural Analog IS |
| Selectivity | Response in blank matrix should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.[1][5] | Excellent: Unlikely to have interferences at the same m/z as the SIL-IS. | Good to Moderate: Higher potential for co-eluting endogenous compounds to interfere. |
| Matrix Effect | The accuracy and precision of low and high QCs in at least 6 different matrix lots should be within ±15% of the nominal concentration and ≤15% CV, respectively.[1][6][9] | Excellent: Co-elution and identical ionization properties minimize differential matrix effects. | Moderate to Poor: Differences in physicochemical properties can lead to differential matrix effects, impacting accuracy. |
| Accuracy & Precision | For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for LLLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[1] | High: Superior ability to correct for variability leads to better accuracy and precision. | Acceptable to Moderate: Performance is highly dependent on the structural similarity to the analyte. |
| Recovery | While no specific acceptance criteria are set, recovery should be consistent and reproducible.[1] | Excellent: Near-identical properties ensure consistent co-extraction with the analyte. | Variable: Differences in properties can lead to inconsistent and differential recovery. |
Quantitative Performance Data: A Case Study
A study comparing a SIL-IS to a structural analog for the quantification of the anticancer drug Kahalalide F in plasma demonstrated the tangible benefits of using a SIL-IS.
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS |
| Precision (%CV) | 7.6% | 8.6% |
| Accuracy (Mean Bias) | 100.3% | 96.8% |
Data adapted from a comparative study.[10]
The data clearly shows that the use of a SIL-IS resulted in improved precision and accuracy compared to the structural analog.[10]
The Blueprint for Reliability: Experimental Validation of Internal Standards
A robust internal standard is one that has been rigorously validated. The following experimental protocols, aligned with ICH M10 guidelines, are essential for demonstrating the suitability of your chosen IS.
Experimental Workflow for Internal Standard Validation
Caption: A logical approach to troubleshooting internal standard variability.
Case Studies: Lessons from the Field
-
Case Study 1: The Co-eluting Culprit: In an assay for a novel therapeutic, a consistent downward drift in the SIL-IS response was observed in samples from a specific patient population. Investigation revealed a co-eluting metabolite that was suppressing the ionization of the IS. A modification of the chromatographic gradient to separate the metabolite from the IS resolved the issue. [11]
-
Case Study 2: The Unstable Analog: A structural analog IS for a new drug candidate showed significant degradation during freeze-thaw stability studies, leading to inaccurate quantification. The method was re-developed using a more stable SIL-IS, which ultimately provided reliable data for the clinical trials. This highlights the importance of thorough stability testing, especially for analog standards.
Conclusion: The Internal Standard as a Pillar of Data Integrity
The selection and validation of an internal standard is not merely a procedural step; it is a fundamental pillar supporting the integrity and defensibility of clinical assay data. While stable isotope-labeled internal standards represent the gold standard for achieving the highest levels of accuracy and precision, a rigorously validated structural analog can be a viable alternative when necessary. By adhering to the principles outlined in regulatory guidelines such as ICH M10 and by implementing thorough validation protocols, researchers and scientists can ensure that their analytical methods are robust, reliable, and capable of generating the high-quality data that underpins critical decisions in drug development and patient care. The internal standard, when chosen and validated with expertise, truly becomes the unwavering compass of accuracy in the complex world of clinical assays.
References
-
Systematic Internal Standard Variability and Issue Resolution: Two Case Studies. Future Science. [Link]
-
M10: Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]
-
Bioanalytical method validation and study sample analysis m10. ICH. [Link]
-
FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5. European Medicines Agency (EMA). [Link]
-
Internal Standard Variation during Routine Sample Analysis: Investigation of Case Studies. InVentiv Health Clinical. [Link]
-
Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Taylor & Francis Online. [Link]
-
ICH M10 Guidelines Impact on Bioanalytical Method Development and Validation. Celerion. [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers September 2019. FDA. [Link]
-
Inconsistent internal standard response in LC–MS/MS bioanalysis: an evaluation of case studies. Future Science. [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]
-
ICH M10 guideline: validation of bioanalytical methods. Kymos. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION. FDA. [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC International. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. [Link]
-
ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version, Endorsed on 26). ICH. [Link]
-
Comparison of Internal Standard Approaches for SRM Analysis of Alpha-Synuclein in Cerebrospinal Fluid. ACS Publications. [Link]
-
Insights Influencing the Selection of Stable Isotopically Labeled Internal Standards (SIL-ISs) for LC-MS/MS Quantitative Assays. ResearchGate. [Link]
-
Comparison of a stable isotope labeled (SIL) peptide and an extended SIL peptide as internal standards to track digestion variability of an unstable signature peptide during quantification of a cancer biomarker, human osteopontin, from plasma using capillary microflow LC-MS/MS. PubMed. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. [Link]
-
Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
C62 | Liquid Chromatography-Mass Spectrometry Methods. CLSI. [Link]
-
LC-MS method validation. QC and QA. Eurachem. [Link]
-
Guidelines for the validation and verification of quantitative and qualitative test methods. NATA. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
-
A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. PubMed Central. [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PubMed Central. [Link]
-
CLSI C62-A: A new standard for clinical mass spectrometry. ResearchGate. [Link]
-
(PDF) Internal Standard—Friend or Foe?. ResearchGate. [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PubMed Central. [Link]
-
Guideline o the Investigation of Bioequivalence. European Medicines Agency (EMA). [Link]
-
Guideline on setting health based exposure limits for use in risk identification in the manufacture of different medicinal products in shared facilities. European Medicines Agency (EMA). [Link]
-
When Should an Internal Standard be Used?. LCGC International. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. database.ich.org [database.ich.org]
- 10. database.ich.org [database.ich.org]
- 11. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Arginine Vasopressin-d5
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper disposal of potent, biologically active compounds like Arginine Vasopressin-d5 (AVP-d5) is not merely a regulatory hurdle; it is a fundamental component of responsible research. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of AVP-d5, grounded in established safety protocols and a deep understanding of the compound's nature.
Arginine Vasopressin is a powerful endogenous neuropeptide that regulates water balance, blood pressure, and social behaviors.[1][2] Its deuterated analogue, AVP-d5, while used as a stable isotope-labeled internal standard for analytical purposes, retains the full biological potency of the parent compound.[3][4] The deuterium labeling does not alter its chemical or biological reactivity in a way that would lessen its hazardous nature.[5] Therefore, all waste containing AVP-d5 must be treated with the same caution as a hazardous pharmaceutical agent.
Part 1: Hazard Assessment and Core Principles
The foundation of any disposal protocol is a thorough understanding of the associated risks. While a specific Safety Data Sheet (SDS) for the d5 variant may not always be readily available, the SDS for Arginine Vasopressin is the authoritative starting point. It is classified as harmful if inhaled and has potent antidiuretic effects.[6][7][8]
Core Disposal Principles:
-
Prevent Environmental Release: Never dispose of AVP-d5 or its containers in the regular trash or down the sewer system.[9][10] Its high biological activity can pose a risk to aquatic ecosystems.
-
Protect Personnel: The primary routes of exposure are inhalation of lyophilized powder, absorption through the skin, and accidental ingestion.[11] All disposal procedures must be designed to minimize these risks.
-
Regulatory Compliance: All chemical waste disposal is regulated by federal and local authorities like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][12] Adherence to your institution's Environmental Health and Safety (EHS) department guidelines is mandatory, as they will be aligned with these regulations.[9]
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the process from the point of waste generation to its final collection. The central tenet is waste segregation —keeping different waste streams separate to ensure safe and compliant disposal.[9][13]
As soon as a material is contaminated with AVP-d5, it is classified as hazardous chemical waste. This includes everything from the pure compound to dilute solutions and contaminated labware.
Table 1: Waste Stream Segregation for this compound
| Waste Type | Description | Containerization & Labeling Requirements |
| Solid Waste | Contaminated PPE (gloves, shoe covers), bench paper, weigh boats, vials containing lyophilized powder, contaminated wipes. | Container: Sealable, puncture-resistant container clearly marked as "Hazardous Waste." Label: "Hazardous Waste," "this compound," "Solid Waste," and associated hazard pictograms (e.g., GHS07 for harmful).[7] |
| Liquid Waste | Unused stock solutions, experimental media containing AVP-d5, instrument effluent, and the first rinse of contaminated glassware. | Container: Leak-proof, screw-cap container made of a compatible material (e.g., HDPE). Do not use glass for hydrofluoric acid waste, or metal for acids/bases.[14] Fill to no more than 90% capacity.[14] Label: "Hazardous Waste," "this compound," list all solvent components and approximate concentrations, and associated hazard pictograms. |
| Sharps Waste | Contaminated needles, syringes, pipette tips, and broken glass vials. | Container: Designated, puncture-proof sharps container. Label: "Hazardous Waste," "Sharps," "Contaminated with this compound." |
All handling of AVP-d5, especially the lyophilized powder which can be easily aerosolized, should occur within a certified chemical fume hood or biological safety cabinet to prevent inhalation.[15]
Your laboratory should have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[13][16] This area must be near the point of generation and under the control of laboratory personnel.[14]
-
Secure Storage: Keep waste containers tightly sealed when not in use.
-
Secondary Containment: Place liquid waste containers in a secondary bin to contain potential leaks.
-
Incompatibility: Never mix AVP-d5 waste with other incompatible chemical waste streams. For example, do not mix with strong oxidizing agents.[7][13]
For liquid waste, chemical inactivation can be an effective pre-treatment step to degrade the peptide before collection. This procedure must be explicitly approved by your institution's EHS department , as the reaction byproducts must also be disposed of correctly. A common method for peptides is oxidation using sodium hypochlorite (bleach).[15]
Protocol for Chemical Inactivation of AVP-d5 Liquid Waste:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing appropriate PPE (gloves, safety goggles, lab coat).
-
Prepare Bleach Solution: Prepare a fresh 10% bleach solution.
-
Inactivate Waste: Slowly and carefully add the AVP-d5 liquid waste to the bleach solution, aiming for a 1:10 ratio of waste to bleach.
-
Ensure Contact Time: Allow the mixture to react for a minimum of 60 minutes to ensure complete degradation of the peptide.
-
Dispose as Chemical Waste: Even after inactivation, this solution is still considered chemical waste. Collect it in a properly labeled hazardous waste container for EHS pickup.[15] Do not pour it down the drain.[16]
Once your waste container is full (or has been in the SAA for the maximum allowed time, often 6-12 months for partially filled containers), you must arrange for its removal.[12][13]
-
Request Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department.
-
Documentation: Ensure all labels are complete and accurate. EHS will use this information to manifest the waste for transport to a licensed hazardous waste disposal facility.[17]
The entire disposal process can be visualized as a decision-making workflow.
Caption: Disposal workflow for this compound waste.
Part 3: Emergency Procedures - Spills
In the event of a spill, immediate and correct action is crucial to prevent exposure.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill involves a significant amount of lyophilized powder outside of a containment device, evacuate the immediate area.
-
Don PPE: Before cleaning, at a minimum, don two pairs of nitrile gloves, a lab coat, and safety goggles. For powder spills, a respirator may be necessary.
-
Contain the Spill:
-
Liquid Spill: Cover with an absorbent material from a chemical spill kit.
-
Solid (Powder) Spill: Gently cover with damp absorbent pads to avoid making the powder airborne. Do NOT dry sweep.
-
-
Clean the Area: Working from the outside in, carefully clean the area with an appropriate decontaminating solution (e.g., 10% bleach solution, followed by a water rinse if surfaces are compatible).
-
Dispose of Cleanup Materials: All materials used for cleanup are considered hazardous waste and must be placed in the designated solid hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to these rigorous, well-documented procedures, you ensure not only your own safety and that of your colleagues but also uphold the highest standards of scientific and environmental stewardship.
References
- Vertex AI Search. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
- OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- OSHA. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- OSHA. (n.d.).
- PubMed. (1986, May). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
- BenchChem. (n.d.). Navigating the Disposal of Peptide-Based Research Compounds: The Case of Dumorelin.
- BenchChem. (n.d.). Proper Disposal of HCV Peptide (257-266)
- BenchChem. (2025, December).
- BenchChem. (2025, December). Navigating the Disposal of Peptide KWKLFKKGAVLKVLT: A Guide to Safety and Compliance.
- Oregon OSHA. (n.d.). HEALTH CARE FACILITIES.
- EPA. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res.
- Synergy Recycling. (n.d.). Disposal of deuterium (D₂).
- Daniels Health. (2025, May 21).
- Safety Data Sheets. (n.d.). Arginine Vasopressin.
- Environmental Marketing Services. (2024, July 15).
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- ChemBK. (n.d.). This compound.
- NIBSC. (n.d.). Peptide Handling, dissolution & Storage.
- Pharmaffiliates. (n.d.). CAS No: 1356383-11-3 | Chemical Name: this compound.
- ZEOCHEM. (n.d.). Deuterium Labeled Compounds.
- Cayman Chemical. (2025, August 28).
- Polypeptide. (n.d.).
- MedChemExpress. (n.d.). Vasopressin-d5 (this compound).
- PubMed Central. (n.d.). Arginine vasopressin (AVP) in mood disorders: a potential biomarker of disease pathology and a target for pharmacologic intervention.
- Physikalisch-Technische Bundesanstalt. (n.d.).
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- PubMed. (2016, August). Arginine vasopressin (AVP): a review of its historical perspectives, current research and multifunctional role in the hypothalamo-hypophysial system.
- MDPI. (n.d.). Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides.
- PubMed. (n.d.). Arginine vasopressin induces endothelium-dependent vasodilatation of the pulmonary artery.
Sources
- 1. Arginine vasopressin (AVP) in mood disorders: a potential biomarker of disease pathology and a target for pharmacologic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides | MDPI [mdpi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. store.sangon.com [store.sangon.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. polypeptide.com [polypeptide.com]
- 9. peptide24.store [peptide24.store]
- 10. emsllcusa.com [emsllcusa.com]
- 11. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. danielshealth.com [danielshealth.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Arginine Vasopressin-d5
This guide provides an essential framework for the safe handling of Arginine Vasopressin-d5, a deuterated peptide of significant pharmacological interest. As a potent analogue of an endogenous hormone, this compound requires meticulous handling to ensure operator safety and maintain experimental integrity. This document moves beyond a simple checklist, offering a procedural and logical approach to risk mitigation grounded in established safety principles from leading regulatory bodies. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, building trust through expertise and a commitment to best practices.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a stable, isotopically labeled version of Arginine Vasopressin (AVP), a potent antidiuretic hormone.[1][2] While deuteration renders the compound non-radioactive and is primarily used for tracer or internal standard purposes in mass spectrometry, the pharmacological activity of the parent molecule dictates the necessary handling precautions.[1][3]
The primary hazards are associated with the potent biological activity of vasopressin. Inadvertent exposure through inhalation, dermal contact, or ingestion can lead to unintended physiological effects.[4][5] The non-labeled form, Argipressin, is classified as harmful if inhaled.[5][6][7] In the absence of a specific Safety Data Sheet (SDS) for the deuterated form, a conservative approach that treats this compound with the same level of caution as its non-labeled, potent counterpart is required.
Key Compound Data:
| Property | Value | Source(s) |
| Chemical Name | This compound | [8][9] |
| Molecular Formula | C46H60D5N15O12S2 | [10][11] |
| Molar Mass | ~1089.26 g/mol | [10][11] |
| Known Hazards (Parent Compound) | Harmful if inhaled; potent hormonal effects. | [5][6][7] |
| Primary Exposure Routes | Inhalation, Dermal Contact, Ingestion, Ocular. | [4] |
| Storage Conditions | 2-8°C, protect from moisture. | [3][10] |
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final and crucial barrier between the researcher and a potent compound. However, it should always be used in conjunction with a broader safety strategy known as the hierarchy of controls. This principle, endorsed by bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH), prioritizes control methods from most to least effective.[12]
-
Engineering Controls : These are the most effective measures as they isolate the hazard at the source. For a potent powder like this compound, this includes working in a certified chemical fume hood, a Class II Biosafety Cabinet (BSC), or, for maximum protection, a containment glove box or isolator.[4][13][14]
-
Administrative Controls : These are work practices and procedures that reduce exposure. Examples include developing Standard Operating Procedures (SOPs), restricting access to areas where the compound is handled, and providing comprehensive training for all personnel.[15]
-
Personal Protective Equipment (PPE) : PPE is used when engineering and administrative controls cannot eliminate the risk of exposure entirely. The remainder of this guide will focus on the correct selection and use of PPE.[12]
Core PPE Protocol for this compound
Handling potent compounds requires a multi-layered approach to PPE. The following step-by-step protocol is designed to minimize exposure risk during all stages of handling, from weighing to solution preparation and administration.
Step 1: Pre-Gowning and Area Preparation
Before handling the compound, ensure your designated work area (e.g., fume hood) is clean, uncluttered, and equipped with a spill kit. Post signage indicating that a potent compound is in use.
Step 2: Gowning - The Primary Barrier
-
Shoe Covers : Don a pair of disposable shoe covers before entering the designated handling area.
-
Gown : Wear a disposable, solid-front, back-closing gown made of a low-linting, impervious material, such as polyethylene-coated spunbond.[4] Ensure the cuffs are snug around your wrists.
-
Hair Bouffant and Beard Cover : Secure all hair within a bouffant cap. If applicable, use a beard cover.
Step 3: Respiratory Protection - Preventing Inhalation
Given that the parent compound is harmful if inhaled and this compound is likely a fine powder, respiratory protection is mandatory.[6][7]
-
For low-quantity weighing and handling within a certified fume hood : A fit-tested N95 respirator is the minimum requirement. A surgical N95 respirator offers the added benefit of splash protection.[4]
-
For higher-risk procedures or outside of primary engineering controls : A Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate air (HEPA) filter should be used to provide a higher assigned protection factor.[13][16]
Step 4: Eye Protection - Shielding from Splashes and Aerosols
Wear chemical splash goggles that fit snugly against the face. Standard safety glasses do not provide adequate protection from splashes or aerosols.
Step 5: Gloving - The Critical Final Layer
Double-gloving is required for handling potent compounds.[16] This practice protects against micro-tears and reduces contamination during the de-gowning process.
-
First (Inner) Pair : Don a pair of nitrile gloves. Ensure the cuffs are tucked under the sleeves of your gown.
-
Second (Outer) Pair : Don a second pair of nitrile gloves tested for resistance to hazardous drugs (per ASTM D6978 standard).[4] The cuffs of this outer pair should go over the sleeves of your gown.
-
Glove Changes : Change the outer gloves immediately if you suspect contamination or every 30-60 minutes during continuous use.
Operational and Disposal Plans
Receiving and Storage
-
Upon receipt, inspect the container for any damage within a fume hood.
-
Store the compound in a clearly labeled, sealed container at 2-8°C, away from incompatible materials.[3][10] The storage location should be designated for potent compounds only.
Spill Management
In the event of a spill, immediately evacuate and secure the area. Personnel involved in the cleanup must wear full PPE, including a PAPR. Use a spill kit specifically designed for hazardous drugs. The kit should contain absorbent materials, cleaning and deactivating agents, and waste disposal bags.[17]
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste.
-
PPE and Consumables : All used gowns, gloves, shoe covers, pipette tips, and other contaminated materials must be placed in a designated, sealed hazardous waste container.[15]
-
Empty Vials : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[3] After rinsing, the defaced container can be disposed of as regular laboratory waste.[3]
-
Waste Stream : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visual Workflow Guides
The following diagrams illustrate critical decision-making processes for ensuring safety when handling this compound.
Caption: PPE Selection workflow based on task and engineering controls.
Caption: Step-by-step spill response plan for this compound.
References
-
This compound - ChemBK . ChemBK. [Link]
-
This compound | C46H65N15O12S2 | CID 71313452 - PubChem . National Center for Biotechnology Information. [Link]
-
Potent Pharmaceutical Compound Containment Case Study - AIHA . American Industrial Hygiene Association. [Link]
-
DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients - Cleanroom Technology . Cleanroom Technology. [Link]
-
Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays . National Institutes of Health. [Link]
-
Hazardous Drugs - Overview | Occupational Safety and Health Administration - OSHA . U.S. Department of Labor. [Link]
-
Pharmaceutical Manufacturing PPE | Worker Health & Safety | 3M US . 3M. [Link]
-
Personal protective equipment for preparing toxic drugs - GERPAC . GERPAC. [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach - IPS . IPS-Integrated Project Services, LLC. [Link]
-
NIOSH Updates Hazardous Drugs List for 2024 - Simplivia . Simplivia Healthcare. [Link]
-
USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry | VelocityEHS . VelocityEHS. [Link]
-
Managing Hazardous Drug Exposures: Information for Healthcare Settings - CDC . Centers for Disease Control and Prevention. [Link]
-
Vasopressin-impurities - Pharmaffiliates . Pharmaffiliates. [Link]
-
Stable Isotope Labeled (SIL) Peptides . Pepscan. [Link]
-
NIOSH List Highlights Safe Handling of Hazardous Drugs - Occupational Health & Safety . Occupational Health & Safety. [Link]
-
Chapter 27 - Handling Hazardous Drugs in the Health Care Setting | Part 3 . Indian Health Service. [Link]
-
SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS - Aenova Group . Aenova Group. [Link]
-
Disposal of deuterium (D₂) — Synergy Recycling . Synergy Recycling. [Link]
-
Guidelines on Handling Hazardous Drugs - ASHP . American Society of Health-System Pharmacists. [Link]
-
NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings . Centers for Disease Control and Prevention. [Link]
-
CAS No : 1356383-11-3| Chemical Name : this compound | Pharmaffiliates . Pharmaffiliates. [Link]
-
Vasopressin, 8-L arginine SECTION 2: Hazards identification SECTION 3: Composition/information on ingredients - Polypeptide . Polypeptide Group. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gerpac.eu [gerpac.eu]
- 5. polypeptide.com [polypeptide.com]
- 6. store.sangon.com [store.sangon.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | C46H65N15O12S2 | CID 71313452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 1356383-11-3 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. cdc.gov [cdc.gov]
- 13. aiha.org [aiha.org]
- 14. ohsonline.com [ohsonline.com]
- 15. Chapter 27 - Handling Hazardous Drugs in the Health Care Setting | Part 3 [ihs.gov]
- 16. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 17. simplivia.com [simplivia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
